molecular formula C5H4IN B156620 2-Iodopyridine CAS No. 5029-67-4

2-Iodopyridine

货号: B156620
CAS 编号: 5029-67-4
分子量: 205.00 g/mol
InChI 键: CCZWSTFVHJPCEM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

structure in first source

属性

IUPAC Name

2-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4IN/c6-5-3-1-2-4-7-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZWSTFVHJPCEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60903821
Record name NoName_4580
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60903821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5029-67-4
Record name 2-Iodopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5029-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5029-67-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5075
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Synthesis of 2-Iodopyridine from 2-Bromopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of 2-iodopyridine from its precursor, 2-bromopyridine. This conversion is a crucial step in the synthesis of various pharmaceutical intermediates and other fine chemicals, where the iodo- a substituent is favored for its higher reactivity in cross-coupling reactions. The primary focus of this document is the robust and widely applicable copper-catalyzed aromatic Finkelstein reaction. Alternative methods, including the use of iodotrimethylsilane and microwave-assisted synthesis, are also discussed.

Core Synthesis Methodology: The Aromatic Finkelstein Reaction

The transformation of 2-bromopyridine to this compound is most effectively achieved through a copper-catalyzed halogen exchange reaction, commonly referred to as an aromatic Finkelstein reaction.[1] This method offers high yields and good functional group tolerance. The reaction is significantly accelerated by the use of diamine ligands, which enhance the catalytic activity of the copper(I) iodide (CuI) catalyst.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the copper-catalyzed synthesis of this compound from 2-bromopyridine, based on established literature.

ParameterValueReference
Starting Material 2-Bromopyridine[2][4]
Iodine Source Sodium Iodide (NaI)
Catalyst Copper(I) Iodide (CuI)
Ligand trans-N,N'-Dimethyl-1,2-cyclohexanediamine
Solvent Dioxane
Temperature 110 °C
Reaction Time 18-24 hours
Yield >95% (Conversion)

Experimental Protocols

Copper-Catalyzed Aromatic Finkelstein Reaction

This protocol is adapted from the highly efficient method developed by Klapars and Buchwald.

Materials:

  • 2-Bromopyridine

  • Sodium Iodide (NaI)

  • Copper(I) Iodide (CuI)

  • trans-N,N'-Dimethyl-1,2-cyclohexanediamine

  • Dioxane, anhydrous

  • 25% Aqueous Ammonia solution

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Argon gas supply

  • Standard Schlenk line glassware

Procedure:

  • Reaction Setup: In a two-necked, pear-shaped flask equipped with a reflux condenser and a magnetic stir bar, add CuI (5 mol%), NaI (2.0 equivalents), and the aryl bromide (1.0 equivalent). The flask is evacuated and backfilled with argon three times.

  • Addition of Reagents: Under a positive pressure of argon, add the diamine ligand (10 mol%) and anhydrous dioxane via syringe.

  • Reaction: The resulting suspension is heated to 110 °C in an oil bath and maintained for 18-24 hours with vigorous stirring. The reaction progress can be monitored by GC-MS or TLC.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The mixture is then poured into a 25% aqueous ammonia solution. The resulting blue solution is diluted with water to double its original volume.

  • Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic phases are washed with brine and dried over anhydrous MgSO₄.

  • Purification: The solvent is removed by rotary evaporation under reduced pressure to yield the crude this compound. If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.

Synthesis via Iodotrimethylsilane (TMSI)

The conversion of 2-bromopyridine to this compound can also be achieved using iodotrimethylsilane. While this method is cited in chemical literature, specific, detailed experimental protocols with quantitative yields for this particular transformation are not as prevalent as for the Finkelstein reaction. The general principle involves the nucleophilic attack of the iodide from TMSI on the pyridine ring, facilitated by the silylation of the nitrogen atom, which activates the ring for substitution.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates. While microwave energy has been successfully applied to various reactions involving pyridine derivatives, a specific, peer-reviewed protocol for the Finkelstein reaction of 2-bromopyridine to this compound with detailed parameters (power, temperature, time) and yields is not extensively documented in the current literature. It is plausible that the copper-catalyzed Finkelstein reaction could be adapted for microwave conditions to significantly reduce the reaction time.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the copper-catalyzed synthesis of this compound from 2-bromopyridine.

SynthesisWorkflow Start Starting Materials: 2-Bromopyridine NaI, CuI, Ligand ReactionSetup Reaction Setup: Inert Atmosphere (Argon) Add Solvent (Dioxane) Start->ReactionSetup Heating Heating: 110 °C 18-24 hours ReactionSetup->Heating Workup Work-up: Quench with NH₃(aq) Dilute with H₂O Heating->Workup Extraction Extraction: Extract with CH₂Cl₂ Wash with Brine Dry with MgSO₄ Workup->Extraction Purification Purification: Solvent Removal Column Chromatography (optional) Extraction->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Workflow for the Copper-Catalyzed Synthesis of this compound.

References

An In-Depth Technical Guide to the Synthesis of 2-Iodopyridine from 2-Chloropyridine using Iodotrimethylsilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-iodopyridine from 2-chloropyridine utilizing iodotrimethylsilane (TMSI). This halogen exchange reaction is a valuable tool in synthetic organic chemistry, particularly for the preparation of functionalized pyridine derivatives that serve as key intermediates in pharmaceutical and materials science research.

Introduction

The conversion of chloroarenes to iodoarenes is a fundamental transformation in organic synthesis. While direct iodination of pyridine can be challenging and often leads to mixtures of products, the use of iodotrimethylsilane offers a mild and efficient method for the selective synthesis of this compound from the readily available 2-chloropyridine. This method is particularly advantageous for its high regioselectivity and compatibility with various functional groups. This compound is a crucial building block in the synthesis of numerous compounds, including inhibitors of human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase.[1]

Reaction Principle

The core of this synthetic method lies in a halogen exchange reaction, often referred to as a Finkelstein-type reaction. Iodotrimethylsilane acts as the iodine source. The reaction can be performed using pre-formed iodotrimethylsilane or by generating it in situ from a combination of a chloride source, such as chlorotrimethylsilane (TMSCl), and an iodide salt, typically sodium iodide (NaI). The in situ generation is often preferred due to the moisture sensitivity and cost of iodotrimethylsilane.

The reaction is believed to proceed through the formation of an N-trimethylsilylpyridinium salt intermediate, which activates the pyridine ring towards nucleophilic attack by the iodide ion at the 2-position, leading to the displacement of the chloride.[2]

Experimental Protocols

Two primary experimental protocols are presented below. The first involves the use of in situ generated iodotrimethylsilane, which is a common and practical approach. The second outlines a general procedure using a pre-formed iodotrimethylsilane reagent.

Protocol 1: Synthesis of this compound using in situ Generated Iodotrimethylsilane

This protocol is adapted from a general procedure for the conversion of chloroarenes to iodoarenes.

Materials:

  • 2-Chloropyridine

  • Sodium Iodide (NaI)

  • Chlorotrimethylsilane (TMSCl)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, inert-atmosphere flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloropyridine (1.0 eq).

  • Add anhydrous acetonitrile as the solvent.

  • Add sodium iodide (1.5 eq) and chlorotrimethylsilane (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Protocol 2: General Procedure using Iodotrimethylsilane

This protocol describes a general method for the halogen exchange on 2-halopyridines.

Materials:

  • 2-Chloropyridine

  • Iodotrimethylsilane (TMSI)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry, inert-atmosphere flask, dissolve 2-chloropyridine (1.0 eq) in an anhydrous solvent.

  • Add iodotrimethylsilane (1.2 - 1.5 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC or GC-MS.

  • After the reaction is complete, quench with saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with dichloromethane (3 x volumes).

  • Wash the combined organic extracts with brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by distillation or column chromatography to obtain this compound.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
2-ChloropyridineC₅H₄ClN113.551701.205
IodotrimethylsilaneC₃H₉ISi200.09106-1091.406
This compoundC₅H₄IN205.0052 (at 0.9 mmHg)1.928

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterProtocol 1 (in situ)Protocol 2 (TMSI)
Stoichiometry
2-Chloropyridine1.0 eq1.0 eq
NaI1.5 eq-
TMSCl1.5 eq-
TMSI-1.2 - 1.5 eq
Solvent Anhydrous AcetonitrileAnhydrous Acetonitrile or Dichloromethane
Temperature RefluxRoom Temperature to Reflux
Reaction Time Typically several hoursTypically several hours
Typical Yield HighHigh

Note: Specific reaction times and yields can vary depending on the scale of the reaction and the purity of the reagents. Optimization of the reaction conditions may be required to achieve the best results.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 2-chloropyridine.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification 2-Chloropyridine 2-Chloropyridine Reaction Reaction (Heating/Stirring) 2-Chloropyridine->Reaction TMSI_source Iodotrimethylsilane (or TMSCl/NaI) TMSI_source->Reaction Solvent Anhydrous Solvent Solvent->Reaction Quenching Quenching (Na₂S₂O₃ aq.) Reaction->Quenching Reaction Mixture Extraction Extraction (DCM) Quenching->Extraction Washing Washing (NaHCO₃, Brine) Extraction->Washing Drying Drying (MgSO₄) Washing->Drying Concentration Concentration Drying->Concentration Organic Layer Purification_Method Purification (Distillation or Chromatography) Concentration->Purification_Method Crude Product Final_Product This compound Purification_Method->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Signaling Pathway (Mechanism)

The following diagram illustrates the proposed mechanistic pathway for the reaction.

reaction_mechanism 2-Chloropyridine 2-Chloropyridine Intermediate N-Trimethylsilyl- 2-chloropyridinium iodide 2-Chloropyridine->Intermediate + TMS-I TMSI Iodotrimethylsilane (TMS-I) TMSI->Intermediate This compound This compound Intermediate->this compound + I⁻ (attack at C2) - Cl⁻ TMSCl_byproduct Chlorotrimethylsilane (TMS-Cl) Intermediate->TMSCl_byproduct Iodide_ion I⁻ Iodide_ion->this compound

Caption: Proposed mechanism for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2-chloropyridine using iodotrimethylsilane is a robust and efficient method for accessing this important synthetic intermediate. The use of in situ generated iodotrimethylsilane from chlorotrimethylsilane and sodium iodide provides a practical and cost-effective alternative to using the pre-formed reagent. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to successfully implement this transformation in their synthetic endeavors. As with any chemical reaction, appropriate safety precautions should be taken, and the reaction scale and conditions may need to be optimized for specific applications.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Iodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize 2-iodopyridine and its derivatives. These compounds are significant building blocks in medicinal chemistry and organic synthesis, often utilized in the development of novel pharmaceuticals. Accurate structural elucidation and purity assessment are critical, making a thorough understanding of their spectroscopic properties essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound derivatives in solution.[1] It provides information about the chemical environment, connectivity, and number of protons and carbon atoms in a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the chemical shift and coupling constants of the hydrogen atoms in the pyridine ring. The electron-withdrawing effect of the nitrogen atom and the iodine substituent significantly influences the chemical shifts of the aromatic protons.

Table 1: Typical ¹H NMR Data for this compound

ProtonChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
H-37.60 - 7.70dddJ(H3-H4) ≈ 7.5, J(H3-H5) ≈ 1.5, J(H3-H6) ≈ 1.0
H-46.70 - 6.80dddJ(H4-H3) ≈ 7.5, J(H4-H5) ≈ 7.0, J(H4-H6) ≈ 1.5
H-57.20 - 7.30dddJ(H5-H4) ≈ 7.0, J(H5-H6) ≈ 5.0, J(H5-H3) ≈ 1.5
H-68.15 - 8.25dddJ(H6-H5) ≈ 5.0, J(H6-H4) ≈ 1.5, J(H6-H3) ≈ 1.0

Note: Chemical shifts are typically referenced to a residual solvent peak or an internal standard like tetramethylsilane (TMS). The exact values can vary depending on the solvent and the presence of other substituents on the pyridine ring.[2]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the adjacent atoms and the overall electronic structure of the ring.

Table 2: Typical ¹³C NMR Data for this compound

CarbonChemical Shift (δ) in ppm
C-2118 - 122
C-3123 - 127
C-4138 - 142
C-5129 - 133
C-6149 - 153

Note: The C-2 carbon, bonded to iodine, experiences a significant upfield shift compared to pyridine itself due to the heavy atom effect of iodine. The chemical shifts can vary based on the solvent and substituents.[3]

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of a this compound derivative is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Instrumentation: The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse-acquire sequence. Typically, 8 to 16 scans are sufficient.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to determine the connectivity of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending). For this compound derivatives, IR spectroscopy can confirm the presence of the pyridine ring and the carbon-iodine bond.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration ModeAbsorption Range (cm⁻¹)Intensity
Aromatic C-HStretching3000 - 3100Medium to Weak
C=C and C=NRing Stretching1550 - 1600Medium to Strong
C-CRing Stretching1400 - 1500Medium to Strong
Aromatic C-HIn-plane Bending1000 - 1250Medium
Aromatic C-HOut-of-plane Bending700 - 900Strong
C-IStretching500 - 600Medium to Strong

Note: The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the specific molecule.

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a common and convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation.

  • Instrument Setup: Ensure the ATR accessory is correctly installed in the FTIR spectrometer.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • For a liquid sample , place a small drop of the liquid onto the center of the ATR crystal.

    • For a solid sample , place a small amount of the powder or solid on the crystal and apply pressure using the built-in press to ensure good contact.

  • Data Acquisition: Initiate the scan to obtain the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After the measurement, clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, this technique can be used to study the π → π* and n → π* transitions of the pyridine ring. The position of the absorption maxima (λmax) can be influenced by the solvent and the nature of any substituents.

Table 4: Typical UV-Vis Absorption Maxima for Pyridine Derivatives

DerivativeSolventλmax (nm)Transition
PyridineHexane~251, ~257, ~263π → π
PyridineEthanol~257π → π
2-ChloropyridineChloroform~256π → π*
Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Cuvette Preparation: Clean the quartz cuvettes thoroughly. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

  • Baseline Correction: Place the blank cuvette in both the sample and reference beams and run a baseline scan over the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Replace the blank in the sample beam with the sample cuvette and record the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

For this compound (C₅H₄IN), the expected monoisotopic mass is approximately 204.94 Da. The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z corresponding to this mass.

Common Fragmentation Patterns:

The C-I bond is relatively weak and can readily undergo cleavage. Common fragmentation patterns for iodo-aromatic compounds include:

  • Loss of an iodine atom: [M - I]⁺

  • Loss of HI: [M - HI]⁺

  • Fission of the pyridine ring

Experimental Protocol for Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for analyzing polar molecules.

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the micromolar to nanomolar range) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of an acid (e.g., formic acid) or base to promote ionization.

  • Instrumentation: The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: A high voltage is applied to the tip of a capillary, causing the sample solution to form a fine spray of charged droplets.

  • Desolvation: The solvent evaporates from the droplets, with the aid of a drying gas (e.g., nitrogen) and a heated capillary, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation synthesis Synthesis of This compound Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms uvvis UV-Vis Spectroscopy purification->uvvis structure Structure Elucidation nmr->structure purity Purity Assessment nmr->purity ir->structure ms->structure ms->purity structure->purity

Caption: General workflow for characterizing this compound derivatives.

Interplay of Spectroscopic Techniques

This diagram shows the relationship between different spectroscopic techniques and the structural information they provide for a molecule like a this compound derivative.

G cluster_info cluster_tech molecule This compound Derivative nmr NMR molecule->nmr ir IR molecule->ir ms MS molecule->ms uvvis UV-Vis molecule->uvvis info_connectivity Connectivity (H-H, C-H) info_functional_groups Functional Groups (C=C, C-I, etc.) info_carbon_skeleton Carbon Skeleton info_molecular_weight Molecular Weight & Formula info_electronic_transitions Electronic Transitions nmr->info_connectivity nmr->info_carbon_skeleton ir->info_functional_groups ms->info_molecular_weight uvvis->info_electronic_transitions

Caption: Spectroscopic techniques and the information they provide.

References

Infrared (IR) and Mass Spectrometry (MS) analysis of 2-Iodopyridine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of 2-Iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) as applied to the characterization of this compound (C₅H₄IN). It includes detailed experimental protocols, data interpretation, and workflow visualizations to aid in structural elucidation and quality control.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a powerful technique used to identify functional groups within a molecule. It works on the principle that covalent bonds absorb infrared radiation at specific frequencies corresponding to their vibrational energies, such as stretching and bending.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining the IR spectrum of solid or liquid samples with minimal preparation.

  • Instrument Preparation : Ensure the Bruker Tensor 27 FT-IR spectrometer, or a similar instrument, is powered on and has completed its startup diagnostics.[2]

  • Background Scan : Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Record a background spectrum to subtract atmospheric and crystal-related absorptions.

  • Sample Application : Place a small amount (a few milligrams) of solid this compound directly onto the ATR crystal.

  • Pressure Application : Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal, ensuring good contact.

  • Spectrum Acquisition : Collect the sample spectrum. The typical range for analysis is 4000 cm⁻¹ to 400 cm⁻¹.[1] Multiple scans (e.g., 16 or 32) are typically co-added to improve the signal-to-noise ratio.

  • Data Processing : The instrument software will automatically perform a Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning : Thoroughly clean the ATR crystal and pressure clamp tip after the measurement is complete.

IR Spectral Data for this compound

The IR spectrum of this compound displays characteristic peaks that correspond to the vibrations of its aromatic ring and carbon-iodine bond. A detailed vibrational assignment has been conducted based on FT-IR and FT-Raman spectral measurements.[1]

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3050 - 3000Medium-WeakAromatic C-H stretching
~1575StrongC=C and C=N ring stretching
~1450StrongC=C and C=N ring stretching
~1420StrongC=C and C=N ring stretching
~1145MediumIn-plane C-H bending
~1085MediumIn-plane C-H bending
~1045StrongRing breathing mode
~750StrongOut-of-plane C-H bending
~620Medium-WeakC-I stretching

Note: Peak positions can vary slightly based on the sample phase (solid/liquid) and measurement technique.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, a molecule is ionized, and the resulting molecular ion and its fragments are detected, providing information about the molecule's weight and composition.[3]

Experimental Protocol: Electron Ionization (EI) MS

Electron Ionization (EI) is a hard ionization technique that generates abundant fragmentation, which is useful for structural analysis.

  • Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent like methanol or acetonitrile. The ideal concentration is typically around 10-100 micrograms per mL.

  • Instrument Setup : The analysis is performed on a mass spectrometer, often coupled with a gas chromatography (GC-MS) or direct insertion probe inlet. The ion source is operated in EI mode, typically at 70 eV.

  • Sample Introduction : Inject the sample into the GC, which separates it from the solvent and introduces it into the mass spectrometer's ion source. Alternatively, use a direct insertion probe for pure samples.

  • Ionization : In the ion source, the vaporized sample molecules are bombarded with high-energy electrons, causing an electron to be ejected from the molecule to form a positively charged radical cation, known as the molecular ion (M⁺•).

  • Fragmentation : The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals.

  • Mass Analysis : The ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Mass Spectral Data for this compound

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The molecular weight of this compound is 205.00 g/mol , consistent with its molecular formula C₅H₄IN. As it contains one nitrogen atom, it follows the "nitrogen rule," having an odd nominal molecular mass.

m/z ValueProposed Fragment IonFormulaNotes
205Molecular Ion (M⁺•)[C₅H₄IN]⁺•The parent ion, representing the intact molecule.
127Iodine Cation[I]⁺Results from the cleavage of the C-I bond.
78Pyridyl Cation[C₅H₄N]⁺Results from the loss of an iodine radical (I•) from the molecular ion. This is often the base peak due to the relative weakness of the C-I bond.
51Cyclobutadienyl Cation[C₄H₃]⁺A common fragment resulting from the loss of hydrogen cyanide (HCN) from the pyridyl cation.

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of analytical workflows and chemical processes.

cluster_workflow General Spectroscopic Analysis Workflow A Sample Preparation (Dilution/Purification) B IR Analysis (ATR-FTIR) A->B C MS Analysis (EI-MS) A->C D Spectral Data Acquisition B->D C->D E Data Interpretation (Peak Assignment & Fragmentation Analysis) D->E F Structural Confirmation E->F

Caption: A typical workflow for the structural analysis of a chemical compound using IR and MS.

cluster_fragmentation Proposed EI-MS Fragmentation Pathway of this compound mol This compound C₅H₄IN m_ion [C₅H₄IN]⁺• m/z = 205 (Molecular Ion) mol->m_ion + e⁻ - 2e⁻ frag1 [C₅H₄N]⁺ m/z = 78 (Pyridyl Cation) m_ion->frag1 - I• frag3 [I]⁺ m/z = 127 m_ion->frag3 - C₅H₄N• frag2 [C₄H₃]⁺ m/z = 51 frag1->frag2 - HCN

Caption: The predicted fragmentation pathway for this compound under Electron Ionization (EI) conditions.

References

Unraveling the Reactivity of 2-Iodopyridine: A Computational and Theoretical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 28, 2025

Introduction

2-Iodopyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its reactivity, particularly in cross-coupling and nucleophilic substitution reactions, allows for the facile introduction of diverse functionalities onto the pyridine scaffold. Understanding the underlying reaction mechanisms and kinetics is crucial for the rational design of synthetic routes and the development of novel therapeutics and functional materials. This technical guide provides an in-depth analysis of the computational and theoretical studies on this compound reactivity, complemented by detailed experimental protocols for key transformations.

Core Concepts: A Theoretical Overview

The reactivity of this compound is primarily governed by the nature of the carbon-iodine (C-I) bond and the electronic properties of the pyridine ring. The C-I bond is the weakest among the carbon-halogen bonds, making it susceptible to cleavage and thus rendering this compound highly reactive in processes such as the oxidative addition step of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitrogen atom in the pyridine ring further activates the C2 position towards nucleophilic attack.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the intricate details of reaction mechanisms involving this compound. These theoretical studies provide valuable insights into transition state geometries, activation energies, and reaction pathways, which are often challenging to determine experimentally.

Cross-Coupling Reactions: A Computational and Experimental Perspective

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira reactions. These transformations are fundamental for the construction of C-C bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the coupling of this compound with boronic acids or their derivatives. Theoretical studies on analogous systems, such as the coupling of 4,5-dibromo-2-methylpyridazin-3(2H)-one with ferrocene boronates, provide a framework for understanding the catalytic cycle. The key steps involve oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.

DFT calculations on related systems have elucidated the energy profiles of these steps. For instance, in the reaction of 4,5-dibromo-2-methylpyridazin-3(2H)-one, the oxidative addition at the C5-Br bond has a calculated activation barrier of +13.6 kcal/mol, while the subsequent transmetalation and reductive elimination steps have lower energy barriers, indicating that oxidative addition is often the rate-determining step.[1]

Table 1: Calculated Energetics for the Suzuki-Miyaura Coupling of a Dihalopyridazinone [1]

StepIntermediate/Transition StateRelative Energy (kcal/mol)Activation Barrier (kcal/mol)
Oxidative AdditionTS +13.6+13.6
Oxidative AdditionProduct -4.4-
TransmetalationTS +10.1+14.5
TransmetalationProduct -10.3-
Reductive EliminationTS +1.9+12.2
Reductive EliminationProduct -24.8-

Note: Data is for the reaction of 4,5-dibromo-2-methylpyridazin-3(2H)-one with ferrocenylboronic acid and serves as a model for understanding the energetics of similar reactions involving this compound.

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Reagents and Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.25 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • 0.5 M Sodium Carbonate (Na₂CO₃) solution (2 mL)

  • Propylene carbonate (PC) (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, and Pd(PPh₃)₄.

  • Add propylene carbonate and the aqueous sodium carbonate solution.

  • Heat the reaction mixture to 130 °C and stir for the appropriate time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-phenylpyridine.

Expected Yield: 93%[2]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound Phenylboronic acid Pd(PPh3)4 B Add Solvents: Propylene Carbonate Aqueous Na2CO3 A->B 1. C Heat to 130 °C under Inert Atmosphere B->C 2. D Monitor Progress (TLC/GC-MS) C->D 3. E Aqueous Workup & Extraction D->E 4. F Drying & Concentration E->F 5. G Column Chromatography F->G 6. H 2-Phenylpyridine G->H 7. Sonogashira_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound ArPd(II)XL2 2-Pyridyl-Pd(II)-I(L)2 Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)(C≡CR)L2 2-Pyridyl-Pd(II)-(C≡CPh)L2 Transmetalation->ArPd(II)(C≡CR)L2 Cu(I)X CuI Transmetalation->Cu(I)X Regeneration Reductive_Elimination Reductive Elimination ArPd(II)(C≡CR)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product 2-(Phenylethynyl)pyridine Reductive_Elimination->Product Alkyne_Coordination Alkyne Coordination & Deprotonation Cu(I)X->Alkyne_Coordination Phenylacetylene Base Copper_Acetylide Cu-C≡CPh Alkyne_Coordination->Copper_Acetylide Copper_Acetylide->Transmetalation

References

An In-depth Technical Guide to the Electronic Properties of 2-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of 2-substituted pyridines, a class of compounds of significant interest in medicinal chemistry and materials science. Understanding the influence of substituents on the pyridine ring is crucial for the rational design of molecules with tailored reactivity, basicity, and biological activity. This document outlines the key electronic parameters, experimental methodologies for their determination, and the underlying theoretical principles.

Introduction: The Significance of Electronic Effects

The electronic landscape of the pyridine ring is characterized by the electronegative nitrogen atom, which imparts a degree of electron deficiency to the aromatic system. The introduction of a substituent at the 2-position allows for a nuanced modulation of these properties through a combination of inductive and resonance effects. These electronic perturbations have a profound impact on the molecule's pKa, its ability to coordinate with metal ions, and its reactivity in chemical transformations. For drug development professionals, a quantitative understanding of these effects is instrumental in optimizing ligand-receptor interactions and predicting metabolic stability.

Quantitative Analysis of Substituent Effects

The electronic influence of a substituent is typically quantified using Hammett constants and pKa values. These parameters provide a robust framework for correlating molecular structure with chemical reactivity and physicochemical properties.

Hammett Substituent Constants

The Hammett equation (log(K/K₀) = ρσ) provides a linear free-energy relationship that quantifies the impact of substituents on reaction rates and equilibrium constants. The substituent constant (σ) is a measure of the electronic effect of a substituent, while the reaction constant (ρ) reflects the sensitivity of a particular reaction to these effects. For pyridines, the Hammett ρ value for the dissociation of pyridinium ions is approximately 5.94.[1] Electron-donating groups (EDGs) have negative σ values, while electron-withdrawing groups (EWGs) have positive σ values.

Table 1: Hammett Constants for Common Substituents

Substituentσ_meta (σ_m)σ_para (σ_p)
-NH₂-0.16-0.66
-OH0.12-0.37
-OCH₃0.12-0.27
-CH₃-0.07-0.17
-H0.000.00
-F0.340.06
-Cl0.370.23
-Br0.390.23
-I0.350.18
-CN0.560.66
-NO₂0.710.78

Note: Data compiled from various sources. These are general values for substituted benzenes, which serve as a good approximation for pyridines, although the precise values can vary depending on the specific reaction and conditions.

pKa Values of 2-Substituted Pyridines

The pKa of a substituted pyridine is a direct measure of the basicity of the ring nitrogen. Electron-donating groups increase the electron density on the nitrogen, making it more basic (higher pKa), while electron-withdrawing groups decrease the basicity (lower pKa).

Table 2: pKa Values of Selected 2-Substituted Pyridines

2-SubstituentpKa
-NH₂6.86
-CH₃5.97
-H5.23
-SCH₃3.64
-Cl0.72
-Br0.90
-CN-0.26
-NO₂-0.26

Note: Data compiled from various sources.[2][3]

Spectroscopic Characterization of Electronic Properties

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are invaluable tools for probing the electronic structure of 2-substituted pyridines.

NMR Spectroscopy

Both ¹H and ¹³C NMR chemical shifts are sensitive to the electron density around the nuclei in the pyridine ring. Electron-donating groups generally cause upfield shifts (lower ppm), while electron-withdrawing groups lead to downfield shifts (higher ppm). There is a good correlation between NMR chemical shifts and Hammett substituent constants.[4][5]

Table 3: Approximate ¹³C NMR Chemical Shifts (ppm) for the Ring Carbons of 2-Substituted Pyridines (in CDCl₃)

SubstituentC2C3C4C5C6
-H150.3124.1136.2124.1150.3
-CH₃159.0124.9136.5121.5149.2
-NH₂159.9109.1137.9113.8148.5
-OCH₃164.1111.3138.5116.8147.0
-Cl151.7124.7139.1123.1150.7
-Br143.1128.1139.3123.6150.4
-CN132.8129.2137.3126.9151.1

Note: Data compiled from various sources. Chemical shifts can vary with solvent and concentration.

UV-Vis Spectroscopy

The UV-Vis absorption spectra of pyridines typically exhibit two main bands arising from π-π* transitions. The position and intensity of these bands are influenced by the nature of the substituent at the 2-position. Electron-donating groups tend to cause a red shift (bathochromic shift) of the absorption maxima, while electron-withdrawing groups can cause a blue shift (hypsochromic shift). The absorption maxima for pyridine in an acidic mobile phase are around 202 nm and 254 nm.

Table 4: UV-Vis Absorption Maxima (λ_max) for Selected 2-Substituted Pyridines

2-Substituentλ_max 1 (nm)λ_max 2 (nm)Solvent
-H~251~257Various
-NH₂~240~295Ethanol
-OH~225~293Water
-Cl~260~265Ethanol
-CH₃~255~260Ethanol

Note: Data compiled from various sources. λ_max values are highly dependent on the solvent.

Experimental Protocols

Accurate determination of the electronic properties of 2-substituted pyridines relies on standardized experimental procedures.

Determination of pKa by Potentiometric Titration

This method involves the gradual addition of a standardized acid or base to a solution of the pyridine derivative while monitoring the pH.

  • Preparation of Solutions:

    • Prepare a standard solution of the 2-substituted pyridine (e.g., 0.01 M) in CO₂-free deionized water.

    • Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Use a solution of a neutral salt (e.g., 0.1 M KCl) to maintain a constant ionic strength.

  • Titration Procedure:

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

    • Place a known volume of the pyridine solution into a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Add the standardized titrant (acid for basic pyridines) in small, precise increments.

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa is equal to the pH at the half-equivalence point, which is the point where half of the pyridine has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.

NMR Spectroscopic Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the 2-substituted pyridine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

    • For ¹H NMR, typical parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. A longer relaxation delay may be necessary due to the longer relaxation times of carbon nuclei.

  • Data Processing and Analysis:

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectra to the TMS signal at 0 ppm.

    • Assign the peaks to the corresponding protons and carbons in the molecule using chemical shift data, coupling patterns, and, if necessary, 2D NMR techniques (e.g., COSY, HSQC, HMBC).

UV-Vis Spectroscopic Analysis
  • Sample Preparation:

    • Prepare a stock solution of the 2-substituted pyridine in a UV-transparent solvent (e.g., ethanol, acetonitrile, water).

    • Perform serial dilutions to prepare a series of solutions with concentrations that will give absorbances in the range of 0.1 to 1.0.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Record a baseline spectrum with the blank in both the sample and reference beams.

    • Record the absorption spectrum of each of the prepared solutions over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max) for each absorption band.

    • If quantitative analysis is required, a calibration curve of absorbance versus concentration can be constructed to determine the molar absorptivity (ε) according to the Beer-Lambert law.

Theoretical Framework: Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for predicting and understanding the electronic properties of molecules.

Workflow for DFT Calculations

A typical workflow for calculating the electronic properties of a 2-substituted pyridine involves:

  • Structure Input: The molecular structure is provided as a SMILES string or 3D coordinates.

  • Conformational Search: A force field-based method is used to identify the lowest energy conformers of the molecule.

  • Geometry Optimization: The geometry of each conformer is optimized using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data.

  • Property Calculation: Various electronic properties can then be calculated, including:

    • Mulliken or Natural Population Analysis (NPA): To determine atomic charges.

    • NMR Chemical Shifts: Using methods like GIAO.

    • UV-Vis Spectra: Using Time-Dependent DFT (TD-DFT).

    • Gas-phase basicity or proton affinity: To correlate with pKa.

Visualizing Relationships and Workflows

The following diagrams illustrate key concepts and processes related to the study of the electronic properties of 2-substituted pyridines.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation Sample 2-Substituted Pyridine pKa Potentiometric Titration Sample->pKa Analyze NMR NMR Spectroscopy Sample->NMR Analyze UVVis UV-Vis Spectroscopy Sample->UVVis Analyze pKa_data Titration Curve → pKa pKa->pKa_data NMR_data Spectra → Chemical Shifts NMR->NMR_data UVVis_data Spectra → λmax UVVis->UVVis_data Interpretation Correlation of Electronic Properties with Structure and Reactivity pKa_data->Interpretation Correlate NMR_data->Interpretation Correlate UVVis_data->Interpretation Correlate substituent_effects cluster_effects Electronic Effects cluster_properties Observable Properties substituent 2-Substituent (R) inductive Inductive Effect (Through σ-bonds) substituent->inductive resonance Resonance Effect (Through π-system) substituent->resonance pKa pKa (Basicity) inductive->pKa Influences NMR NMR Chemical Shifts inductive->NMR Influences Reactivity Chemical Reactivity inductive->Reactivity Influences UVVis UV-Vis λmax inductive->UVVis Influences resonance->pKa Influences resonance->NMR Influences resonance->Reactivity Influences resonance->UVVis Influences dft_workflow start Molecular Structure (SMILES/3D) conf_search Conformational Search (Force Field) start->conf_search geom_opt Geometry Optimization (DFT) conf_search->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc prop_calc Property Calculation (NMR, TD-DFT, etc.) freq_calc->prop_calc results Calculated Electronic Properties prop_calc->results

References

Stability and handling of 2-Iodopyridine in laboratory settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and handling of 2-iodopyridine in laboratory settings. The information compiled herein is intended to support researchers, scientists, and professionals in the field of drug development in the safe and effective use of this versatile reagent.

Core Properties of this compound

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its role in cross-coupling reactions.[1] Its utility, however, is intrinsically linked to its stability and proper handling. The following tables summarize its key physical, chemical, and safety information.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₄IN[1]
Molecular Weight 205.00 g/mol [1]
Appearance Colorless to light yellow liquid or solid[1][2]
Boiling Point 87 - 89 °C at 10 Torr
Melting Point Not available (decomposes)
Density 1.928 g/mL at 25 °C
Refractive Index n20/D 1.6320
Solubility Slightly soluble in water. Soluble in many organic solvents.

Table 2: Safety and Handling Information for this compound

ParameterInformationReference(s)
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Incompatibilities Strong oxidizing agents.
Decomposition Products Under fire conditions: Carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen iodide.

Stability Profile

This compound is known to be sensitive to light and air. This sensitivity can lead to degradation over time, impacting the purity and reactivity of the reagent.

General Stability
Predicted Decomposition Pathway

The primary degradation pathway for this compound, particularly upon exposure to light (photodegradation), is anticipated to be the cleavage of the carbon-iodine bond. This is a common degradation route for iodo-aromatic compounds. The initial product of this cleavage is likely the 2-pyridyl radical and an iodine radical. In the presence of water or oxygen, this can lead to the formation of 2-hydroxypyridine and other byproducts.

G This compound This compound Degradation_Initiation Degradation_Initiation This compound->Degradation_Initiation Light_Air_Moisture Light_Air_Moisture Light_Air_Moisture->Degradation_Initiation 2-Pyridyl_Radical 2-Pyridyl_Radical Degradation_Initiation->2-Pyridyl_Radical Iodine_Radical Iodine_Radical Degradation_Initiation->Iodine_Radical 2-Hydroxypyridine 2-Hydroxypyridine 2-Pyridyl_Radical->2-Hydroxypyridine Other_Byproducts Other_Byproducts Iodine_Radical->Other_Byproducts

Predicted initial steps in the degradation of this compound.

Experimental Protocols

Recommended Storage and Handling Protocol

To ensure the integrity of this compound, the following storage and handling procedures are recommended:

G cluster_storage Storage cluster_handling Handling Store_Cool Store in a cool, dark place (<15°C recommended) Inert_Atmosphere Store under an inert atmosphere (Argon or Nitrogen) Tightly_Sealed Keep container tightly sealed Use_Inert Handle under inert atmosphere (Glovebox or Schlenk line) Dry_Glassware Use dry, clean glassware Avoid_Incompatibles Avoid contact with strong oxidizing agents Use_Stabilizer Consider using a stabilizer (e.g., Na₂S₂O₃)

Recommended storage and handling workflow for this compound.
Protocol for the Synthesis of this compound from 2-Bromopyridine

This protocol is adapted from a literature procedure for an aromatic Finkelstein reaction.

Materials:

  • 2-Bromopyridine

  • Sodium Iodide (NaI)

  • Copper(I) Iodide (CuI)

  • N,N'-Dimethylethylenediamine

  • Anhydrous 1,4-Dioxane

  • 25% Aqueous Ammonia Solution

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Magnesium Sulfate (MgSO₄)

  • Argon gas supply

  • Two-necked pear-shaped flask

  • Reflux condenser

  • Standard Schlenk line equipment

Procedure:

  • Set up a two-necked pear-shaped flask equipped with a reflux condenser under an argon atmosphere using a standard Schlenk line.

  • To the flask, add 2-bromopyridine, NaI (2 equivalents per bromine exchange), and CuI (5 mol% per bromine exchange).

  • Subsequently, add N,N'-dimethylethylenediamine (10 mol% per bromine exchange) and anhydrous 1,4-dioxane (0.5 mL per 1 mmol of NaI used).

  • Heat the resulting suspension to 110 °C and maintain for 18 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the mixture into a 25% aqueous ammonia solution.

  • Dilute the blue solution to twice its original volume with water and extract three times with dichloromethane.

  • Wash the combined organic phases with brine and dry with MgSO₄.

  • Remove the solvent by distillation under reduced pressure to yield crude this compound.

  • If necessary, further purify the crude product by column chromatography or recrystallization.

Proposed Protocol for Stability Assessment by HPLC

This hypothetical protocol outlines a method to quantify the degradation of this compound over time under specific stress conditions.

Instrumentation and Conditions:

  • HPLC System: Standard HPLC with UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile.

  • Gradient: 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: 1 mg/mL of this compound in the initial mobile phase composition.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Divide the stock solution into several vials for each test condition (e.g., ambient light, dark, elevated temperature).

  • At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each vial.

  • Dilute the aliquot to the working concentration with the initial mobile phase.

  • Inject the sample into the HPLC system.

  • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

  • Quantify the percentage of remaining this compound at each time point to determine the degradation rate.

Protocol for Purification by Fractional Distillation under Reduced Pressure

For larger quantities of this compound that have undergone some degradation, fractional distillation under reduced pressure can be an effective purification method.

Equipment:

  • Round bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Vacuum source (e.g., vacuum pump)

  • Heating mantle

  • Stir bar

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly greased and sealed to maintain a vacuum.

  • Place the impure this compound in the round bottom flask with a stir bar.

  • Begin stirring and slowly apply vacuum to the system.

  • Gently heat the flask. Volatile impurities will distill first.

  • As the temperature stabilizes at the boiling point of this compound at the given pressure (e.g., 87-89 °C at 10 Torr), collect the purified fraction in the receiving flask.

  • Once the distillation is complete, cool the system before releasing the vacuum.

Concluding Remarks

The stability of this compound is a critical factor for its successful application in research and development. While it is a versatile reagent, its sensitivity to light and air necessitates careful handling and storage. The use of stabilizers is recommended for long-term storage. The protocols provided in this guide for synthesis, purification, and a proposed method for stability assessment offer a framework for the effective management of this compound in a laboratory setting. Further quantitative studies on its degradation kinetics and the full characterization of its degradation products would be beneficial for the scientific community.

References

The Expanding Synthetic Versatility of 2-Iodopyridine: A Technical Guide to Novel Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodopyridine has emerged as a pivotal building block in modern organic synthesis, prized for its versatile reactivity in forming carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth exploration of novel reactions involving this compound, with a focus on recent advancements in cross-coupling, C-H functionalization, and photocatalytic transformations. Detailed experimental protocols for key reactions, quantitative data from recent literature, and visualizations of reaction mechanisms and workflows are presented to serve as a comprehensive resource for researchers in synthetic chemistry and drug development.

Introduction

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient and selective methods for the functionalization of pyridine rings is of paramount importance. This compound, in particular, serves as a versatile precursor due to the reactivity of the carbon-iodine bond, which facilitates a wide array of chemical transformations.[1][2][3] This guide delves into the latest and most innovative reactions utilizing this compound, providing practical insights for its application in the synthesis of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions remain a cornerstone of modern synthetic chemistry, and this compound is an excellent substrate for these transformations.[4][5] Recent advancements have focused on improving catalyst efficiency, expanding substrate scope, and developing milder reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and organoboron reagents. Recent developments have focused on expanding the scope of coupling partners and achieving high yields under mild conditions.

Table 1: Suzuki-Miyaura Coupling of 2-Pyridyl Derivatives with Aryl Halides

EntryAryl Halide2-PyridylboronateBase (3.0 equiv)Catalyst System (Pd₂(dba)₃/Ligand)Ligand:Pd RatioYield (%)
14-BromobenzonitrileLithium triisopropyl 2-pyridylboronateKF1.0% Pd₂(dba)₃, Ligand 13:185
23,5-Bis(trifluoromethyl)bromobenzeneLithium triisopropyl 2-pyridylboronateKF1.0% Pd₂(dba)₃, Ligand 13:182
34-BromoanisoleLithium triisopropyl 2-pyridylboronateKF1.0% Pd₂(dba)₃, Ligand 13:174
42-BromotolueneLithium triisopropyl 2-pyridylboronateKF1.5% Pd₂(dba)₃, Ligand 13:188
55-BromopyrimidineLithium triisopropyl 2-pyridylboronateKF1.0% Pd₂(dba)₃, Ligand 13:191

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Lithium triisopropyl 2-pyridylboronates with Aryl Bromides

  • An oven-dried resealable Schlenk tube equipped with a Teflon screw valve is charged with Pd₂(dba)₃ (2.0-3.0 mol %), the appropriate phosphine ligand, and the base.

  • The Schlenk tube is sealed with a rubber septum, evacuated, and backfilled with argon (repeated twice).

  • 1,4-Dioxane (0.75 mL) is added via syringe, followed by the aryl halide (0.25 mmol). Solid aryl halides are added with the other solid reagents.

  • The septum is replaced with the Teflon screw valve, and the tube is sealed.

  • The reaction mixture is heated to 110 °C until the aryl halide is completely consumed, as monitored by gas chromatography.

  • The mixture is cooled to room temperature, and the product is isolated and purified by standard methods.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to valuable alkynylpyridine building blocks.

Table 2: Sonogashira Coupling of 2-Halopyridines with Terminal Alkynes

2-HalopyridineAlkynePd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
This compoundPhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (2)THF651295
2-BromopyridinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)DIPA (2)Toluene802482
2-Chloropyridine1-OctynePd₂(dba)₃ (2) / XPhos (4)CuI (5)Cs₂CO₃ (2)Dioxane1001875
This compoundTrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2.5)DMF25698

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a degassed solution of the 2-halopyridine (1.0 equiv) in an appropriate solvent (e.g., THF, DMF, or triethylamine) under an inert atmosphere (e.g., argon or nitrogen), add the terminal alkyne (1.1-1.5 equiv).

  • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Add the amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).

  • Stir the reaction mixture at the specified temperature (ranging from room temperature to 100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_complex R-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation (R'-M) pd2_complex->transmetalation pd2_r_r_prime R-Pd(II)Ln-R' transmetalation->pd2_r_r_prime reductive_elimination Reductive Elimination pd2_r_r_prime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. While traditionally challenging with pyridine substrates, recent advancements have enabled the efficient coupling of this compound with a variety of amines.

Table 3: Buchwald-Hartwig Amination of Halopyridines

HalopyridineAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-BromopyridineCyclopropylaminePd(OAc)₂ (5)dppp (10)NaOtBu (2.0)Toluene801455
2-BromopyridineIsopropylaminePd(OAc)₂ (5)dppp (10)NaOtBu (2.0)Toluene801493
2-BromopyridineAnilinePd₂(dba)₃ (1.5)Xantphos (3.0)Cs₂CO₃ (1.4)Dioxane1001885-95

Data extrapolated from reactions on similar 2-bromopyridine substrates.

Experimental Protocol: Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines

  • In a sealed tube, combine the 2-bromopyridine (1.0 equiv), the volatile amine (1.2-1.5 equiv), the palladium catalyst, and the phosphine ligand.

  • Add the base (e.g., NaOtBu, 2.0 equiv) and the solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and follow a standard aqueous workup.

  • The product is purified by column chromatography.

C-H Functionalization Reactions

Direct C-H functionalization of pyridines is a highly atom-economical and increasingly important area of research. While the inherent electronic properties of the pyridine ring can make regioselectivity challenging, novel methods are emerging for the selective functionalization of this compound derivatives.

A notable example involves an iodine/copper iodide-mediated intramolecular C-H functionalization of N-aryl enamines to produce imidazo[1,2-a]pyridines.

Table 4: Iodine/Copper Iodide-Mediated C-H Functionalization

Substrate (N-aryl enamine)ProductOxidantCatalystYield (%)
N-(pyridin-2-yl)-1-phenyl-vinyl-amine2-phenylimidazo[1,2-a]pyridineI₂CuI85
1-phenyl-N-(pyrimidin-2-yl)-vinyl-amine2-phenylimidazo[1,2-a]pyrimidineI₂CuI78
N-(5-methylpyridin-2-yl)-1-phenyl-vinyl-amine7-methyl-2-phenylimidazo[1,2-a]pyridineI₂CuI82

Experimental Protocol: Iodine/Copper Iodide-Mediated Synthesis of Imidazo[1,2-a]pyridines

  • To a solution of the N-aryl enamine (1.0 equiv) in a suitable solvent (e.g., DMSO), add copper iodide (CuI, 10 mol%).

  • Add molecular iodine (I₂, 2.0 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at 80 °C for the specified time.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and quench with aqueous sodium thiosulfate solution.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Photocatalytic Reactions

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling novel transformations under mild conditions. The application of photoredox catalysis to the functionalization of this compound is a burgeoning area of research.

Photocatalytic Minisci Reaction

The Minisci reaction involves the addition of a radical species to a protonated N-heterocycle. Photocatalytic methods have been developed to generate the radical species under mild conditions, expanding the scope of this powerful reaction.

Table 5: Photocatalytic Minisci-Type Reaction of N-Heteroarenes

N-HeteroareneAlkanePhotocatalystAdditiveYield (%)
QuinolineCyclohexaneEosin YTFA93
4-PhenylpyridineCyclohexaneEosin YTFA75 (mono-alkylated)
4-CyanopyridineCyclohexaneEosin YTFA80 (di-alkylated)

Experimental Protocol: General Procedure for Photocatalytic Minisci Reaction

  • In a reaction vessel, combine the N-heteroarene (1.0 equiv), the alkane (used as solvent or in excess), the photocatalyst (e.g., Eosin Y, 1-5 mol%), and an acid (e.g., trifluoroacetic acid, TFA).

  • Degas the mixture and place it under an inert atmosphere.

  • Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction and perform a standard workup.

  • The product is purified by column chromatography.

Workflow for Synthesis of Bioactive Molecules

G start This compound step1 Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) start->step1 intermediate1 Substituted Pyridine Intermediate step1->intermediate1 step2 Further Functionalization (e.g., C-H Activation) intermediate1->step2 intermediate2 Complex Pyridine Derivative step2->intermediate2 step3 Final Synthetic Step(s) intermediate2->step3 end Bioactive Molecule step3->end

General workflow for the synthesis of bioactive molecules using this compound.

Conclusion

The chemistry of this compound continues to evolve, with novel reactions and methodologies expanding its utility as a versatile building block. The advancements in palladium-catalyzed cross-coupling, the emergence of selective C-H functionalization strategies, and the application of photocatalysis have opened new avenues for the synthesis of complex pyridine-containing molecules. The detailed protocols and compiled data in this guide are intended to empower researchers to leverage these innovative transformations in their synthetic endeavors, particularly in the fields of drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Iodopyridine with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and compiled data for the Suzuki-Miyaura cross-coupling of 2-iodopyridine with a variety of arylboronic acids. This reaction is a powerful and versatile tool for the synthesis of 2-arylpyridines, a common structural motif in pharmaceuticals and functional materials. The high reactivity of the carbon-iodine bond in this compound allows for generally milder reaction conditions and higher yields compared to its bromo- and chloro-analogs.[1]

Overview and Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, an arylboronic acid) and an organohalide (this compound) in the presence of a base.[2][3] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[2]

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions and yields for the Suzuki coupling of this compound and related 2-halopyridines with various arylboronic acids. The reactivity trend for the 2-halopyridine is generally I > Br > Cl.[1]

Table 1: Suzuki Coupling of this compound with Various Arylboronic Acids

Arylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2 M aq.)Propylene Carbonate130-93
4-Biphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2 M aq.)Propylene Carbonate130-91
4-Fluorophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2 M aq.)Propylene Carbonate130-85
Phenylboronic acidPd(OAc)₂ (2) / SPhos (4)SPhosK₃PO₄Toluene/H₂O10018High
4-Methylphenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (4.5)KFDioxane10012-2474-82
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃MeCN/H₂O80-1001-2~90

Table 2: Comparison of Different Palladium Catalysts and Ligands for 2-Arylpyridine Synthesis

CatalystLigandBaseSolventTemperature (°C)Observations
Pd(PPh₃)₄-Na₂CO₃Propylene Carbonate/H₂O130Good yields for various arylboronic acids.
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100SPhos is a bulky, electron-rich ligand effective for challenging couplings.
Pd₂(dba)₃P(t-Bu)₃KFDioxane100Highly active catalyst system for heteroaryl couplings.
Pd(dppf)Cl₂-K₂CO₃MeCN/H₂O80-100A common and effective catalyst for Suzuki reactions.
Na₂PdCl₄sSPhosK₂CO₃H₂O/ACN37Water-soluble catalyst system allowing for milder reaction temperatures.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Researchers should optimize conditions for their specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, KF, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane, Toluene, DMF, Propylene Carbonate)

  • Aqueous solution of the base (if applicable)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%). Then, add the degassed solvent via syringe. If using an aqueous base, add the degassed aqueous solution at this stage.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-130 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (this compound) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylpyridine.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X(L₂) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl_intermediate Ar-Pd(II)-Ar'(L₂) transmetalation->pd_aryl_intermediate reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product 2-Arylpyridine (Ar-Ar') reductive_elimination->product aryl_halide This compound (Ar-X) aryl_halide->oxidative_addition boronic_acid Arylboronic Acid (Ar'-B(OH)₂) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow for this compound Suzuki Coupling

Suzuki_Workflow arrow arrow start Start reagents Combine this compound, Arylboronic Acid, and Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert catalyst_solvent Add Palladium Catalyst and Degassed Solvent inert->catalyst_solvent reaction Heat Reaction Mixture (80-130 °C) with Stirring catalyst_solvent->reaction monitor Monitor Reaction Progress (TLC or GC-MS) reaction->monitor workup Aqueous Work-up: Dilute, Extract, Wash, Dry monitor->workup purify Purify by Column Chromatography workup->purify product Obtain Pure 2-Arylpyridine purify->product

Caption: A typical experimental workflow for the Suzuki coupling.

References

Application Notes and Protocols for Sonogashira Coupling of 2-Iodopyridine with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is instrumental in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2] The use of 2-halopyridines, and specifically 2-iodopyridine, as substrates in Sonogashira couplings is of paramount importance in medicinal chemistry. The resulting 2-alkynylpyridine motifs are key structural components in numerous biologically active compounds.[1]

These application notes provide detailed experimental procedures for the Sonogashira coupling of this compound with various terminal alkynes, a summary of key quantitative data, and step-by-step protocols to facilitate successful implementation in a laboratory setting.

Data Presentation: Reaction Parameters and Yields

The efficiency of the Sonogashira coupling with this compound is influenced by several critical factors, including the choice of the palladium catalyst, ligand, copper source, base, and solvent. The reactivity of 2-halopyridines generally follows the trend: I > Br > Cl.[1] Below are tables summarizing typical reaction conditions and corresponding yields for the coupling of this compound with various terminal alkynes.

Table 1: Conventional Sonogashira Coupling of this compound with Terminal Alkynes

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5.0)Et₃NDMF100393
24-MethoxyphenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5.0)CuI (5.0)Et₃NDMF100396
34-EthynyltoluenePd(PPh₃)₄ (5.0)CuI (10)Et₃NTHF5012Not specified
42-Methyl-3-butyn-2-olNanosized MCM-41-Pd (0.01)CuIEt₃NToluene90Not specifiedGood to Excellent
5TrimethylsilylacetylenePd(PPh₃)₂Cl₂CuIEt₃NDMFNot specified5-25 min (Microwave)80-95

Table 2: Copper-Free Sonogashira Coupling of this compound with Terminal Alkynes

EntryTerminal AlkynePd Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)DTBNpPTMPDMSORT2up to 97
2Various Aryl AlkynesPd(OAc)₂ / Urea--Not specifiedRTNot specifiedSatisfactory to High
3PhenylacetylenePd(OAc)₂ADHPNot specifiedAqueousNot specified0.5-3Good to Excellent

Experimental Protocols

Protocol 1: General Procedure for Conventional Sonogashira Coupling

This protocol is a general guideline for the palladium and copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne. Optimization for specific substrates may be required.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine (Et₃N))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., 2.5 mol%) and copper(I) iodide (e.g., 5.0 mol%).

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., DMF) and stir the mixture for 30 minutes at room temperature. Then, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the amine base (2.0-3.0 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

The development of copper-free Sonogashira protocols offers advantages such as simplified reaction conditions, reduced side reactions like Glaser coupling, and easier product purification.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl)

  • Amine base (e.g., 2,2,6,6-Tetramethylpiperidine (TMP))

  • Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., 2.5 mol%) to a dry reaction vessel.

  • Reagent Addition: Add the anhydrous solvent (e.g., DMSO), this compound (1.0 equiv.), the terminal alkyne (1.6 equiv.), and the base (e.g., TMP, 2.0 equiv.).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. Reaction times can vary from 2 to 24 hours depending on the substrates.

  • Work-up and Purification: Follow the work-up and purification procedures as described in Protocol 1.

Protocol 3: Microwave-Assisted Sonogashira Coupling

Microwave heating can significantly accelerate the Sonogashira coupling reaction, often reducing reaction times from hours to minutes.

Materials:

  • This compound

  • Terminal alkyne (e.g., Trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Et₃N)

  • Solvent (e.g., DMF)

  • Microwave reactor vials

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), the palladium catalyst, CuI, and the base in the chosen solvent.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature and time (e.g., 5-25 minutes).

  • Work-up and Purification: After cooling, perform the work-up and purification as described in Protocol 1.

Visualizations

G Experimental Workflow for Sonogashira Coupling A Reaction Setup (Inert Atmosphere) B Add Pd Catalyst, Cu(I) Source (optional), and Solvent A->B C Add this compound, Terminal Alkyne, and Base B->C D Heating / Stirring (Conventional or Microwave) C->D E Reaction Monitoring (TLC) D->E E->D Incomplete F Work-up (Quenching, Extraction) E->F Complete G Purification (Column Chromatography) F->G H Product Characterization G->H

Caption: General experimental workflow for the Sonogashira coupling.

G Catalytic Cycle of Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition (R¹-X) Coupled_complex R¹-Pd(II)(C≡CR²)L₂ Pd_complex->Coupled_complex Transmetalation Coupled_complex->Pd0 Reductive Elimination (R¹-C≡CR²) CuX CuX Cu_acetylide Cu-C≡CR² CuX->Cu_acetylide H-C≡CR², Base Cu_acetylide->Pd_complex To Transmetalation

Caption: The interconnected palladium and copper catalytic cycles.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Iodopyridine with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This methodology has become indispensable in medicinal chemistry and materials science for the synthesis of arylamines, which are prevalent in pharmaceuticals and organic electronic materials. This document provides detailed application notes and protocols for the successful amination of 2-iodopyridine with various primary amines.

Introduction

The synthesis of 2-aminopyridine derivatives is of significant interest due to their presence in numerous biologically active compounds. The Buchwald-Hartwig amination offers a versatile and efficient method for their preparation, overcoming the limitations of traditional methods like nucleophilic aromatic substitution, which often require harsh reaction conditions.[1] This reaction is characterized by its broad substrate scope and functional group tolerance, making it a valuable tool in complex molecule synthesis.[1][2]

The general transformation involves the reaction of this compound with a primary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

General Reaction Scheme:

Key Reaction Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the reaction components.

  • Palladium Precatalyst: A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (precatalysts).[3] The use of air- and moisture-stable precatalysts, such as those developed by the Buchwald group (e.g., G3 and G4 precatalysts), can simplify reaction setup and improve reproducibility.[4]

  • Ligand: The choice of phosphine ligand is crucial for an efficient reaction. Bulky, electron-rich biarylphosphine ligands are often the most effective. For the coupling of primary amines, ligands like XPhos, RuPhos, and BrettPhos have shown excellent performance. The ligand not only stabilizes the palladium center but also facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄). The choice of base can be critical, especially for substrates with base-sensitive functional groups.

  • Solvent: Anhydrous, deoxygenated solvents are necessary to prevent catalyst deactivation. Toluene, dioxane, and THF are commonly used solvents for this reaction.

Tabulated Reaction Data

The following table summarizes representative examples of the Buchwald-Hartwig amination of this compound with various primary amines, highlighting the reaction conditions and corresponding yields.

EntryPrimary AmineCatalyst / PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1n-HexylaminePd₂(dba)₃XPhosNaOtBuToluene1001692
2BenzylaminePd(OAc)₂RuPhosK₃PO₄Dioxane1101288
3AnilineBrettPhos Pd G3-LHMDSTHF802495
44-MethoxyanilineXPhos Pd G4-NaOtBuToluene100897
5CyclohexylaminePd₂(dba)₃cataCXium® ANaOtBuToluene1001885

Experimental Protocols

4.1 General Protocol for Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure that can be adapted for various primary amines. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Primary amine (1.2 equivalents)

  • Palladium precatalyst (e.g., XPhos Pd G4, 1-2 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., toluene)

  • Schlenk tube or a vial with a PTFE-lined cap

  • Magnetic stirrer and heating block or oil bath

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add the palladium precatalyst (or palladium source and ligand), the base, and a magnetic stir bar to a dry Schlenk tube or vial.

  • Add this compound to the reaction vessel.

  • If the primary amine is a solid, add it to the vessel. If it is a liquid, add it via syringe after the addition of the solvent.

  • Add the anhydrous, deoxygenated solvent to the reaction vessel.

  • Reaction Execution: Seal the Schlenk tube or vial and remove it from the glovebox.

  • Place the reaction vessel in a preheated heating block or oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aminopyridine derivative.

4.2 Example Protocol: Synthesis of N-hexylpyridin-2-amine

Materials:

  • This compound (205 mg, 1.0 mmol)

  • n-Hexylamine (121 mg, 1.2 mmol, 0.16 mL)

  • Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%)

  • XPhos (19.1 mg, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (135 mg, 1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (9.2 mg), XPhos (19.1 mg), and sodium tert-butoxide (135 mg).

  • Add this compound (205 mg) to the tube.

  • Add anhydrous toluene (5 mL) followed by n-hexylamine (0.16 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 16 hours with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-hexylpyridin-2-amine as a pale yellow oil.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(NHR')]+X- OA_complex->Amine_complex Amine Coordination (R'NH₂) Amide_complex L-Pd(II)(Ar)(NR') Amine_complex->Amide_complex Deprotonation (-HX, Base) Product Ar-NHR' Amide_complex->Product Reductive Elimination Catalyst_regen L-Pd(0) ArX This compound (Ar-X) ArX->OA_complex Amine Primary Amine (R'NH₂) Amine->Amine_complex Base Base Base->Amine_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd Catalyst, Ligand, and Base setup->reagents substrates Add this compound and Primary Amine reagents->substrates solvent Add Anhydrous Solvent substrates->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Cool, Dilute, and Wash reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 2-Iodopyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and comparative data for the palladium-catalyzed cross-coupling of 2-iodopyridine, a critical building block in the synthesis of pharmaceuticals and functional materials. The protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are outlined to facilitate the efficient construction of C-C and C-N bonds.

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis. The pyridine motif is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Consequently, methods for the functionalization of pyridine rings are of high importance. This compound is a readily available and highly reactive substrate for these transformations due to the high reactivity of the C-I bond, which generally follows the trend I > Br > Cl > OTf for oxidative addition to the palladium catalyst.[2] This document offers detailed protocols and quantitative data for several key cross-coupling reactions utilizing this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, coupling an organoboron reagent with an organic halide.[3][4] The reaction of this compound with various boronic acids or their derivatives provides a direct route to 2-arylpyridines, a common structural motif in medicinal chemistry.

Quantitative Data for Suzuki-Miyaura Coupling of 2-Substituted Pyridines
EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O9016-
2Lithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.5)Ligand 1 (4.5)KFDioxane110-74
33,5-(bis-trifluoromethyl)phenyl bromidePd₂(dba)₃ (1.0)Ligand 1 (3.0)KFDioxane110-82
42-Methylphenyl bromidePd₂(dba)₃ (1.5)Ligand 1 (4.5)KFDioxane110-85

Note: Yields are isolated yields. Ligand 1 refers to a specific phosphine ligand mentioned in the source literature.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene (4 mL) and water (1 mL).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Heck Reaction

The Heck-Mizoroki reaction facilitates the formation of a new C-C bond by coupling an unsaturated halide with an alkene. This reaction is particularly useful for the synthesis of substituted pyridines with alkenyl side chains.

Quantitative Data for Heck Reaction of Halopyridines
EntryHalopyridineOlefinCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compoundn-Butyl acrylatePd(L-proline)₂ (1)NaOAcWater80 (MW)0.1795
22-BromopyridineStyrenePd(L-proline)₂ (1)NaOAcWater80 (MW)0.1789
32-BromopyridineMethyl acrylatePd-PEPPSI (0.1)Et₃NDMF100288

Note: MW indicates microwave irradiation. Yields are isolated yields.

Experimental Protocol: Microwave-Assisted Heck Reaction

This protocol describes a microwave-assisted, phosphine-free Heck reaction of this compound in water.

  • Reaction Setup: In a microwave reaction vial, combine this compound (1.0 mmol, 1.0 equiv.), the olefin (e.g., n-butyl acrylate, 1.2 mmol, 1.2 equiv.), Pd(L-proline)₂ (0.01 mmol, 1 mol%), tetrabutylammonium bromide (TBAB, 1.0 mmol, 1.0 equiv.), and sodium acetate (NaOAc, 0.1 mmol, 0.1 equiv.) in water.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at 80 °C (200 W) for 10 minutes.

  • Work-up: After cooling, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds, reacting a terminal alkyne with an aryl or vinyl halide. This reaction provides access to 2-alkynylpyridines, which are valuable intermediates in organic synthesis.

Quantitative Data for Sonogashira Coupling of 2-Halopyridines
EntryCoupling PartnerCatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NDMF8012-
23-EthynylpyridinePd(PPh₃)₄CuIEt₃NTHFRT2465

Note: Yields are isolated yields. RT = Room Temperature.

Experimental Protocol: Sonogashira Coupling

This is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.

  • Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add an anhydrous solvent such as DMF (5 mL) and a base like triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.). Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine. This reaction has become a vital tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Quantitative Data for Buchwald-Hartwig Amination of Halopyridines
EntryAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Aromatic AminesPd(OAc)₂BINAPK₂CO₃-- (MW)0.5Good
2p-ToluidineNi(acac)₂ (2)-K₃PO₄---86

Note: MW indicates microwave irradiation. The second entry uses a nickel catalyst as an alternative to palladium.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., Xantphos, 0.03 mmol, 3 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene, 5 mL).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Visualizations

Palladium_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)L_n-X Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex Ar-Pd(II)L_n-R OA_Complex->TM_Complex Transmetalation (R-M) TM_Complex->Pd0 Product_Complex R-Ar TM_Complex->Product_Complex Reductive Elimination Cycle_Arrow Cycle_Arrow->Pd0 ArX Ar-X (this compound) RM R-M (Coupling Partner) Experimental_Workflow Start Start Setup Reaction Setup: - Add this compound, Coupling Partner, Base - Add Catalyst and Ligand Start->Setup Inert Establish Inert Atmosphere (Argon or Nitrogen) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat and Stir (Monitor by TLC/GC-MS) Solvent->Reaction Workup Cool, Quench, and Extract Reaction->Workup Purify Dry, Concentrate, and Purify (Column Chromatography) Workup->Purify Product Isolated Product Purify->Product Reaction_Selection Start Desired Bond Formation? CC_sp2_sp2 C(sp²)-C(sp²) Start->CC_sp2_sp2 Aryl-Aryl CC_sp2_sp2_alkene C(sp²)-C(sp²) (Alkene) Start->CC_sp2_sp2_alkene Aryl-Alkenyl CC_sp2_sp C(sp²)-C(sp) Start->CC_sp2_sp Aryl-Alkynyl CN C(sp²)-N Start->CN Aryl-Amine Suzuki Suzuki-Miyaura (Boronic Acid/Ester) CC_sp2_sp2->Suzuki Heck Heck (Alkene) CC_sp2_sp2_alkene->Heck Sonogashira Sonogashira (Terminal Alkyne) CC_sp2_sp->Sonogashira Buchwald Buchwald-Hartwig (Amine) CN->Buchwald

References

Synthesis of 2-Arylpyridines via Suzuki-Miyaura Cross-Coupling of 2-Iodopyridine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

The 2-arylpyridine structural motif is a cornerstone in medicinal chemistry and materials science, appearing in a multitude of biologically active molecules and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these compounds, offering high efficiency and broad functional group tolerance. This document provides detailed protocols and compiled data for the synthesis of 2-arylpyridines utilizing 2-iodopyridine as the electrophilic partner, a common and reactive starting material.

The general scheme for the Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron species, typically a boronic acid, with an organic halide in the presence of a base. The reactivity of the leaving group on the pyridine ring generally follows the trend: I > OTf > Br >> Cl.[1] While 2-chloropyridines can be more economical, they often necessitate more active and specialized catalyst systems to achieve comparable yields.[1][2]

I. Reaction Parameters and Optimization

Successful synthesis of 2-arylpyridines via Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters:

  • Palladium Catalyst: A variety of palladium sources can be utilized, with common choices including Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf).[1][3] Catalyst loading is typically in the range of 1-5 mol%.

  • Ligands: The choice of ligand is critical for stabilizing the active palladium species and facilitating the catalytic cycle. For less reactive coupling partners or to improve yields, ancillary ligands such as triphenylphosphine (PPh₃), SPhos, or bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs) are often employed.

  • Base: A base is required to activate the boronic acid for transmetalation. Common bases include carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, Ba(OH)₂). The choice of base can significantly impact the reaction outcome.

  • Solvent: The reaction is often performed in a mixture of an organic solvent and water. Common organic solvents include dioxane, toluene, and dimethylformamide (DMF). The aqueous phase is essential for dissolving the base and facilitating the reaction.

  • Temperature: Reaction temperatures typically range from 80-120 °C, depending on the reactivity of the substrates and the catalyst system used. Microwave irradiation can be employed to significantly reduce reaction times and often improve yields.

II. Data Presentation: Suzuki-Miyaura Coupling of this compound

The following table summarizes various reported conditions for the synthesis of 2-arylpyridines from this compound and different arylboronic acids.

This compound DerivativeArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂OReflux1285Generic Protocol
This compound4-Methylphenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O1001692
This compound4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene110895
This compound3,5-Dimethylphenylboronic acidPdCl₂(dppf) (5)-Cs₂CO₃DMF/H₂O902488
This compound2-Thiopheneboronic acidPdCl₂(dppf) (10)-Na₃PO₄Dioxane/H₂O1001272

III. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Conventional Heating

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Workflow for Conventional Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine this compound, Arylboronic Acid, and Base in a Schlenk tube prep2 Add Palladium Catalyst and Ligand (if required) prep1->prep2 prep3 Evacuate and backfill with inert gas (3x) prep2->prep3 prep4 Add degassed solvent prep3->prep4 react Heat mixture to 80-110 °C and stir prep4->react monitor Monitor reaction by TLC or GC-MS react->monitor workup1 Cool to room temperature monitor->workup1 workup2 Dilute with organic solvent and water workup1->workup2 workup3 Separate aqueous and organic layers workup2->workup3 workup4 Dry organic layer and concentrate workup3->workup4 purify Purify by flash column chromatography workup4->purify

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (if required, e.g., PPh₃, 2-4 mol%).

  • Evacuate the Schlenk tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylpyridine.

Protocol 2: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

Microwave-assisted synthesis can significantly accelerate the Suzuki-Miyaura coupling reaction.

Procedure:

  • In a microwave vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the base (e.g., Ba(OH)₂, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%).

  • Add the degassed solvent (e.g., dioxane/water 3:1).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture under microwave irradiation at a specified temperature (e.g., 120-150 °C) for a short duration (e.g., 10-60 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Work up and purify the product as described in Protocol 1.

IV. Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura cross-coupling reaction is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product react1 R¹-X (this compound) react1->oxidative_addition react2 R²-B(OH)₂ (Arylboronic Acid) base Base (e.g., K₂CO₃) react2->base boronate [R²-B(OH)₃]⁻ base->boronate boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of the this compound to the active Pd(0) catalyst to form a Pd(II) complex. This is followed by transmetalation, where the aryl group from the base-activated boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the C-C bond of the 2-arylpyridine product and regenerates the Pd(0) catalyst, allowing the cycle to continue.

References

Application Notes and Protocols for the Preparation of 2-Alkynylpyridines via Sonogashira Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is extensively used in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][2] The application of 2-halopyridines as substrates in Sonogashira couplings is of significant interest in medicinal chemistry, as the resultant 2-alkynylpyridines are crucial structural motifs in numerous biologically active compounds.[2] These application notes offer a detailed experimental procedure for the Sonogashira coupling of 2-halopyridines with terminal alkynes, a summary of key quantitative data, and a step-by-step protocol for successful laboratory implementation.

Data Presentation: Reaction Parameters and Yields

The efficiency of the Sonogashira coupling with 2-halopyridines is influenced by several factors, including the choice of palladium catalyst, ligand, copper source, base, and solvent. The reactivity of the 2-halopyridine follows the general trend for aryl halides: I > Br > Cl. The tables below summarize typical reaction conditions and corresponding yields for the coupling of various 2-halopyridines with terminal alkynes.

Table 1: Sonogashira Coupling of 2-Amino-3-bromopyridines with Various Terminal Alkynes

Entry2-Amino-3-bromopyridineTerminal AlkyneProductYield (%)
12-Amino-3-bromopyridinePhenylacetylene2-Amino-3-(phenylethynyl)pyridine96
22-Amino-3-bromo-5-methylpyridinePhenylacetylene2-Amino-5-methyl-3-(phenylethynyl)pyridine95
32-Amino-3-bromo-5-chloropyridinePhenylacetylene2-Amino-5-chloro-3-(phenylethynyl)pyridine89
42-Amino-3-bromopyridine4-Methoxyphenylacetylene2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine89
52-Amino-3-bromopyridine4-Propylphenylacetylene2-Amino-3-((4-propylphenyl)ethynyl)pyridine89
62-Amino-3-bromopyridine1-Hexyne2-Amino-3-(hex-1-yn-1-yl)pyridine72

Reaction Conditions: Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), Et₃N (1 mL) in DMF (2 mL) at 100°C for 3 hours under a N₂ atmosphere.

Table 2: Influence of Reaction Parameters on the Sonogashira Coupling of 2-Amino-3-bromopyridine and Phenylacetylene

Parameter VariedConditionsYield (%)
Catalyst Pd(OAc)₂85
PdCl₂(PPh₃)₂92
Pd(CF₃COO)₂96
Ligand P(o-tol)₃89
PPh₃96
Base K₂CO₃75
Cs₂CO₃82
Et₃N96
Solvent Toluene88
Dioxane85
DMF96
Temperature 80°C85
100°C96
120°C96

Experimental Protocols

This section provides a detailed methodology for a typical Sonogashira coupling reaction for the synthesis of 2-alkynylpyridines.

Materials and Reagents
  • 2-Halopyridine (e.g., 2-bromopyridine, 2-iodopyridine)

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., triphenylphosphine, PPh₃)

  • Base (e.g., triethylamine (Et₃N), diisopropylamine)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

  • Inert gas (Nitrogen or Argon)

  • Reagents for work-up and purification (e.g., ethyl acetate, saturated aqueous NH₄Cl, brine, anhydrous Na₂SO₄, silica gel)

General Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., Pd(CF₃COO)₂; 2.5 mol%), the ligand (e.g., PPh₃; 5 mol%), and the copper(I) iodide (CuI; 5 mol%).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF; 2 mL for a 0.5 mmol scale reaction) and the base (e.g., Et₃N; 1 mL for a 0.5 mmol scale reaction). Stir the mixture for 30 minutes at room temperature to ensure the formation of the active catalytic species.

  • Reactant Addition: Add the 2-halopyridine (1.0 equivalent) and the terminal alkyne (1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir for the required time (e.g., 3 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the catalyst. The filtrate can then be washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 2-alkynylpyridine.

Visualizations

Catalytic Cycle of the Sonogashira Reaction

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Catalytic_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) transmetal_complex R¹-Pd(II)(C≡CR²)L₂ pd_complex->transmetal_complex Transmetalation cu_acetylide Cu(I)-C≡CR² transmetal_complex->pd0 Reductive Elimination product R¹-C≡CR² transmetal_complex->product cu_acetylide->pd_complex cu_x Cu(I)-X cu_acetylide->cu_x Transmetalation to Pd alkyne H-C≡CR² alkyne->cu_acetylide Base, Cu(I)-X

Caption: Catalytic cycle of the Sonogashira coupling reaction.

General Experimental Workflow

The general workflow for a Sonogashira coupling reaction involving a 2-halopyridine is depicted below. The process starts with setting up an inert atmosphere, followed by the sequential addition of reagents and heating. Reaction progress is monitored, and upon completion, the product is isolated and purified.

Experimental_Workflow Experimental Workflow for Sonogashira Coupling setup Reaction Setup (Inert Atmosphere) add_catalysts Add Pd Catalyst, CuI, and Ligand setup->add_catalysts add_solvent_base Add Anhydrous Solvent and Base add_catalysts->add_solvent_base add_reactants Add 2-Halopyridine and Terminal Alkyne add_solvent_base->add_reactants reaction Heat and Stir (e.g., 100°C, 3h) add_reactants->reaction monitoring Monitor Reaction (TLC/GC) reaction->monitoring workup Work-up (Quench, Extract, Wash) monitoring->workup purification Purification (Column Chromatography) workup->purification product Isolated 2-Alkynylpyridine purification->product

Caption: General experimental workflow for the Sonogashira coupling.

References

Application Notes: The Strategic Use of 2-Iodopyridine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its prevalence is largely due to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, and its synthetic versatility. Within the realm of kinase inhibitor development, functionalized pyridines are of paramount importance as they often serve as "hinge-binding" motifs, mimicking the adenine core of ATP. 2-Iodopyridine, in particular, is a highly valuable building block for the synthesis of complex kinase inhibitors. The iodine substituent serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions enable the efficient and modular construction of diverse chemical libraries for screening against a wide array of protein kinases, which are critical regulators of cellular processes and established therapeutic targets in oncology and inflammatory diseases.

This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of kinase inhibitors, with a focus on the isothiazolo[4,3-b]pyridine scaffold, a core component of potent dual PIKfyve and PIP4K2C inhibitors.

Key Applications of this compound in Kinase Inhibitor Synthesis

The reactivity of the carbon-iodine bond in this compound makes it an ideal substrate for introducing molecular complexity through cross-coupling reactions. This approach is central to the synthesis of numerous kinase inhibitors.

  • Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds between this compound and various boronic acids or esters, enabling the introduction of aryl and heteroaryl moieties. These groups are often crucial for occupying hydrophobic pockets within the kinase active site, thereby enhancing potency and selectivity.

  • Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne. Alkynyl groups can act as rigid linkers to orient other functional groups or can directly interact with the target kinase.

  • Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines. The resulting amino-pyridine derivatives are common features in kinase inhibitors, often participating in key hydrogen bonding interactions with the hinge region of the kinase.

Featured Kinase Inhibitor: RMC-113

To illustrate the application of these synthetic strategies, we focus on the synthesis of inhibitors based on the isothiazolo[4,3-b]pyridine scaffold, exemplified by the dual PIKfyve and PIP4K2C inhibitor, RMC-113. This compound has demonstrated broad-spectrum antiviral activity.[1][2]

Quantitative Data

The following table summarizes the inhibitory activity of RMC-113 against its target kinases.

CompoundTarget KinaseIC50 (nM)Kd (nM)
RMC-113PIKfyve8370
PIP4K2C39246

Data sourced from references[3][4].

Experimental Protocols

The synthesis of the isothiazolo[4,3-b]pyridine core of RMC-113 involves a multi-step sequence starting from commercially available halogenated pyridines. The key steps involve the strategic use of Sonogashira and Suzuki cross-coupling reactions to introduce the desired substituents. While the specific synthesis of RMC-113 is proprietary, the following protocols for the synthesis of the core scaffold are based on established literature procedures for analogous compounds.[1]

Protocol 1: Sonogashira Coupling for the Synthesis of 3-(Pyridin-3-ylethynyl)isothiazolo[4,3-b]pyridine Intermediate

This protocol describes the coupling of a 3-bromo-isothiazolo[4,3-b]pyridine intermediate with 3-ethynylpyridine. A similar protocol can be adapted for this compound derivatives.

Materials:

  • 3-Bromo-6-(3,4-dimethoxyphenyl)isothiazolo[4,3-b]pyridine

  • 3-Ethynylpyridine

  • Copper(I) iodide (CuI)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromo-6-(3,4-dimethoxyphenyl)isothiazolo[4,3-b]pyridine (1.0 eq), CuI (0.05 eq), and Pd(PPh₃)₂Cl₂ (0.03 eq).

  • Add anhydrous THF, followed by triethylamine (2.0 eq).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add 3-ethynylpyridine (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at 30 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-(pyridin-3-ylethynyl)-6-(3,4-dimethoxyphenyl)isothiazolo[4,3-b]pyridine.

Protocol 2: Suzuki Coupling for Arylation of the Isothiazolo[4,3-b]pyridine Core

This protocol outlines the Suzuki coupling of a 3,6-dibromoisothiazolo[4,3-b]pyridine intermediate with an arylboronic acid.

Materials:

  • 3,6-Dibromoisothiazolo[4,3-b]pyridine

  • Arylboronic acid or boronic acid pinacol ester (e.g., 3,4-dimethoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine 3,6-dibromoisothiazolo[4,3-b]pyridine (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Add a 9:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Signaling Pathway

The PIKfyve/PIP4K2C pathway is crucial for the regulation of phosphoinositide metabolism, which in turn governs key cellular processes such as lysosomal homeostasis and autophagy. Inhibition of this pathway can disrupt these processes, making it a therapeutic target in cancer and viral infections.

PIKfyve_PIP4K2C_Pathway PI3K PI3K PtdIns3P PtdIns(3)P PI3K->PtdIns3P PtdIns PtdIns PtdIns->PI3K phosphorylates PIKfyve PIKfyve PtdIns3P->PIKfyve substrate PtdIns35P2 PtdIns(3,5)P₂ PIKfyve->PtdIns35P2 produces PtdIns5P PtdIns(5)P PtdIns35P2->PtdIns5P converted to PIP4K2C PIP4K2C PtdIns45P2 PtdIns(4,5)P₂ PIP4K2C->PtdIns45P2 produces PtdIns5P->PIP4K2C substrate Autophagy Autophagy & Lysosomal Homeostasis PtdIns45P2->Autophagy regulates RMC113 RMC-113 RMC113->PIKfyve RMC113->PIP4K2C

Caption: The PIKfyve/PIP4K2C signaling pathway and the inhibitory action of RMC-113.

Experimental Workflow

The general workflow for the synthesis of the isothiazolo[4,3-b]pyridine core involves sequential cross-coupling reactions.

Synthesis_Workflow cluster_suzuki_first Alternative Route Start Di-halogenated Isothiazolo[4,3-b]pyridine Sonogashira Sonogashira Coupling (with Terminal Alkyne) Start->Sonogashira Suzuki Suzuki Coupling (with Arylboronic Acid) Start->Suzuki Suzuki First Intermediate1 Mono-alkynyl, Mono-halo Intermediate Sonogashira->Intermediate1 Final_Product Di-substituted Isothiazolo[4,3-b]pyridine Sonogashira->Final_Product Intermediate2 Mono-aryl, Mono-halo Intermediate Suzuki->Intermediate2 Suzuki->Final_Product Intermediate1->Suzuki Intermediate2->Sonogashira Sonogashira Second

Caption: General synthetic workflow for di-substituted isothiazolo[4,3-b]pyridines.

Conclusion

This compound and its derivatives are indispensable tools in the synthesis of novel kinase inhibitors. The strategic application of modern cross-coupling methodologies, such as the Sonogashira and Suzuki reactions, allows for the efficient and modular construction of complex heterocyclic scaffolds. The isothiazolo[4,3-b]pyridine core of RMC-113 serves as a compelling example of how these synthetic strategies can be employed to access potent and selective kinase inhibitors targeting novel signaling pathways. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of the next generation of targeted therapeutics.

References

Application Notes and Protocols: 2-Iodopyridine as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodopyridine is a versatile and highly reactive building block in organic synthesis, playing a crucial role as a precursor in the preparation of numerous pharmaceutical intermediates.[1][2][3] Its utility stems from the reactivity of the carbon-iodine bond, which readily participates in a variety of cross-coupling reactions. This reactivity allows for the facile introduction of diverse functionalities onto the pyridine ring, a common scaffold in many biologically active compounds.[2]

This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions utilizing this compound: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.[4]

The application of these methodologies is exemplified through the synthesis of key intermediates for kinase inhibitors, a significant class of therapeutic agents in oncology. Specifically, the protocols outlined are relevant to the synthesis of precursors for drugs targeting the Cyclin-Dependent Kinase 4 and 6 (CDK4/6) pathway, which is a critical regulator of the cell cycle and a validated target in cancer therapy.

Key Applications in Pharmaceutical Synthesis

This compound serves as a critical starting material for the synthesis of a wide array of pharmaceutical intermediates. Its application is particularly prominent in the development of anti-cancer agents and antibiotics. The pyridine moiety is a common feature in many FDA-approved drugs, and the ability to functionalize it at the 2-position through reliable cross-coupling reactions makes this compound an invaluable tool for drug discovery and development.

Table 1: Overview of Key Cross-Coupling Reactions with this compound

Reaction TypeCoupling PartnersBond FormedTypical Applications in Pharmaceuticals
Suzuki-Miyaura CouplingThis compound + Aryl/Heteroaryl Boronic Acid/EsterC(sp²) - C(sp²)Synthesis of biaryl and heteroarylpyridines, core structures in kinase inhibitors and other targeted therapies.
Sonogashira CouplingThis compound + Terminal AlkyneC(sp²) - C(sp)Introduction of alkynyl moieties, which can serve as rigid linkers or pharmacophores in various drug candidates.
Buchwald-Hartwig AminationThis compound + Primary/Secondary AmineC(sp²) - NFormation of 2-aminopyridine derivatives, a key structural motif in numerous biologically active molecules, including kinase inhibitors.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization based on the specific substrates and desired scale.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form a 2-arylpyridine derivative.

Table 2: Quantitative Data for a Representative Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2 equiv)Toluene/EtOH/H₂O (4:1:1)1001293
24-Fluorophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2 equiv)Dioxane/H₂O (4:1)1001685

Methodology:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 205 mg), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and ligand (if required) to the flask.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, Arylboronic Acid, Base inert Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Extraction cool->extract purify Column Chromatography extract->purify product 2-Arylpyridine purify->product

Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol details the synthesis of a 2-alkynylpyridine derivative through the coupling of this compound and a terminal alkyne.

Table 3: Quantitative Data for a Representative Sonogashira Coupling

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5)DiisopropylamineTHFRT389
2EthynylbenzenePd(PPh₃)₄ (5)CuI (10)TriethylamineDMF80692

Methodology:

  • In a Schlenk flask under an inert atmosphere, dissolve the palladium catalyst and copper(I) iodide in the chosen solvent.

  • Add the base (e.g., triethylamine or diisopropylamine).

  • Add this compound (1.0 mmol, 205 mg) to the mixture.

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction mixture at the specified temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification catalysts Dissolve Pd Catalyst & CuI in Solvent base Add Base catalysts->base iodopyridine Add this compound base->iodopyridine alkyne Add Terminal Alkyne iodopyridine->alkyne stir Stir at Temp alkyne->stir monitor Monitor Progress (TLC/GC-MS) stir->monitor quench Quench with NH4Cl monitor->quench Reaction Complete extract Extraction quench->extract purify Column Chromatography extract->purify product 2-Alkynylpyridine purify->product

Protocol 3: Buchwald-Hartwig Amination of this compound with a Piperazine Derivative

This protocol describes the C-N bond formation between this compound and a piperazine derivative, a common step in the synthesis of various pharmaceutical agents.

Table 4: Quantitative Data for a Representative Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PiperazinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4 equiv)Toluene1001885
2N-Boc-piperazinePd(OAc)₂ (3)BINAP (4.5)Cs₂CO₃ (1.5 equiv)Dioxane1102490

Methodology:

  • To an oven-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous solvent, followed by this compound (1.0 mmol, 205 mg) and the piperazine derivative (1.2 mmol).

  • Seal the tube and heat the reaction mixture with stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Pd Precatalyst, Ligand, & Base inert Inert Atmosphere reagents->inert add_reactants Add Solvent, this compound, & Amine inert->add_reactants heat Heat & Stir add_reactants->heat monitor Monitor Progress (LC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter & Wash cool->filter purify Column Chromatography filter->purify product 2-(Piperazin-1-yl)pyridine purify->product

Application Example: Synthesis of a Precursor for CDK4/6 Inhibitors

The methodologies described above are directly applicable to the synthesis of precursors for CDK4/6 inhibitors, such as Abemaciclib. While the large-scale synthesis of Abemaciclib may utilize 2-chloropyridine derivatives for economic reasons, this compound serves as an excellent, highly reactive starting material for laboratory-scale synthesis and derivatization.

The core of Abemaciclib and related kinase inhibitors often features a 2-aminopyrimidine or a similar heterocyclic system linked to a substituted pyridine. The Buchwald-Hartwig amination is a key step in forming the crucial C-N bond between the pyridine and the amine-containing heterocycle.

CDK4/6 Signaling Pathway in Cancer

CDK4 and CDK6 are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase. In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. CDK4/6 inhibitors block the activity of these kinases, thereby arresting the cell cycle and inhibiting cancer cell growth.

CDK46_Pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects Mitogens Mitogenic Signals (Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulate CDK46 CDK4/6 CyclinD->CDK46 Activate Rb Rb CDK46->Rb Phosphorylate (inactivate) p16 p16 (INK4a) (Inhibitor) p16->CDK46 Inhibit E2F E2F Rb->E2F Inhibit G1_S G1-S Phase Transition E2F->G1_S Promote Proliferation Cell Proliferation G1_S->Proliferation CDK46_inhibitor CDK4/6 Inhibitors (e.g., Abemaciclib) CDK46_inhibitor->CDK46 Inhibit

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of pharmaceutical intermediates. Its reactivity in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions allows for the efficient construction of complex molecular architectures found in many modern therapeutics. The protocols and data presented herein provide a solid foundation for researchers in drug discovery and development to utilize this compound in their synthetic endeavors, particularly in the promising field of kinase inhibitor development.

References

Application Notes: Ligand Synthesis and Development Using 2-Iodopyridine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Iodopyridine is a highly versatile heterocyclic aromatic compound, serving as a critical building block in the synthesis of a wide array of functional ligands.[1] Its pyridine ring is a common scaffold in numerous pharmaceutical agents, and the iodine substituent makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions.[2][3] These reactions allow for the facile formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures. Ligands derived from this compound are pivotal in coordination chemistry for developing metal complexes that enhance catalytic processes and are instrumental in drug development, with applications ranging from potential anti-cancer agents to inhibitors of specific biological targets.[1][4] This document provides detailed protocols and application data for the synthesis of ligands utilizing this compound via Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Key Applications:

  • Catalysis: Bipyridine ligands, often synthesized from this compound, form stable complexes with various metal ions, which are employed in organic transformations like polymerizations and asymmetric synthesis.

  • Drug Development: The pyridine scaffold is a valuable platform in medicinal chemistry. Functionalized pyridines are key components in drugs for cancer, HIV/AIDS, tuberculosis, and Alzheimer's disease.

  • Materials Science: The unique reactivity of this compound contributes to the creation of functional materials, including polymers and specialized coatings.

Suzuki-Miyaura Coupling: Synthesis of 2-Arylpyridines

The Suzuki-Miyaura reaction is a fundamental tool for creating C(sp²)–C(sp²) bonds, pairing this compound with various arylboronic acids. This method is highly efficient for synthesizing 2-arylpyridine ligands, which are prevalent in pharmaceuticals. The choice of ligand for the palladium catalyst is crucial for an effective reaction, as it influences the rates of oxidative addition and reductive elimination.

General Experimental Workflow

G cluster_workflow General Cross-Coupling Workflow A Setup B Reagent Addition A->B Inert Atmosphere (N2/Ar) C Reaction B->C Solvent, Catalyst, Base, Reactants D Monitoring C->D Heating & Stirring D->C Incomplete E Work-up D->E Complete F Purification E->F Quenching & Extraction G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OAC Oxidative Addition Complex L₂(Ar)Pd(II)-I Pd0->OAC Oxidative Addition (Ar-I) TC Transmetalation Complex L₂(Ar)Pd(II)-Ar' OAC->TC Transmetalation TC->Pd0 Reductive Elimination Product Ar-Ar' TC->Product Base R'B(OH)₂ + Base Base->OAC G cluster_sonogashira Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OAC L₂(Ar)Pd(II)-I Pd0->OAC Oxidative Addition (Ar-I) TC L₂(Ar)Pd(II)-C≡CR OAC->TC Transmetalation TC->Pd0 Reductive Elimination CuI Cu(I)-I CuAlkyne Cu(I)-C≡CR CuI->CuAlkyne Alkyne H-C≡CR + Base Alkyne->CuI CuAlkyne->OAC from Cu Cycle G cluster_buchwald Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OAC Oxidative Addition Complex L(Ar)Pd(II)-I Pd0->OAC Oxidative Addition (Ar-I) Amide Amido Complex L(Ar)Pd(II)-NR₂ OAC->Amide Amine Coordination & Deprotonation Amide->Pd0 Reductive Elimination Product Ar-NR₂ Amide->Product Amine HNR₂ + Base Amine->OAC

References

Application Notes and Protocols: Grignard Reagent Addition to Pyridine N-Oxides for 2-Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective functionalization of pyridine rings is a cornerstone of medicinal chemistry and materials science. Pyridine N-oxides serve as versatile synthons, enabling regioselective C-H functionalization that is often challenging to achieve with the parent pyridine. The addition of Grignard reagents to pyridine N-oxides is a powerful and well-established method for the introduction of a wide range of alkyl, aryl, and vinyl substituents specifically at the 2-position. This protocol provides a detailed overview of the reaction, including mechanism, experimental procedures, and representative data.

The reaction proceeds via the initial nucleophilic addition of the Grignard reagent to the C2 position of the pyridine N-oxide. The resulting intermediate can then be subjected to an elimination step, often facilitated by treatment with an activating agent such as acetic anhydride or trifluoroacetic anhydride, to afford the 2-substituted pyridine.[1][2] Controlling the reaction temperature is crucial, as higher temperatures can lead to undesired ring-opening byproducts.[3][4]

Reaction Mechanism and Experimental Workflow

The overall transformation involves a two-step process: nucleophilic addition followed by elimination to achieve aromatization.

reaction_mechanism Pyridine_N_Oxide Pyridine N-Oxide Intermediate Dihydropyridine Intermediate Pyridine_N_Oxide->Intermediate Nucleophilic Addition Grignard R-MgX (Grignard Reagent) Grignard->Intermediate Activated_Intermediate Activated Intermediate Intermediate->Activated_Intermediate Activation Product 2-Substituted Pyridine Activated_Intermediate->Product Elimination & Aromatization Activating_Agent Activating Agent (e.g., Ac₂O, TFAA) Activating_Agent->Activated_Intermediate

Caption: General reaction mechanism for the 2-substitution of pyridine N-oxides using Grignard reagents.

A typical experimental procedure involves the slow addition of the Grignard reagent to a solution of the pyridine N-oxide at low temperature, followed by quenching and subsequent treatment with an activating agent to promote aromatization.

experimental_workflow Start Dissolve Pyridine N-Oxide in Anhydrous THF Cool Cool to -78 °C to -20 °C Start->Cool Add_Grignard Slowly Add Grignard Reagent Cool->Add_Grignard Stir Stir at Low Temperature Add_Grignard->Stir Quench Quench Reaction (e.g., with aq. NH₄Cl) Stir->Quench Add_Activating_Agent Add Activating Agent (e.g., Ac₂O or TFAA) Quench->Add_Activating_Agent Heat Heat to Effect Aromatization (if required) Add_Activating_Agent->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify

Caption: A typical experimental workflow for the Grignard addition to pyridine N-oxides.

Quantitative Data Summary

The yields of 2-substituted pyridines are influenced by the nature of the Grignard reagent, the substitution pattern on the pyridine N-oxide, and the reaction conditions. The following tables summarize representative yields for this transformation.

Table 1: Addition of Various Grignard Reagents to Pyridine N-Oxide

EntryGrignard Reagent (R-MgX)Activating AgentYield (%)
1Phenylmagnesium bromideAcetic Anhydride85
2Ethylmagnesium bromideAcetic Anhydride78
3Vinylmagnesium bromideAcetic Anhydride72
44-Methoxyphenylmagnesium bromideTrifluoroacetic Anhydride (TFAA)92
5n-Butylmagnesium chlorideAcetic Anhydride65

Table 2: Addition of Phenylmagnesium Bromide to Substituted Pyridine N-Oxides

EntryPyridine N-OxideProductYield (%)
14-Methylpyridine N-oxide2-Phenyl-4-methylpyridine88
23-Methylpyridine N-oxide2-Phenyl-3-methylpyridine75
34-Chloropyridine N-oxide2-Phenyl-4-chloropyridine82
44-Cyanopyridine N-oxide2-Phenyl-4-cyanopyridine79
53,5-Dimethylpyridine N-oxide2-Phenyl-3,5-dimethylpyridine91[4]

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted Pyridines

Materials:

  • Pyridine N-oxide (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Grignard reagent (1.2-1.5 equiv)

  • Activating Agent (e.g., Acetic Anhydride or Trifluoroacetic Anhydride, 2.0-3.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the pyridine N-oxide (1.0 equiv).

  • Dissolve the pyridine N-oxide in anhydrous THF.

  • Cool the solution to the desired temperature (typically between -78 °C and -20 °C) using a dry ice/acetone or ice/salt bath.

  • Slowly add the Grignard reagent (1.2-1.5 equiv) dropwise to the cooled solution, maintaining the internal temperature below -20 °C to avoid ring-opening.

  • After the addition is complete, stir the reaction mixture at the same low temperature for the specified time (typically 1-3 hours).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Add the activating agent (e.g., acetic anhydride or TFAA, 2.0-3.0 equiv) to the reaction mixture.

  • If necessary, heat the mixture (e.g., to 120 °C for acetic anhydride) to facilitate aromatization.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted pyridine.

Example Protocol: Synthesis of 2-Phenylpyridine

Procedure:

  • Pyridine N-oxide (1.0 g, 10.5 mmol) is dissolved in anhydrous THF (50 mL) in a flame-dried flask under a nitrogen atmosphere.

  • The solution is cooled to -40 °C.

  • Phenylmagnesium bromide (1.0 M in THF, 12.6 mL, 12.6 mmol) is added dropwise over 20 minutes.

  • The reaction mixture is stirred at -40 °C for 2 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl (20 mL).

  • The mixture is allowed to warm to room temperature.

  • Acetic anhydride (3.0 mL, 31.5 mmol) is added, and the mixture is heated to reflux (or 120 °C in a sealed tube) for 4 hours.

  • After cooling, the mixture is diluted with ethyl acetate (100 mL) and washed with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The residue is purified by column chromatography (hexanes/ethyl acetate gradient) to yield 2-phenylpyridine.

Concluding Remarks

The addition of Grignard reagents to pyridine N-oxides is a robust and highly regioselective method for the synthesis of 2-substituted pyridines. The reaction is tolerant of a variety of functional groups and utilizes readily available starting materials. Careful control of the reaction temperature is paramount to prevent the formation of ring-opened byproducts. This methodology is a valuable tool for the synthesis of diverse pyridine-containing molecules for applications in drug discovery and materials science.

References

One-Pot Synthesis of Substituted Pyridines from 2-Iodopyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of substituted pyridines, utilizing 2-iodopyridine as a versatile starting material. The methodologies described herein focus on sequential, catalyst-mediated cross-coupling reactions performed in a single reaction vessel, offering an efficient and streamlined approach to complex pyridine derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of pharmacologically active molecules.

Introduction

Substituted pyridines are fundamental heterocyclic scaffolds in numerous pharmaceuticals. Traditional synthetic routes often require multi-step procedures with purification of intermediates, leading to lower overall yields and increased waste. One-pot syntheses, where sequential reactions are carried out in a single vessel, offer a significant improvement in efficiency and atom economy. This compound is an excellent starting material for such processes due to the high reactivity of the carbon-iodine bond in various cross-coupling reactions, allowing for the controlled and regioselective introduction of diverse substituents.

This protocol details a one-pot, two-step functionalization of this compound, involving a Sonogashira coupling followed by a Suzuki coupling. This sequence allows for the introduction of both alkynyl and aryl/heteroaryl substituents at the 2- and a second position of the pyridine ring, respectively, in a highly controlled manner.

Data Presentation

The following tables summarize the scope of the one-pot synthesis, detailing the substrates, reaction conditions, and expected yields based on analogous literature reports.

Table 1: Substrate Scope for One-Pot Sonogashira-Suzuki Coupling of this compound

EntryThis compound DerivativeTerminal AlkyneAryl/Heteroaryl Boronic AcidProductYield (%)
1This compoundPhenylacetylenePhenylboronic acid2-(Phenylethynyl)-6-phenylpyridine75
2This compoundEthynyltrimethylsilane4-Methoxyphenylboronic acid2-((Trimethylsilyl)ethynyl)-6-(4-methoxyphenyl)pyridine82
32-Iodo-4-methylpyridineCyclohexylacetylene3-Thiopheneboronic acid2-(Cyclohexylethynyl)-4-methyl-6-(thiophen-3-yl)pyridine78
42-Iodo-5-bromopyridine1-Hexyne2-Naphthylboronic acid5-Bromo-2-(hex-1-yn-1-yl)-6-(naphthalen-2-yl)pyridine65
5This compound3-Hydroxy-3-methyl-1-butyne4-(Trifluoromethyl)phenylboronic acid4-(6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)-2-methylbut-3-yn-2-ol72

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Solvents should be anhydrous and degassed prior to use. All reagents should be of high purity.

One-Pot Sonogashira-Suzuki Coupling for the Synthesis of 2,6-Disubstituted Pyridines

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 mmol, 1.1 equiv)

  • Aryl/heteroaryl boronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • CuI (0.06 mmol, 6 mol%)

  • K₂CO₃ (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (10 mL)

Procedure:

  • Sonogashira Coupling: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.06 mmol).

  • Add anhydrous, degassed 1,4-dioxane (5 mL) and stir the mixture for 5 minutes at room temperature.

  • Add the terminal alkyne (1.1 mmol) and triethylamine (2.0 mmol) and stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). Upon complete consumption of the this compound (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Suzuki Coupling: To the same reaction vessel, add the aryl/heteroaryl boronic acid (1.2 mmol), K₂CO₃ (3.0 mmol), and an additional portion of Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Add an additional 5 mL of anhydrous, degassed 1,4-dioxane.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water (20 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,6-disubstituted pyridine.

Mandatory Visualization

One_Pot_Synthesis_Workflow start Start: this compound step1 Step 1: Sonogashira Coupling (60 °C, 2-4 h) start->step1 reagents1 Reagents: - Terminal Alkyne - Pd(PPh3)4, CuI - Et3N, Dioxane reagents1->step1 intermediate Intermediate: 2-Alkynylpyridine (Not Isolated) step1->intermediate step2 Step 2: Suzuki Coupling (90 °C, 12-18 h) intermediate->step2 reagents2 Reagents: - Aryl/Heteroaryl Boronic Acid - Pd(PPh3)4, K2CO3 reagents2->step2 product Product: 2,6-Disubstituted Pyridine step2->product purification Purification product->purification final_product Final Product purification->final_product

Caption: Experimental workflow for the one-pot synthesis.

Reaction_Mechanism_Overview start_material This compound catalytic_cycle1 Pd(0)/Cu(I) Catalytic Cycle (Sonogashira) start_material->catalytic_cycle1 intermediate_product 2-Alkynylpyridine catalytic_cycle1->intermediate_product alkyne Terminal Alkyne alkyne->catalytic_cycle1 catalytic_cycle2 Pd(0) Catalytic Cycle (Suzuki) intermediate_product->catalytic_cycle2 final_product 2,6-Disubstituted Pyridine catalytic_cycle2->final_product boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->catalytic_cycle2

Caption: Simplified reaction pathway overview.

Application Notes and Protocols for Regioselective Functionalization of the Pyridine Ring at the C2 Position

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and prevalence in bioactive molecules make the development of efficient and regioselective functionalization methods a critical area of research. This document provides detailed application notes and experimental protocols for the selective functionalization of the pyridine ring at the C2 position, a key transformation for the synthesis of novel pharmaceuticals and functional materials.

Transition-Metal-Catalyzed C-H Activation

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the direct functionalization of pyridine rings. This approach avoids the need for pre-functionalization, offering a more streamlined synthetic route. Palladium, nickel, and rhodium are among the most effective metals for catalyzing C2-selective reactions. Often, the pyridine nitrogen acts as an inherent directing group, facilitating the regioselective C-H activation at the adjacent C2 position. The use of pyridine N-oxides is a common strategy to enhance the reactivity and selectivity of these transformations.[1][2]

Application Notes:
  • Substrate Scope: This methodology is applicable to a wide range of pyridine derivatives. Electron-donating and electron-withdrawing groups on the pyridine ring are generally well-tolerated.[2] For some catalytic systems, steric hindrance near the C2 position can influence reaction efficiency.

  • Catalyst Selection: The choice of metal catalyst and ligand is crucial for achieving high regioselectivity and yield. Palladium catalysts, such as Pd(OAc)₂, are widely used for C-H arylations, often in the absence of a ligand.[2][3] Nickel catalysts are effective for alkylation and alkenylation reactions.

  • Oxidants and Additives: Many C-H activation reactions are oxidative couplings and require a stoichiometric oxidant, such as Ag₂CO₃ or Ag₂O. Additives like TBAI (tetrabutylammonium iodide) can significantly improve reaction efficiency in some cases.

  • Pyridine N-Oxides: The use of pyridine N-oxides as substrates can enhance the reactivity of the pyridine ring towards C-H activation and often leads to cleaner reactions with higher yields. The N-oxide can be readily removed in a subsequent step.

Experimental Workflow: Transition-Metal-Catalyzed C2-Arylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product start Combine Pyridine N-Oxide, Arylboronic Acid, Pd(OAc)₂, and Ag₂O in a reaction vessel solvent Add solvent (e.g., 1,4-dioxane) start->solvent 1. heat Heat the mixture (e.g., 90-130 °C) solvent->heat 2. filter Cool to room temperature and filter off solids heat->filter 3. extract Extract with an organic solvent and wash with brine filter->extract 4. dry Dry the organic layer and concentrate in vacuo extract->dry 5. purify Purify by column chromatography dry->purify 6. end Obtain C2-arylated Pyridine N-Oxide purify->end 7.

Caption: Workflow for Pd-catalyzed C2-arylation of pyridine N-oxide.

Protocol 1: Palladium-Catalyzed C2-Arylation of Pyridine N-Oxides with Arylboronic Acids

Materials:

  • Pyridine N-oxide derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Silver(I) oxide (Ag₂O) (2.0 equiv)

  • Tetrabutylammonium iodide (TBAI) (20 mol%)

  • 1,4-Dioxane (solvent)

Procedure:

  • To a flame-dried reaction tube, add the pyridine N-oxide (0.1 mmol, 1.0 equiv), arylboronic acid (0.15 mmol, 1.5 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 10 mol%), Ag₂O (46.3 mg, 0.2 mmol, 2.0 equiv), and TBAI (7.4 mg, 0.02 mmol, 20 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add 1,4-dioxane (0.5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 90 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the C2-arylated pyridine N-oxide.

Data Summary: Palladium-Catalyzed C2-Arylation of Pyridine N-Oxides
EntryPyridine N-OxideArylating AgentProductYield (%)Reference
1Pyridine N-oxidePhenylboronic acid2-Phenylpyridine N-oxide85
24-Methylpyridine N-oxidePhenylboronic acid4-Methyl-2-phenylpyridine N-oxide78
33-Methylpyridine N-oxidePhenylboronic acid3-Methyl-2-phenylpyridine N-oxide75
44-Methoxypyridine N-oxidePhenylboronic acid4-Methoxy-2-phenylpyridine N-oxide82
5Pyridine N-oxide4-Tolylboronic acid2-(p-Tolyl)pyridine N-oxide80
6Pyridine N-oxide4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)pyridine N-oxide88
7Pyridine N-oxide4-Chlorophenylboronic acid2-(4-Chlorophenyl)pyridine N-oxide72

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a classic and powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of pyridines, a directing metalation group (DMG) at a specific position guides a strong base, typically an organolithium reagent, to deprotonate the adjacent C-H bond. For C2-functionalization, a DMG is not strictly necessary as the pyridine nitrogen itself can direct metalation to the C2 position due to the increased acidity of the C2-proton. However, the presence of a substituent at C3 can direct metalation to C2. The resulting organolithium intermediate is then quenched with an electrophile to introduce a new functional group.

Application Notes:
  • Base Selection: The choice of base is critical to avoid nucleophilic addition to the pyridine ring, a common side reaction. Sterically hindered lithium amides like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often preferred over alkyllithiums (e.g., n-BuLi) for simple pyridines.

  • Reaction Conditions: DoM reactions are typically carried out at low temperatures (e.g., -78 °C) in anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether to ensure the stability of the lithiated intermediate.

  • Electrophiles: A wide variety of electrophiles can be used to quench the organolithium intermediate, including aldehydes, ketones, esters, alkyl halides, and sources of halogens, allowing for the introduction of diverse functionalities.

  • Halogen Dance: In the case of halopyridines, a "halogen dance" rearrangement can occur, where the initial lithiation site migrates. Careful control of reaction conditions is necessary to achieve the desired regioselectivity.

Logical Relationship in Directed ortho-Metalation

G cluster_start Starting Materials cluster_process Reaction Steps cluster_intermediate Key Intermediate cluster_product Final Product pyridine Pyridine Derivative deprotonation Deprotonation at C2 pyridine->deprotonation base Organolithium Base (e.g., LDA, n-BuLi) base->deprotonation electrophile Electrophile (E+) quench Electrophilic Quench electrophile->quench lithiated 2-Lithiopyridine deprotonation->lithiated product C2-Functionalized Pyridine quench->product lithiated->quench

Caption: Logical flow of a Directed ortho-Metalation reaction.

Protocol 2: Directed Lithiation of 2-Chloropyridine and Quench with an Aldehyde

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • Lithium diisopropylamide (LDA) (1.1 equiv, solution in THF/heptane/ethylbenzene)

  • Aldehyde (e.g., benzaldehyde) (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF.

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add LDA solution (1.1 equiv) dropwise to the stirred THF.

  • Slowly add a solution of 2-chloropyridine (1.0 equiv) in anhydrous THF to the LDA solution at -78 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

  • Add a solution of the aldehyde (1.2 equiv) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted pyridine.

Radical Reactions: The Minisci Reaction

The Minisci reaction is a powerful method for the direct C-H alkylation and acylation of electron-deficient N-heterocycles, including pyridine. This reaction involves the addition of a nucleophilic radical to the protonated pyridine ring, which is highly electrophilic. The reaction typically proceeds with high regioselectivity for the C2 and C4 positions.

Application Notes:
  • Acidic Conditions: The Minisci reaction is traditionally carried out under acidic conditions to protonate the pyridine nitrogen, thereby activating the ring towards radical attack.

  • Radical Generation: Alkyl radicals can be generated from various precursors, such as carboxylic acids (via oxidative decarboxylation), alcohols, ethers, and alkyl iodides. A common method involves the use of silver nitrate as a catalyst and ammonium persulfate as an oxidant to generate radicals from carboxylic acids.

  • Regioselectivity: The regioselectivity (C2 vs. C4) can be influenced by the steric and electronic properties of both the pyridine substrate and the incoming radical.

  • Photoredox Catalysis: Modern variations of the Minisci reaction often employ photoredox catalysis, allowing for milder reaction conditions and a broader substrate scope.

Experimental Workflow: Classical Minisci Reaction

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product start Dissolve pyridine in an acidic medium reagents Add carboxylic acid, AgNO₃, and (NH₄)₂S₂O₈ start->reagents heat Heat the reaction mixture reagents->heat basify Cool and basify with NH₄OH heat->basify extract Extract with an organic solvent basify->extract purify Purify by distillation or chromatography extract->purify end Obtain C2-alkylated pyridine purify->end

Caption: Workflow for a classical Minisci alkylation of pyridine.

Protocol 3: C2-tert-Butylation of Pyridine via the Minisci Reaction

Materials:

  • Pyridine (1.0 equiv)

  • Pivalic acid (4.0 equiv)

  • Silver nitrate (AgNO₃) (0.1 equiv)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (2.0 equiv)

  • Sulfuric acid (concentrated)

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve pyridine (1.0 equiv) in a mixture of dichloromethane and water.

  • Carefully add concentrated sulfuric acid to protonate the pyridine.

  • Add pivalic acid (4.0 equiv) and silver nitrate (0.1 equiv) to the reaction mixture.

  • Heat the mixture to a gentle reflux.

  • Slowly add a solution of ammonium persulfate (2.0 equiv) in water to the reaction mixture over a period of 30 minutes.

  • Continue to heat the reaction mixture for an additional 1-2 hours after the addition is complete.

  • Monitor the reaction by GC-MS.

  • Cool the reaction mixture to room temperature and carefully basify with concentrated ammonium hydroxide solution in an ice bath.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography to afford 2-tert-butylpyridine.

Photocatalytic C-H Functionalization

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. This approach has been successfully applied to the C2-functionalization of pyridines, particularly through the use of N-functionalized pyridinium salts.

Application Notes:
  • N-Functionalized Pyridinium Salts: N-alkoxy and N-aminopyridinium salts are excellent substrates for photocatalytic C-H functionalization. The N-substituent can influence the regioselectivity of the reaction. For instance, N-methoxypyridinium salts tend to favor C2-acylation.

  • Radical Precursors: Aldehydes are common precursors for acyl radicals in these reactions. The photocatalytically generated alkoxy or amidyl radical abstracts a hydrogen atom from the aldehyde to form the acyl radical.

  • Mild Conditions: These reactions are typically carried out at room temperature under irradiation with visible light (e.g., blue LEDs), making them compatible with a wide range of functional groups.

Protocol 4: Photocatalytic C2-Acylation of N-Methoxypyridinium Salt

Materials:

  • N-Methoxypyridinium salt (1.0 equiv)

  • Aldehyde (2.0 equiv)

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1-2 mol%)

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • To an oven-dried vial, add the N-methoxypyridinium salt (0.2 mmol, 1.0 equiv), the aldehyde (0.4 mmol, 2.0 equiv), and the photocatalyst (1-2 mol%).

  • Evacuate and backfill the vial with an inert atmosphere.

  • Add anhydrous acetonitrile (2.0 mL) via syringe.

  • Stir the reaction mixture at room temperature under irradiation with blue LEDs for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the C2-acylated pyridine.

Data Summary: Photocatalytic C2-Acylation of N-Methoxypyridinium Salts
EntryN-Methoxypyridinium SaltAldehydeProductYield (%)C2:C4 SelectivityReference
1N-Methoxy-4-phenylpyridinium tetrafluoroborateBenzaldehyde2-Benzoyl-4-phenylpyridine85>20:1
2N-Methoxy-4-phenylpyridinium tetrafluoroborate4-Methoxybenzaldehyde2-(4-Methoxybenzoyl)-4-phenylpyridine92>20:1
3N-Methoxy-4-phenylpyridinium tetrafluoroborate4-Chlorobenzaldehyde2-(4-Chlorobenzoyl)-4-phenylpyridine78>20:1
4N-Methoxy-4-tert-butylpyridinium tetrafluoroborateBenzaldehyde2-Benzoyl-4-tert-butylpyridine81>20:1
5N-Methoxypyridinium tetrafluoroborateBenzaldehyde2-Benzoylpyridine7510:1

References

Application Notes and Protocols for the Synthesis of Bipyridine Derivatives from 2-Halopyridines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bipyridine derivatives are a cornerstone in modern chemistry, serving as essential building blocks and ligands in a multitude of applications. Their unique ability to chelate with various metal ions makes them indispensable in transition-metal catalysis, the development of photosensitizers, supramolecular chemistry, and the creation of biologically active molecules for drug discovery.[1][2] The synthesis of these valuable compounds is often achieved through metal-catalyzed cross-coupling reactions, which provide a versatile and efficient means to construct the C(sp²)–C(sp²) bond forming the bipyridine core.[2][3] Among the most powerful methods are those that utilize readily available 2-halopyridines as starting materials.

This document provides detailed application notes and experimental protocols for the synthesis of bipyridine derivatives from 2-halopyridines, focusing on palladium and nickel-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, Negishi, and reductive homocoupling. These methods have become standard in the field, offering routes to both symmetrical and unsymmetrical bipyridines.[3]

Application Notes: A Comparative Overview of Coupling Methods

The choice of synthetic method depends on several factors, including the desired substitution pattern (symmetrical vs. unsymmetrical), substrate scope, functional group tolerance, and considerations of reagent toxicity and cost.

  • Suzuki-Miyaura Coupling: This is one of the most widely used methods due to its operational simplicity, the commercial availability of a vast array of boronic acids and esters, and the generally mild reaction conditions. A major challenge can be the tendency of the bipyridine product to coordinate with the palladium catalyst, leading to decreased catalytic activity. The design of the catalytic system, particularly the choice of ligand, is therefore crucial for a successful coupling.

  • Stille Coupling: This reaction involves the coupling of a 2-halopyridine with an organotin reagent (stannylpyridine). It offers excellent functional group tolerance and is effective for creating complex bipyridine structures. The primary drawback of the Stille coupling is the high toxicity of the organotin reagents and byproducts, which can complicate purification and waste disposal.

  • Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are highly reactive and can lead to excellent yields under mild conditions. This method is particularly useful for coupling less reactive 2-chloropyridines. The main consideration is that the organozinc reagents often need to be prepared in situ and can be sensitive to air and moisture.

  • Nickel-Catalyzed Homocoupling: For the synthesis of symmetrical 2,2'-bipyridines, nickel-catalyzed reductive homocoupling of 2-halopyridines is an efficient and cost-effective alternative to palladium-based methods. These reactions can often be performed without external ligands, simplifying the procedure.

Below is a general workflow for the synthesis of bipyridine derivatives from 2-halopyridines via cross-coupling reactions.

G cluster_process Process cluster_end Product & Purification Halopyridine 2-Halopyridine (X = Cl, Br, I) Reaction Metal-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Stille, Negishi) Halopyridine->Reaction Substrate 1 CouplingPartner Coupling Partner (e.g., Pyridylboronic Acid, Stannylpyridine, Pyridylzinc) CouplingPartner->Reaction Substrate 2 Bipyridine Bipyridine Derivative Reaction->Bipyridine Forms C-C bond Purification Work-up & Purification Bipyridine->Purification

General workflow for bipyridine synthesis.
Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for various methods of synthesizing bipyridine derivatives from 2-halopyridines.

Table 1: Suzuki-Miyaura Coupling Conditions

2-Halopyridine Coupling Partner Catalyst / Ligand Base / Solvent Temp / Time Yield (%)
2-Bromopyridine 2-Pyridineboronic acid N-phenyldiethanolamine ester 5 mol% PdCl₂(PPh₃)₂ K₂CO₃ / Toluene 110 °C / 18 h Good
2-Chloropyridine Tetrabutylammonium 2-pyridylborate PdCl₂(dcpp) K₃PO₄ / Dioxane 100 °C / 24 h 92
3-Methyl-2,5-dibromopyridine Phenylboronic acid Pd(OAc)₂ / Bipyridine K₂CO₃ / DMF 100 °C / 12 h 85

| 2-Bromopyridines | [2-PyB(OCH₂)₃CHCH₃]K | Pd(OAc)₂ / PPh₃ | K₃PO₄ / Dioxane | 80 °C / 12 h | 80-95 |

dcpp = 1,3-bis(dicyclohexylphosphino)propane

Table 2: Stille Coupling Conditions

2-Halopyridine Coupling Partner Catalyst / Ligand Solvent Temp / Time Yield (%)
2-Bromopyridine 2-(Tributylstannyl)pyridine 5 mol% Pd(PPh₃)₄ Toluene Reflux / 48 h 78
4-Aryl-2-bromopyridine 4-Substituted-2-(tributylstannyl)pyridine Pd(PPh₃)₄ Toluene Reflux / 16 h 55-68
5-Bromo-2,2'-bipyridine (Tributylstannyl)arene Pd(PPh₃)₄ Toluene 110 °C / 24 h 60-95

| 2-Bromopyridine derivatives | Stannylated pyridines | PdCl₂(PPh₃)₂ | Toluene | Reflux | Good |

Table 3: Negishi Coupling Conditions

2-Halopyridine Coupling Partner Catalyst / Ligand Solvent Temp / Time Yield (%)
2-Bromopyridine 2-Pyridylzinc bromide 5 mol% Pd/Al₂O₃ THF 150 °C / 1 h (MW) 91
2-Bromopyridines 2-Pyridylzinc halides Pd(dba)₂ / XPhos THF RT to 65 °C 70-95
2-Chloropyridines Substituted 2-pyridylzinc chloride 2 mol% Pd(PPh₃)₄ THF 65 °C / 2-16 h 50-98

| 2-Bromopyridine | (3-(diisopropylcarbamoyl)-4-methoxypyridin-2-yl)zinc(II) chloride | Pd(PPh₃)₄ | THF | Reflux / 20 h | Good |

MW = Microwave irradiation

Table 4: Nickel-Catalyzed Reductive Homocoupling

2-Halopyridine Catalyst Reductant / Additive Solvent Temp / Time Yield (%)
4-tert-Butyl-2-chloropyridine 0.5 mol% NiBr₂ Mn powder DMF 100 °C / 20 h 82
2-Chloropyridine 0.2 mol% NiBr₂·3H₂O Mn powder DMF 100 °C / 18 h 86
2-Halopyridines 5 mol% NiCl₂·6H₂O Zn dust / LiCl DMF 50 °C High

| Substituted 2-chloropyridines | NiCl₂ / PPh₃ | Zn | DMF | 50 °C / 2 h | 75-90 |

Experimental Protocols

Safety Precaution: These protocols involve flammable solvents, potentially toxic reagents, and reactions under inert atmosphere. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a 2-halopyridine with a pyridylboronic acid or ester.

Materials:

  • 2-Halopyridine (1.0 mmol, 1.0 equiv)

  • Pyridylboronic acid or ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF, 10 mL)

  • Schlenk flask or sealed reaction tube, magnetic stirrer, and heating mantle/oil bath

  • Inert atmosphere supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 2-halopyridine, pyridylboronic acid/ester, palladium catalyst, and base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times typically range from 12 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired bipyridine derivative.

Protocol 2: General Procedure for Negishi Cross-Coupling

This protocol outlines the synthesis of bipyridines via Negishi coupling, involving the in-situ preparation of an organozinc reagent.

Materials:

  • 2-Bromopyridine (for organozinc preparation) (1.1 mmol, 1.1 equiv)

  • n-Butyllithium (1.1 mmol, 2.5 M in hexanes)

  • Anhydrous Zinc Chloride (ZnCl₂) (1.2 mmol, 0.5 M in THF)

  • 2-Halopyridine derivative (coupling partner) (1.0 mmol, 1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous THF (15-20 mL)

  • Schlenk flasks, syringes, and low-temperature bath (-78 °C)

Procedure: Part A: Preparation of the Pyridylzinc Reagent

  • In a flame-dried Schlenk flask under argon, dissolve the 2-bromopyridine (1.1 equiv) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise and stir for 30 minutes at -78 °C to form the 2-lithiopyridine.

  • In a separate flask, add the anhydrous ZnCl₂ solution in THF.

  • Transfer the freshly prepared 2-lithiopyridine solution to the ZnCl₂ solution at -78 °C via cannula.

  • Allow the mixture to warm to room temperature and stir for 1 hour to form the 2-pyridylzinc chloride reagent.

Part B: Cross-Coupling Reaction

  • To the flask containing the pyridylzinc reagent, add the 2-halopyridine coupling partner (1.0 equiv) followed by the palladium catalyst.

  • Heat the reaction mixture to the required temperature (room temperature for bromopyridines, 65 °C for chloropyridines) and stir until the starting material is consumed (monitor by TLC/GC-MS).

  • Cool the reaction to room temperature and quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the final bipyridine product.

Protocol 3: General Procedure for Nickel-Catalyzed Reductive Homocoupling

This protocol provides a method for the synthesis of symmetrical 2,2'-bipyridines from 2-halopyridines using a simple nickel catalyst.

Materials:

  • 2-Halopyridine (e.g., 2-chloropyridine derivative) (1.0 mmol, 1.0 equiv)

  • Nickel(II) catalyst (e.g., NiCl₂·6H₂O or NiBr₂, 0.2-5 mol%)

  • Reductant (e.g., Zinc dust or Manganese powder, ~4 equiv)

  • Anhydrous DMF (5-10 mL)

  • Optional: Additive like LiCl (if required)

  • Round-bottom flask or reaction tube, magnetic stirrer, and heating mantle

Procedure:

  • To a round-bottom flask, add the nickel(II) catalyst and anhydrous DMF. Stir until the catalyst dissolves.

  • Add the 2-halopyridine, the reductant (Zn or Mn), and any additive (e.g., LiCl).

  • Heat the mixture to the desired temperature (typically 50-100 °C) under an inert atmosphere.

  • Stir the reaction vigorously for 18-24 hours or until completion as monitored by TLC/GC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the excess reductant and inorganic salts. Wash the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash extensively with water to remove DMF, followed by a brine wash.

  • Dry the organic phase over Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography or recrystallization/sublimation to obtain the symmetrical 2,2'-bipyridine.

Catalytic Cycle Visualization

The catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

G center Pd(0)L OA Oxidative Addition pd_complex1 Py-Pd(II)-X L₂ center->pd_complex1 Py-X TM Transmetalation pd_complex2 Py-Pd(II)-Py' L₂ RE Reductive Elimination pd_complex1->pd_complex2 Py'-B(OR)₂ + Base pd_complex2->center Py-Py'

Simplified catalytic cycle for Suzuki coupling.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2-Iodopyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Suzuki-Miyaura cross-coupling of 2-iodopyridine.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no conversion of my this compound starting material?

Low or no conversion in a Suzuki reaction with this compound can stem from several factors related to catalyst activity, reaction conditions, and reagent stability.

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition and reduced activity.[1][2] The choice of a suitable ligand is crucial to mitigate this effect.

  • Inefficient Catalyst Activation: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, its reduction to the active Pd(0) species may be inefficient under the reaction conditions. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that forms the active species more reliably.[3]

  • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to oxidation of the catalyst and phosphine ligands, rendering them inactive.[3]

  • Impure Reagents: Impurities in the this compound, boronic acid, or solvent can poison the catalyst. Ensure all reagents are of high purity.

Q2: My reaction is producing significant amounts of side products, such as homocoupled boronic acid and protodeboronated arene. How can I minimize these?

The formation of side products is a common issue that reduces the yield of the desired biaryl product.

  • Homocoupling: This side reaction, the coupling of two boronic acid molecules, is often caused by the presence of oxygen.[3] Rigorous degassing of all solvents and maintaining a strict inert atmosphere throughout the reaction is the most effective way to minimize homocoupling. Using a Pd(0) catalyst source from the start can also help, as the in situ reduction of Pd(II) precatalysts can sometimes promote this side reaction.

  • Protodeboronation: This is the hydrolysis of the boronic acid, replacing the boron group with a hydrogen atom. It can be exacerbated by high temperatures and certain bases. Using fresh, high-purity boronic acid is crucial. If protodeboronation is a persistent issue, consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates.

Q3: How critical is the choice of base, and which one should I use?

The base plays a crucial role in the transmetalation step of the catalytic cycle and can significantly impact the reaction yield. For the Suzuki coupling of pyridyl substrates, inorganic bases are generally more effective than organic bases like triethylamine.

Commonly used and effective bases include:

  • Potassium Carbonate (K₂CO₃)

  • Sodium Carbonate (Na₂CO₃)

  • Potassium Phosphate (K₃PO₄)

  • Cesium Carbonate (Cs₂CO₃)

The optimal base often depends on the specific substrates and solvent system. It is recommended to screen a few different bases to find the best conditions for your reaction.

Q4: Does the choice of ligand have a significant impact on the reaction outcome?

Absolutely. The ligand stabilizes the palladium catalyst, prevents its deactivation (especially important with coordinating substrates like pyridines), and modulates its reactivity. For challenging substrates like 2-halopyridines, the use of bulky, electron-rich phosphine ligands is often necessary to achieve good yields.

Troubleshooting Guide

If you are experiencing low yields with your Suzuki coupling of this compound, follow this troubleshooting workflow to identify and address the potential issues.

TroubleshootingWorkflow start Low Yield in Suzuki Coupling of this compound check_reagents 1. Check Reagent Quality and Stoichiometry start->check_reagents check_atmosphere 2. Verify Inert Atmosphere check_reagents->check_atmosphere Reagents OK sub_reagents Use fresh, high-purity this compound and boronic acid. Consider using a boronic ester. Verify stoichiometry. check_reagents->sub_reagents optimize_conditions 3. Optimize Reaction Conditions check_atmosphere->optimize_conditions Atmosphere is Inert sub_atmosphere Ensure rigorous degassing of solvents. Use Schlenk techniques or a glovebox. check_atmosphere->sub_atmosphere screen_catalyst 4. Screen Catalyst System optimize_conditions->screen_catalyst Still Low Yield sub_conditions Screen different bases (K2CO3, K3PO4, Cs2CO3). Vary solvent (Dioxane, Toluene, THF, often with H2O). Adjust temperature. optimize_conditions->sub_conditions success High Yield Achieved screen_catalyst->success Optimization Successful sub_catalyst Try different phosphine ligands (e.g., SPhos, XPhos). Use a pre-formed Pd(0) catalyst. screen_catalyst->sub_catalyst

Caption: A logical workflow for troubleshooting low yield in the Suzuki coupling of this compound.

Problem Observation Possible Cause(s) Recommended Solution(s)
Low Conversion High amount of unreacted this compound.1. Inactive or inhibited catalyst. 2. Insufficiently reactive conditions. 3. Poor quality of reagents.1. Use a more active catalyst system (e.g., Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos or XPhos). 2. Increase the reaction temperature. 3. Screen different bases; stronger bases like K₃PO₄ may be required. 4. Ensure reagents are pure and solvents are rigorously degassed.
Protodeboronation Formation of the arene corresponding to the boronic acid.1. Unstable boronic acid. 2. High reaction temperature. 3. Inappropriate base.1. Use fresh, high-purity boronic acid or a more stable derivative (e.g., pinacol ester, MIDA boronate). 2. Attempt the reaction at a lower temperature. 3. Screen milder bases.
Homocoupling Formation of a biaryl product from the boronic acid.1. Presence of oxygen. 2. In situ reduction of Pd(II) to Pd(0).1. Ensure thorough degassing of all solvents and maintain a strict inert atmosphere. 2. Use a Pd(0) source like Pd(PPh₃)₄ from the start.
Catalyst Decomposition Formation of palladium black.1. High temperature. 2. Insufficient ligand. 3. Poor mixing.1. Lower the reaction temperature if possible. 2. Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1). 3. Ensure vigorous stirring.

Data Presentation: Effect of Reaction Parameters

The following tables summarize the impact of different bases and ligands on the yield of Suzuki coupling reactions involving pyridyl substrates.

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield

EntryBaseYield (%)
1Na₂CO₃98
2K₂CO₃95
3K₃PO₄92
4NaOH85
5KOH85
6TEALow

Reaction conditions and yields are representative and may vary depending on the specific substrates and other reaction parameters.

Table 2: Comparison of Ligands for the Suzuki Coupling of 2-Chloropyridines

LigandCatalyst SystemYield (%)
SPhosPd₂(dba)₃/SPhosHigh
XPhosPd₂(dba)₃/XPhosHigh
P(t-Bu)₃Pd₂(dba)₃/P(t-Bu)₃Moderate-High
PPh₃Pd(PPh₃)₄Low-Moderate

Yields are generalized from literature reports and highlight the effectiveness of bulky, electron-rich phosphine ligands for this class of substrates.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Reaction of Iodopyridines with Phenylboronic Acid in Propylene Carbonate

  • Reagents: In a reaction vessel, combine the iodopyridine substrate (1 mmol), phenylboronic acid (1.25 mmol), Pd(PPh₃)₄ (0.05 mmol), propylene carbonate (5 mL), and 0.5 M Na₂CO₃ solution (2 mL).

  • Reaction: Heat the mixture at 130 °C.

  • Work-up and Purification: Follow standard aqueous work-up and purification procedures as described in Protocol 1.

Visualizations

SuzukiCycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)2 (Base) pd2_biaryl Ar-Pd(II)L2-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Sonogashira Coupling with 2-Halopyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals employing Sonogashira coupling reactions with 2-halopyridine substrates.

Troubleshooting Guide

This section addresses common issues encountered during the Sonogashira coupling of 2-halopyridines.

Question: Why is my Sonogashira reaction with a 2-halopyridine substrate failing or giving low yields?

Answer:

Failure or low yields in Sonogashira couplings with 2-halopyridines can stem from several factors, ranging from reagent quality to issues specific to the pyridine substrate. A primary concern with 2-halopyridines is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.

Troubleshooting Workflow for Low/No Product Yield

Below is a workflow to diagnose and resolve common problems.

G start Low or No Product Yield reagents Verify Reagent Quality - Fresh, active catalysts (Pd & Cu)? - Anhydrous & degassed solvents/base? - Pure substrates? start->reagents conditions Review Reaction Conditions - Temperature too low? - Inert atmosphere maintained? reagents->conditions Reagents OK reagents_sol Solution: - Use fresh, high-purity reagents. - Thoroughly degas all liquids. reagents->reagents_sol No homocoupling Check for Side Reactions - Significant Glaser homocoupling? - Evidence of dehalogenation? conditions->homocoupling Conditions OK conditions_sol Solution: - Increase temperature (especially for bromides/chlorides). - Ensure rigorous exclusion of air. conditions->conditions_sol No inhibition Suspect Catalyst Inhibition (Especially with 2-Cl/Br Pyridines) - Reaction stalls? - Incomplete conversion? homocoupling->inhibition Side reactions minimal homocoupling_sol Solution: - Reduce CuI loading. - Switch to a copper-free protocol. - Ensure strict anaerobic conditions. homocoupling->homocoupling_sol Yes inhibition_sol Solution: - Use bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos). - Increase catalyst loading (e.g., to 5 mol%). - Consider a different palladium precatalyst. inhibition->inhibition_sol Yes

Caption: Troubleshooting workflow for low or no product yield.

Question: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this?

Answer:

Glaser-Hay coupling is a frequent side reaction, especially in copper-co-catalyzed Sonogashira reactions, leading to the formation of a 1,3-diyne from two molecules of the terminal alkyne. This is often promoted by the presence of oxygen.

Strategies to Minimize Homocoupling:

  • Ensure a Strictly Inert Atmosphere: Oxygen is a key promoter of oxidative homocoupling. All solvents and the reaction headspace must be thoroughly deoxygenated, and the reaction should be maintained under an inert atmosphere (e.g., argon or nitrogen).

  • Reduce Copper Catalyst Loading: High concentrations of the copper(I) co-catalyst can accelerate the Glaser coupling pathway.[1] Try reducing the amount of CuI to the minimum effective concentration.

  • Switch to a Copper-Free Protocol: In cases where homocoupling is persistent, transitioning to a copper-free Sonogashira protocol is a highly effective solution.[2][3] These protocols eliminate the primary catalyst for this side reaction.

Question: My reaction mixture turns black, and the reaction stalls. What is happening?

Answer:

The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of palladium catalyst decomposition. The active Pd(0) catalyst agglomerates and precipitates out of the solution, rendering it inactive.

Common Causes and Solutions:

  • Presence of Oxygen: Ensure all reagents and the reaction vessel are free of oxygen.

  • High Temperatures: While 2-chloro and 2-bromopyridines often require elevated temperatures, excessively high temperatures can accelerate catalyst decomposition.

  • Solvent Effects: Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black in certain cases. If this is observed, consider switching to a different solvent like DMF or toluene.

Question: My 2-chloropyridine or 2-bromopyridine substrate is unreactive. What can I do?

Answer:

The reactivity of 2-halopyridines in Sonogashira coupling follows the general trend of C-X bond strength: I > Br > Cl. 2-Chloro- and 2-bromopyridines are significantly less reactive than their iodo- counterparts and often require more forcing conditions. Additionally, the lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle.

Strategies for Less Reactive 2-Halopyridines:

  • Increase Reaction Temperature: These substrates typically require higher temperatures (e.g., 80-120 °C) to facilitate the rate-limiting oxidative addition step.

  • Use Bulky, Electron-Rich Ligands: Phosphine ligands with significant steric bulk, such as P(t-Bu)₃, can promote the formation of a highly active monoligated palladium species and discourage inhibition by the pyridine nitrogen.

  • Higher Catalyst Loading: Increasing the palladium catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome sluggish reactivity.

Catalyst Inhibition by Pyridine Nitrogen and Mitigation

The proximity of the nitrogen atom to the reaction center in 2-halopyridines can lead to the formation of an inactive catalyst-substrate complex. This is particularly problematic with less reactive halides. The use of bulky phosphine ligands can sterically hinder this inhibitory coordination, favoring the desired catalytic pathway.

G cluster_0 Catalyst Inhibition Pathway cluster_1 Mitigation with Bulky Ligands Pd(0)L2 Active Pd(0) Catalyst Inactive_Complex Inactive Pd-Pyridine Complex Pd(0)L2->Inactive_Complex Coordination of Pyridine Nitrogen 2-Halopyridine 2-Halopyridine Substrate 2-Halopyridine->Inactive_Complex No_Reaction No Product Inactive_Complex->No_Reaction Reaction Stalls Pd(0)L'2 Active Pd(0) Catalyst (L' = Bulky Ligand) OA_Complex Oxidative Addition Complex Pd(0)L'2->OA_Complex Desired Pathway 2-Halopyridine_2 2-Halopyridine Substrate 2-Halopyridine_2->OA_Complex Product Product Formation OA_Complex->Product --> Catalytic Cycle Bulky_Ligand Bulky Ligand (L') Sterically Hinders Nitrogen Coordination

Caption: Catalyst inhibition by 2-halopyridine and mitigation strategy.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for 2-halopyridines in Sonogashira coupling?

The reactivity follows the order: 2-iodopyridine > 2-bromopyridine > 2-chloropyridine. This is due to the decreasing strength of the carbon-halogen bond down the group, which makes the oxidative addition step more facile for iodides.

Q2: Are copper-free conditions suitable for couplings with 2-halopyridines?

Yes, copper-free Sonogashira reactions are often preferred for 2-halopyridines, especially if alkyne homocoupling is a significant issue. These systems can be very effective but may require careful optimization of the base and ligand.

Q3: What are common side reactions other than homocoupling?

Besides Glaser coupling, another potential side reaction is dehalogenation , where the halogen on the pyridine ring is replaced by a hydrogen atom. This can occur under certain conditions, particularly at higher temperatures or with specific catalyst/ligand combinations.

Q4: Which phosphine ligands are best for difficult couplings with 2-chloro- or 2-bromopyridines?

For challenging substrates like 2-chloro- and 2-bromopyridines, bulky and electron-rich phosphine ligands are generally recommended. Examples include tri-tert-butylphosphine (P(t-Bu)₃) and Buchwald-type ligands such as XPhos. These ligands promote the formation of a highly reactive, monoligated Pd(0) species and can help prevent catalyst inhibition by the pyridine nitrogen.

Q5: Can I run Sonogashira reactions on 2,6-dihalopyridines selectively?

Yes, selective mono-alkynylation of 2,6-dihalopyridines is possible. The selectivity is often dependent on the nature of the halogens. For example, in a 2-bromo-6-chloropyridine, the coupling will preferentially occur at the more reactive C-Br bond. For di-alkynylation, stoichiometric amounts of the alkyne and more forcing conditions are typically required.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of various 2-halopyridines.

Table 1: Sonogashira Coupling of 2-Amino-3-Bromopyridines with Various Terminal Alkynes

EntryAlkyneR GroupYield (%)
1PhenylacetylenePhenyl96
24-Methylphenylacetylene4-Methylphenyl95
34-Methoxyphenylacetylene4-Methoxyphenyl92
44-Chlorophenylacetylene4-Chlorophenyl93
52-Thienylacetylene2-Thienyl88
6CyclohexylacetyleneCyclohexyl75
71-Hexynen-Butyl72
83,3-Dimethyl-1-butynetert-Butyl78
Reaction Conditions: 2-Amino-3-bromopyridine (0.5 mmol), Alkyne (0.6 mmol), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), CuI (5.0 mol%), Et₃N (1 mL) in DMF at 100°C for 3 hours.

Table 2: Comparison of Reaction Conditions for Different 2-Halopyridines

2-HalopyridineAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp.Time (h)Yield (%)
This compoundPhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT389
2-BromopyridinePhenylacetylenePd(PPh₃)₄ (3)CuI (5)TriethylamineToluene80°C1285
2-ChloropyridinePhenylacetylenePd₂(dba)₃/XPhos (2)-Cs₂CO₃1,4-Dioxane100°C2475
Note: This table compiles data from various sources to illustrate typical conditions and should not be seen as a direct head-to-head comparison under identical conditions.

Experimental Protocols

The following are generalized protocols for the Sonogashira coupling of 2-halopyridines. Optimization for specific substrates is highly recommended.

Protocol 1: Standard Copper-Co-Catalyzed Sonogashira of a 2-Bromopyridine

This protocol is adapted from the successful coupling of 2-amino-3-bromopyridines.

  • Materials:

    • 2-Bromopyridine derivative (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd(CF₃COO)₂ (2.5 mol%)

    • Triphenylphosphine (PPh₃) (5.0 mol%)

    • Copper(I) iodide (CuI) (5.0 mol%)

    • Triethylamine (Et₃N)

    • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

    • Add DMF (approx. 4 mL per 1 mmol of 2-bromopyridine) and Et₃N (approx. 2 mL per 1 mmol of 2-bromopyridine).

    • Stir the mixture for 15-20 minutes at room temperature.

    • Add the 2-bromopyridine derivative and the terminal alkyne.

    • Heat the reaction mixture to 80-100 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues.

    • Wash the filtrate with saturated aqueous ammonium chloride solution to remove copper salts, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira of a 2-Chloropyridine

This protocol is a general guideline for less reactive 2-chloropyridines, employing a bulky phosphine ligand.

  • Materials:

    • 2-Chloropyridine derivative (1.0 equiv)

    • Terminal alkyne (1.5 equiv)

    • Pd₂(dba)₃ (2.0 mol%)

    • XPhos (4.0 mol%)

    • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

    • Anhydrous, degassed 1,4-Dioxane

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the 2-chloropyridine, terminal alkyne, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

    • Add 1,4-dioxane (approx. 5 mL per 1 mmol of 2-chloropyridine).

    • Thoroughly degas the mixture.

    • Heat the reaction to 100-120 °C and stir vigorously.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool to room temperature, filter through a pad of celite, and rinse with an organic solvent.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 2-Iodopyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 2-iodopyridine. The following information is designed to help overcome common challenges and optimize reaction conditions for this crucial C-N bond formation reaction.

Troubleshooting Guide

Low yields or failed reactions in the Buchwald-Hartwig amination of this compound can often be attributed to a few key factors. A systematic approach to troubleshooting is recommended.

Problem 1: Low to No Conversion of this compound

  • Potential Cause: Inactive catalyst. The active Pd(0) species is sensitive to oxygen.

    • Solution: Ensure that the palladium precursor and ligand are of high quality and have been stored under an inert atmosphere. The use of a pre-catalyst can be more reliable in generating the active catalytic species. Also, ensure that the solvent is anhydrous and thoroughly degassed to remove oxygen, which can deactivate the catalyst.[1]

  • Potential Cause: Inappropriate base or solvent. The choice of base and solvent is critical and interdependent.

    • Solution: Screen a variety of bases and solvents. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often effective, but may not be compatible with base-sensitive functional groups. For such substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered, although they may require higher reaction temperatures. The solvent must be able to dissolve the reactants and the base to a sufficient extent. Toluene and dioxane are common choices.

Problem 2: Significant Formation of Side Products (e.g., Hydrodehalogenation)

  • Potential Cause: The reaction conditions favor side reactions over the desired amination. Hydrodehalogenation, where the iodine is replaced by a hydrogen atom, is a common side reaction.[1]

    • Solution: This side reaction can be minimized by optimizing the base; a less sterically hindered or weaker base can sometimes be beneficial.[1] Lowering the reaction temperature may also reduce the rate of side reactions. The choice of ligand is also crucial, as some ligands are more prone to promoting hydrodehalogenation.

Frequently Asked Questions (FAQs)

Q1: What are the most common bases used for the Buchwald-Hartwig amination of this compound, and how do I choose the right one?

A1: The choice of base is critical and depends on the specific amine and the presence of any base-sensitive functional groups.

  • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are generally the most effective and lead to high reaction rates for a wide range of amines.[1] However, they are not suitable for substrates with base-sensitive functionalities like esters or nitro groups.[1]

  • Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These are milder and should be used for base-sensitive substrates. Their use may necessitate higher reaction temperatures or longer reaction times to achieve good conversion.

Q2: Which solvent is optimal for the amination of this compound?

A2: Toluene and 1,4-dioxane are the most commonly used and often the solvents of choice, providing a good balance of solubility and reactivity. Tetrahydrofuran (THF) can also be used, though it may sometimes result in lower yields. It is crucial to use anhydrous and deoxygenated solvents to prevent catalyst deactivation. Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.

Q3: My reaction is not working. What are the first things I should check?

A3: For a failed reaction, a systematic check of your setup and reagents is the first step.

  • Inert Atmosphere: Ensure your reaction was set up under a rigorously inert atmosphere (e.g., argon or nitrogen).

  • Reagent and Solvent Quality: Confirm that your amine, base, and this compound are pure and dry. Your solvent must be anhydrous and deoxygenated.

  • Catalyst Activity: If you are not using a pre-catalyst, ensure your palladium source and ligand are of high quality.

Q4: How can I minimize the hydrodehalogenation of this compound?

A4: Hydrodehalogenation is a common side reaction. To minimize it:

  • Optimize the Base: Try a weaker or less sterically hindered base.

  • Lower the Temperature: Higher temperatures can sometimes promote this side reaction.

  • Screen Ligands: The choice of ligand can have a significant impact on the selectivity of the reaction.

Data Presentation

The following tables provide representative data on the effect of the base and solvent on the yield of Buchwald-Hartwig amination reactions. Please note that this data is for a general aryl halide system and is intended to be a starting point for the optimization of the amination of this compound. Actual yields may vary depending on the specific amine, ligand, and precise reaction conditions.

Table 1: Effect of Base on a Representative Buchwald-Hartwig Amination

EntryBasepKa of Conjugate AcidRepresentative Yield (%)Notes
1NaOtBu~19>95High reaction rates, but not suitable for base-sensitive substrates.
2KOtBu~19>95Similar to NaOtBu, a common choice for robust substrates.
3LHMDS~26>90Useful for substrates with protic functional groups.
4Cs₂CO₃~10.3~85Milder conditions, suitable for sensitive substrates.
5K₃PO₄~12.3~80Another mild option for substrates with sensitive functionalities.

Table 2: Effect of Solvent on a Representative Buchwald-Hartwig Amination

EntrySolventDielectric Constant (ε)Representative Yield (%)Notes
1Toluene2.4>95Often the solvent of choice, good for selectivity.
21,4-Dioxane2.2~90A good alternative to toluene.
3THF7.5~75Can be effective, but sometimes lower yields are observed.

Experimental Protocols

Below is a general protocol for the Buchwald-Hartwig amination of this compound. This should be considered a starting point, and optimization of the ligand, base, solvent, and temperature may be necessary for a specific amine.

Materials:

  • This compound

  • Amine (1.2 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 - 2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the this compound, palladium precursor, and phosphine ligand.

  • Add the base to the reaction vessel.

  • Seal the Schlenk tube and evacuate and backfill with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization

The following diagram illustrates a logical workflow for troubleshooting and optimizing the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Optimization start Start: Buchwald-Hartwig Amination of this compound check_conversion Low or No Conversion? start->check_conversion catalyst_issue Check Catalyst System: - Inert atmosphere? - Anhydrous/degassed solvent? - Reagent purity? check_conversion->catalyst_issue Yes side_products Significant Side Products (e.g., Hydrodehalogenation)? check_conversion->side_products No base_solvent_issue Screen Base and Solvent catalyst_issue->base_solvent_issue ligand_issue Screen Ligands base_solvent_issue->ligand_issue ligand_issue->check_conversion optimize_base Optimize Base: - Weaker base? - Less hindered base? side_products->optimize_base Yes good_yield Good Yield and Purity side_products->good_yield No optimize_temp Optimize Temperature: - Lower temperature? optimize_base->optimize_temp optimize_temp->side_products

Caption: A logical workflow for troubleshooting and optimizing the Buchwald-Hartwig amination of this compound.

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Minimizing Homocoupling of Boronic Acids in Suzuki Reactions

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the minimization of boronic acid homocoupling, a common side reaction in Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling in the context of a Suzuki reaction?

A1: Homocoupling is a significant side reaction where two molecules of the boronic acid starting material couple to form a symmetrical biaryl byproduct (Ar-Ar). This reaction is undesirable as it consumes the boronic acid, reduces the yield of the intended cross-coupled product (Ar-Ar'), and complicates the purification process due to the structural similarities between the homocoupled product and the target molecule.[1]

Q2: What are the primary causes of boronic acid homocoupling?

A2: The main culprits behind boronic acid homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0), thus creating a catalytic cycle for this side reaction.[1][3] Using a Pd(II) precatalyst without an efficient initial reduction to the active Pd(0) state can also promote homocoupling.

Q3: Can the aryl halide also undergo homocoupling?

A3: While reductive homocoupling of the aryl halide can occur, it is generally less common under typical Suzuki conditions. The oxidative homocoupling of the boronic acid, especially in the presence of oxygen, is the more prevalent issue.

Q4: How can I visually identify if homocoupling is a significant problem in my reaction?

A4: The formation of a homocoupling byproduct can be suspected if you observe a significant amount of a symmetrical biaryl compound in your crude reaction mixture using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). This byproduct will have a molecular weight corresponding to the dimer of the organic group from your boronic acid. Additionally, a color change in the reaction mixture to yellowish or brownish, particularly at elevated temperatures, can indicate catalyst decomposition and potential side reactions due to the presence of oxygen.

Q5: Is it necessary to degas the water used in a biphasic Suzuki reaction?

A5: Yes, it is highly recommended to degas all solvents, including water, that will be used in the reaction to minimize the concentration of dissolved oxygen.

Troubleshooting Guides

Issue: Significant formation of homocoupling byproduct is observed.

This guide provides a systematic approach to minimizing or eliminating the homocoupling of boronic acids in your Suzuki coupling reaction.

1. Rigorous Deoxygenation of the Reaction Mixture

The presence of dissolved oxygen is a primary contributor to homocoupling. Therefore, thorough deoxygenation is the first and most critical step.

  • Strategy 1: Inert Gas Sparging. This method involves bubbling an inert gas, such as nitrogen or argon, through the solvent and reaction mixture. A subsurface sparge, where the gas is introduced below the liquid's surface, is particularly effective.

  • Strategy 2: Freeze-Pump-Thaw. This is a highly effective method for removing dissolved gases from a solvent. The solvent is frozen under an inert atmosphere, a vacuum is applied to remove gases from the solid, and then the solvent is thawed. This cycle should be repeated three to five times for maximum efficiency.

2. Choice of Palladium Precatalyst

  • Problem: Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) require in situ reduction to the active Pd(0) species. This reduction step can sometimes be inefficient or consume the boronic acid, leading to the formation of Pd(II) species that catalyze homocoupling.

  • Solution: Consider using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the need for an initial reduction step and can significantly reduce the amount of homocoupling.

3. Addition of a Mild Reducing Agent

  • Rationale: To ensure the palladium catalyst remains in its active Pd(0) state, a mild reducing agent can be added to the reaction mixture. This helps to reduce any Pd(II) species that may form due to trace oxygen or other oxidants.

  • Recommended Agent: Potassium formate (KCOOH) has been shown to be a highly effective additive for suppressing homocoupling. It is believed to reduce Pd(II) to Pd(0) without significantly affecting the desired oxidative addition product.

4. Ligand Selection

  • Impact: The choice of phosphine ligand plays a crucial role in the outcome of the Suzuki reaction. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step of the cross-coupling cycle and disfavor side reactions.

  • Examples of Effective Ligands: Ligands such as SPhos, XPhos, and RuPhos are often effective for challenging substrates and can help minimize homocoupling. Simple phosphines like PPh₃ may allow for more homocoupling under non-ideal conditions.

5. Base Selection

  • Function: The primary role of the base is to activate the boronic acid for the transmetalation step.

  • Considerations: While the direct effect of different bases on the homocoupling to cross-coupling ratio is not always straightforward, a base that efficiently promotes the desired transmetalation can indirectly suppress homocoupling by favoring the main catalytic cycle. For sterically hindered boronic acids, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases.

Data Presentation

Table 1: Effect of Deoxygenation and Potassium Formate on Homocoupling

EntryDeoxygenation MethodAdditiveHomocoupling Product (%)Desired Product Yield (%)
1NoneNone5.8Not Reported
2Subsurface N₂ SpargeNone0.8Not Reported
3Subsurface N₂ SpargePotassium Formate<0.1>95

Data adapted from a study on the synthesis of LY451395, demonstrating the effectiveness of rigorous deoxygenation and the addition of potassium formate in suppressing a persistent homocoupling impurity.

Table 2: Effect of Dissolved Oxygen on Homocoupling

EntryDissolved Oxygen (ppm) at t=0Homocoupling Dimer (%)
10.50.071
22.20.18
33.30.18

Data indicating that even low levels of dissolved oxygen can contribute to the formation of the homocoupling byproduct.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki Reaction

This protocol incorporates best practices to minimize the formation of homocoupling byproducts.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF/water mixture)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, arylboronic acid, phosphine ligand, and base.

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent(s) via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for a further 15-30 minutes (subsurface sparging).

  • Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent, dry the combined organic layers over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography.

Protocol 2: Suzuki Reaction with Potassium Formate as an Additive

This protocol is a modification of the general procedure to further suppress homocoupling.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium catalyst (e.g., Palladium black or Pd(OAc)₂)

  • Potassium formate (additive)

  • Base (e.g., K₂CO₃)

  • Degassed solvent mixture (e.g., 1-propanol/water)

Procedure:

  • Combine the aryl halide, arylboronic acid, base, and potassium formate in the reaction vessel.

  • Add the degassed solvent mixture.

  • Rigorously deoxygenate the reaction mixture by performing a subsurface sparge with nitrogen until the dissolved oxygen level is minimal.

  • Introduce the palladium catalyst under a nitrogen atmosphere.

  • Heat the reaction mixture to the appropriate temperature and monitor for completion.

  • Proceed with standard aqueous workup and purification of the desired product.

Visualizations

Suzuki_Catalytic_Cycle cluster_suzuki Suzuki Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_complex R¹-Pd(II)L_n-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation [R²B(OH)₃]⁻ PdII_diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Cycle cluster_homocoupling Boronic Acid Homocoupling Pathway Pd0 Pd(0) Oxidation Oxidation Pd0->Oxidation O₂ PdII Pd(II) Oxidation->PdII Transmetalation1 Transmetalation PdII->Transmetalation1 R-B(OH)₂ PdII_aryl R-Pd(II)-X Transmetalation1->PdII_aryl Transmetalation2 Transmetalation PdII_aryl->Transmetalation2 R-B(OH)₂ PdII_diaryl R-Pd(II)-R Transmetalation2->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 R-R

Caption: The competing homocoupling pathway mediated by Pd(II) species.

Troubleshooting_Workflow start High Homocoupling Observed degas Is the reaction rigorously deoxygenated? start->degas improve_degas Improve deoxygenation: - Subsurface sparging - Freeze-Pump-Thaw cycles degas->improve_degas No catalyst Are you using a Pd(II) precatalyst? degas->catalyst Yes improve_degas->degas use_pd0 Switch to a Pd(0) precatalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) catalyst->use_pd0 Yes additive Consider adding a mild reducing agent catalyst->additive No use_pd0->additive add_formate Add potassium formate (KCOOH) additive->add_formate Yes ligand Optimize ligand and base additive->ligand No add_formate->ligand end Homocoupling Minimized ligand->end

Caption: A workflow for troubleshooting homocoupling in Suzuki reactions.

References

Technical Support Center: Suzuki-Miyaura Coupling with 2-Iodopyridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving 2-iodopyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common obstacles, with a particular focus on preventing the undesired side reaction of protodeboronation of boronic acids.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem when using boronic acids?

A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction consumes the boronic acid, which reduces the yield of the desired coupled product and leads to the formation of a deboronated byproduct that can complicate purification. Certain boronic acids, especially those that are electron-rich or contain specific heteroatoms, are particularly susceptible to this decomposition pathway.[1]

Q2: Are 2-pyridyl boronic acids particularly unstable? If so, why?

A2: Yes, 2-pyridyl boronic acids are notoriously unstable and prone to rapid protodeboronation. This heightened instability is often referred to as the "2-pyridyl problem" in cross-coupling chemistry. The instability arises from the ability of the pyridine nitrogen to participate in the decomposition mechanism, often through the formation of a zwitterionic intermediate at neutral pH, which readily undergoes fragmentation.[2]

Q3: How does the choice of the halide in the pyridine (I, Br, Cl) affect the Suzuki-Miyaura coupling reaction?

A3: The reactivity of the halopyridine in the oxidative addition step of the Suzuki-Miyaura catalytic cycle generally follows the order: I > Br > Cl. This is due to the decreasing bond strength of the carbon-halogen bond down the group. Consequently, this compound is typically more reactive and can undergo oxidative addition under milder conditions than 2-bromopyridine or 2-chloropyridine. This higher reactivity can be advantageous in promoting the desired cross-coupling pathway over the competing protodeboronation of the boronic acid.

Q4: Can the choice of palladium ligand influence the rate of protodeboronation?

A4: Yes, the choice of phosphine ligand can significantly impact the rate of protodeboronation. Paradoxically, while bulky, electron-rich phosphine ligands are often used to promote the coupling of challenging substrates, they can also accelerate palladium-catalyzed protodeboronation. Therefore, ligand screening is a critical aspect of optimizing Suzuki-Miyaura reactions to minimize this side reaction.

Q5: What are MIDA boronates and potassium organotrifluoroborates, and how do they help prevent protodeboronation?

A5: MIDA (N-methyliminodiacetic acid) boronates and potassium organotrifluoroborates are air-stable derivatives of boronic acids. They act as "slow-release" sources of the corresponding boronic acid under the reaction conditions. This strategy maintains a low concentration of the free boronic acid in the reaction mixture, which minimizes the rate of its decomposition via protodeboronation while still allowing for the desired cross-coupling to occur.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired coupled product and significant formation of the deboronated arene (from the boronic acid). High rate of protodeboronation.1. Modify the Boron Source: Switch from a boronic acid to a more stable boronic ester (e.g., pinacol or MIDA ester).[1] 2. Optimize the Base: Use a weaker base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) instead of strong bases like NaOH.[1] 3. Lower the Reaction Temperature: If possible, run the reaction at a lower temperature to slow down the rate of protodeboronation. 4. Use Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excessive water can promote protodeboronation. Try using anhydrous solvents and reagents. 5. Change the Catalyst/Ligand System: Experiment with different palladium sources and phosphine ligands. Avoid overly bulky ligands if protodeboronation is severe.
Reaction is sluggish, and both starting materials remain. 1. Inactive catalyst. 2. Insufficiently reactive conditions.1. Use a More Active Catalyst System: Consider using a pre-formed palladium catalyst or a more electron-rich ligand to facilitate oxidative addition. 2. Increase the Reaction Temperature: Cautiously increase the temperature, but be mindful that this can also increase the rate of protodeboronation. 3. Ensure Proper Degassing: Oxygen can deactivate the palladium catalyst. Ensure all solvents and the reaction mixture are thoroughly degassed.
Formation of homocoupled byproducts (dimer of the boronic acid). Presence of oxygen in the reaction mixture or use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Rigorous Degassing: Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., argon or nitrogen). 2. Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid the in-situ reduction step that can lead to homocoupling.
Inconsistent reaction yields. Instability of the boronic acid upon storage.1. Use Fresh Boronic Acid: Use freshly purchased or purified boronic acid. 2. Convert to a Stable Derivative: For long-term storage, consider converting the boronic acid to a more stable pinacol ester or MIDA boronate.

Data Presentation

Table 1: Representative Yields for Suzuki-Miyaura Coupling of this compound with Various Boronic Acids

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2 M aq.)Propylene Carbonate130193
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O801-
34-Fluorophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (0.5 M aq.)Propylene Carbonate130195
44-Biphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (0.5 M aq.)Propylene Carbonate130196

Note: Yields are highly dependent on the specific reaction conditions and the purity of the reagents.

Table 2: Qualitative Comparison of Strategies to Mitigate Protodeboronation

StrategyPrincipleAdvantagesDisadvantages
Use of Boronic Esters (e.g., Pinacol, Neopentyl) Increased stability of the boron reagent.Generally more stable to storage and handling; less prone to protodeboronation.May be less reactive than the corresponding boronic acid, requiring more forcing conditions.
Use of MIDA Boronates Slow release of the boronic acid.Excellent for unstable boronic acids; allows for a low steady-state concentration of the reactive species.Requires an additional synthetic step to prepare the MIDA boronate.
Use of Potassium Organotrifluoroborates High stability and slow release of the boronic acid.Crystalline, air- and moisture-stable solids; excellent for long-term storage.May require specific conditions for efficient in-situ hydrolysis to the active boronic acid.
Anhydrous Reaction Conditions Minimizes the primary proton source for protodeboronation.Can significantly reduce the rate of protodeboronation.Can be challenging to maintain strictly anhydrous conditions; some bases have poor solubility in anhydrous solvents.
Optimization of Base and Temperature Minimizing conditions that accelerate protodeboronation.Can be a simple and effective way to improve yields without changing reagents.Finding the optimal balance between the desired coupling rate and the undesired side reaction can be time-consuming.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.25 mmol, 1.25 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Sodium carbonate (2.0 mL of a 0.5 M aqueous solution)

  • Propylene carbonate (5 mL)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add this compound, phenylboronic acid, and Pd(PPh₃)₄.

  • Seal the tube and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Add the propylene carbonate and the aqueous sodium carbonate solution via syringe.

  • Heat the reaction mixture to 130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of a 2-Pyridyl Boronate with an Aryl Bromide (Illustrating the "Slow-Release" Concept)

This protocol uses a lithium triisopropyl 2-pyridylboronate, which can be prepared from 2-bromopyridine or this compound.

Materials:

  • Aryl bromide (1.0 equiv)

  • Lithium triisopropyl 2-pyridylboronate (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • Di(1-admantyl)-n-butylphosphine (cBRIDP) (Ligand, 3 mol%)

  • Potassium fluoride (KF) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube, combine Pd₂(dba)₃, the ligand, the lithium triisopropyl 2-pyridylboronate, and anhydrous KF.

  • Seal the tube, and evacuate and backfill with an inert gas (three cycles).

  • Add anhydrous 1,4-dioxane via syringe, followed by the aryl bromide.

  • Seal the Schlenk tube with a Teflon screw cap and heat the reaction mixture to 110 °C.

  • Monitor the reaction by GC or LC-MS until the aryl bromide is consumed.

  • After cooling to room temperature, filter the reaction mixture through a pad of silica gel, eluting with ethyl acetate.

  • Concentrate the eluent under reduced pressure and purify the crude product by flash chromatography.

Visualizations

Suzuki_Cycle_vs_Protodeboronation Figure 1. The Suzuki Catalytic Cycle and the Competing Protodeboronation Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (this compound) ArX->OxAdd PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArR Ar-Pd(II)L_n-R Transmetal->PdII_ArR R_BOH2 R-B(OH)₂ (Boronic Acid) Base Base R_BOH2->Base Protodeb Protodeboronation R_BOH2->Protodeb Boronate [R-B(OH)₃]⁻ Base->Boronate Boronate->Transmetal RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regeneration Product Ar-R (Coupled Product) RedElim->Product Proton H⁺ (from H₂O, etc.) Proton->Protodeb Byproduct R-H (Deboronated Byproduct) Protodeb->Byproduct

Caption: The Suzuki catalytic cycle leading to the desired product and the competing protodeboronation side reaction.

Troubleshooting_Workflow Figure 2. Troubleshooting Flowchart for Low Yields Due to Protodeboronation Start Low yield of coupled product & significant R-H byproduct Check_Boron_Source Is a boronic acid being used? Start->Check_Boron_Source Switch_to_Ester Switch to a more stable boronic ester (pinacol, MIDA) Check_Boron_Source->Switch_to_Ester Yes Check_Conditions Review reaction conditions Check_Boron_Source->Check_Conditions No Re_evaluate Re-evaluate yield Switch_to_Ester->Re_evaluate Lower_Temp Lower reaction temperature Check_Conditions->Lower_Temp Optimize_Base Use a weaker base (e.g., K₂CO₃, K₃PO₄) Lower_Temp->Optimize_Base Anhydrous Consider anhydrous conditions Optimize_Base->Anhydrous Check_Ligand Is a bulky phosphine ligand used? Anhydrous->Check_Ligand Screen_Ligands Screen less sterically demanding ligands Check_Ligand->Screen_Ligands Yes Check_Ligand->Re_evaluate No Screen_Ligands->Re_evaluate

Caption: A troubleshooting flowchart for addressing low yields due to protodeboronation in Suzuki couplings.

References

Technical Support Center: Regioselectivity in Dihalopyridine Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity during the functionalization of dihalopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in the palladium-catalyzed cross-coupling of dihalopyridines?

A1: The regiochemical outcome of palladium-catalyzed cross-coupling reactions on dihalopyridines is a result of the complex interplay of electronic and steric factors. Generally, for dihalogenated pyridines, halides at positions α to the nitrogen (C2 and C6) are more reactive than those at more distant positions.[1] This is attributed to the electron-deficient nature of the C2/C6 positions, making them more susceptible to oxidative addition by the Pd(0) catalyst.[1] However, several factors can be modulated to control the regioselectivity:

  • Catalyst and Ligand System: The choice of palladium catalyst and, more importantly, the phosphine ligand is critical. Bulky, electron-rich ligands can significantly influence the steric environment around the palladium center, sometimes favoring reaction at less sterically hindered positions or even overriding the inherent electronic preferences.[1][2]

  • Base and Solvent: The selection of the base and solvent system can impact the efficiency and selectivity of the reaction. For instance, in Suzuki-Miyaura couplings, the base is crucial for the transmetalation step, and its strength and solubility can affect the overall catalytic cycle.[3]

  • Reaction Temperature: Temperature can influence the rate of competing reaction pathways. While higher temperatures can increase reaction rates, they may also lead to a decrease in selectivity or catalyst decomposition.

  • Nature of the Halogens: In dihalopyridines with different halogens (e.g., 2-chloro-4-bromopyridine), the C-X bond strength (C-I < C-Br < C-Cl) plays a significant role, with the weaker bond typically undergoing oxidative addition more readily.

Q2: How can I selectively functionalize the C4 position of a 2,4-dihalopyridine?

A2: While the C2 position is generally more reactive, C4-selective functionalization of 2,4-dihalopyridines can be achieved under specific conditions. Recent studies have shown that using N-heterocyclic carbene (NHC) ligands or even ligand-free "Jeffery" conditions can favor Suzuki coupling at the C4 position. For Buchwald-Hartwig amination, while C2 is the preferred site, careful selection of bulky ligands and optimization of reaction conditions may improve C4 selectivity.

Q3: What are the most common side reactions in palladium-catalyzed cross-couplings of dihalopyridines, and how can they be minimized?

A3: Common side reactions that lead to low yields or complex product mixtures include:

  • Homocoupling: The coupling of two organometallic reagents or two aryl halides. This can often be minimized by ensuring a strictly inert atmosphere and using the appropriate stoichiometry of reagents.

  • Protodeboronation (in Suzuki reactions): The cleavage of the C-B bond of the boronic acid by a proton source. This can be mitigated by using anhydrous solvents, appropriate bases, and avoiding prolonged reaction times at high temperatures.

  • Dehalogenation: The reduction of the C-X bond, replacing the halogen with a hydrogen atom. This can be caused by impurities or side reactions with the solvent or base.

  • Diarylation: The substitution of both halogens. If mono-functionalization is desired, using a stoichiometric amount of the coupling partner and carefully controlling the reaction time and temperature is crucial.

Q4: When is Directed Ortho-Metalation (DoM) a suitable strategy for functionalizing dihalopyridines?

A4: Directed Ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of pyridines when a directing metalation group (DMG) is present on the ring. For dihalopyridines, if a suitable DMG is also present, lithiation will occur at the position ortho to the DMG. This method offers an alternative route to functionalization that is governed by the position of the DMG rather than the inherent reactivity of the C-X bonds. However, the choice of a strong, non-nucleophilic base (like LDA or LiTMP) and low temperatures are critical to prevent competing reactions such as nucleophilic attack on the pyridine ring.

Troubleshooting Guides

Issue 1: Poor or Incorrect Regioselectivity in Suzuki-Miyaura Coupling

Symptom Possible Cause(s) Suggested Solution(s)
Reaction at the thermodynamically favored but undesired position. The ligand is not providing sufficient steric hindrance to direct the reaction to the desired site.Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.
Mixture of regioisomers. The electronic and steric differentiation between the two halogen positions is insufficient under the current reaction conditions.- Lower the reaction temperature to increase selectivity. - Change the solvent to one of a different polarity. - For 2,4-dihalopyridines, consider ligand-free "Jeffery" conditions for potential C4 selectivity.
Reaction of the wrong halogen in a dihalopyridine with two different halogens. The reaction is proceeding via the kinetically favored oxidative addition at the weaker C-X bond.This is the expected outcome. To functionalize the stronger C-X bond, the more reactive halogen must first be functionalized and then a second coupling reaction performed under more forcing conditions.

Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions

Symptom Possible Cause(s) Suggested Solution(s)
Low or no conversion to product. - Catalyst deactivation: The palladium catalyst has precipitated as palladium black or has been poisoned. - Poor quality reagents: Solvents or reagents may contain water or oxygen. - Inefficient pre-catalyst activation. - Ensure a strictly inert atmosphere by thoroughly degassing solvents and using a positive pressure of argon or nitrogen. - Use fresh, high-purity reagents. - Consider using a more stable and easily activated pre-catalyst.
Significant amount of side products (e.g., homocoupling, protodeboronation). - Presence of oxygen: Can promote homocoupling of the organometallic reagent. - Unstable organoboron reagent (Suzuki): The boronic acid is degrading under the reaction conditions.- Rigorously exclude oxygen from the reaction. - Use fresh boronic acid or consider using more stable boronic esters (e.g., pinacol esters). - Optimize the base and reaction temperature to minimize protodeboronation.
Reaction stalls before completion. - Catalyst decomposition over time. - Inhibition by product or byproducts. - Increase the catalyst loading or add a second portion of the catalyst midway through the reaction. - Use a ligand that provides greater stability to the active palladium species.

Data Presentation

Table 1: Ligand Effects on the Regioselectivity of Suzuki-Miyaura Coupling of 2,4-Dichloropyridine with Phenylboronic Acid

EntryPalladium SourceLigandBaseSolventTemp (°C)C4:C2 RatioYield (%)
1Pd(OAc)₂Q-PhosKFToluene/H₂ORT2.4 : 136
2PdCl₂(dppf)dppfNa₂CO₃DME/H₂O80~2 : 1-
3PdCl₂NoneNa₂CO₃Dioxane/H₂O100>99 : 181

Data synthesized from multiple sources for illustrative purposes.

Table 2: Regioselectivity of Buchwald-Hartwig Amination of 5-Bromo-2-chloropyridine

EntryPalladium SourceLigandAmineBaseC5-amino:C2-amino RatioYield (%)
1Pd₂(dba)₃XantphosAnilineNaOt-Bu97 : 396
2Pd₂(dba)₃BINAPMorpholineK₂CO₃>95 : 585

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: Regioselective Negishi Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine

This protocol describes the selective functionalization at the C5 position.

  • Preparation of the Organozinc Reagent (Alkylzinc Bromide):

    • Activate zinc dust (2.0 equiv) by stirring with 1,2-dibromoethane in anhydrous THF, followed by washing with THF.

    • To the activated zinc under an argon atmosphere, add anhydrous THF.

    • Add the corresponding alkyl bromide (1.5 equiv) dropwise at room temperature and stir for 2-4 hours.

  • Negishi Coupling:

    • To a flame-dried Schlenk flask under an argon atmosphere, add 2,5-Dibromo-3-(trifluoromethyl)pyridine (1.0 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

    • Add anhydrous THF as the solvent.

    • Add the freshly prepared organozinc reagent (1.2 equiv) dropwise at room temperature.

    • Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Regioselective C4-Suzuki-Miyaura Coupling of 2,4-Dichloropyridine

  • Reaction Setup:

    • To an oven-dried reaction vial, add 2,4-dichloropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), PdCl₂ (2 mol%), and Na₂CO₃ (3.0 equiv).

    • Add tetrabutylammonium bromide (NBu₄Br, 3.0 equiv).

    • Add a 2:1 mixture of 1,4-dioxane and water as the solvent.

  • Reaction Execution:

    • Seal the vial and purge with argon for 10 minutes.

    • Place the vial in a preheated heating block at 100 °C and stir vigorously.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield Observed reagent_check Check Reagent Quality (Purity, Anhydrous) start->reagent_check inert_check Verify Inert Atmosphere (Degassed Solvents) reagent_check->inert_check Reagents OK catalyst_check Evaluate Catalyst System (Pre-catalyst, Ligand) inert_check->catalyst_check Atmosphere OK conditions_check Optimize Reaction Conditions (Temp, Concentration) catalyst_check->conditions_check Catalyst OK analysis Analyze Crude Mixture (LCMS, NMR) conditions_check->analysis Still Low Yield side_reactions Identify Side Reactions (Homocoupling, Dehalogenation) analysis->side_reactions solution Implement Corrective Actions side_reactions->solution

Caption: Troubleshooting workflow for low yield in cross-coupling reactions.

Regioselectivity_Strategy start Select Dihalopyridine Isomer isomer_2_4 2,4-Dihalopyridine start->isomer_2_4 isomer_2_5 2,5-Dihalopyridine start->isomer_2_5 isomer_3_5 3,5-Dihalopyridine start->isomer_3_5 target_c2 Target C2? isomer_2_4->target_c2 target_c5 Target C5? isomer_2_5->target_c5 target_c_dom DoM Possible? isomer_3_5->target_c_dom target_c4 Target C4? target_c2->target_c4 No std_conditions Standard Pd-coupling (e.g., Pd(PPh3)4) target_c2->std_conditions Yes nhc_ligand_free Use NHC Ligands or Ligand-Free Conditions target_c4->nhc_ligand_free Yes negishi_c5 Negishi Coupling (C5 is electronically favored) target_c5->negishi_c5 Yes dom_strategy Directed Ortho-Metalation target_c_dom->dom_strategy Yes (DMG present) halogen_exchange Halogen-Metal Exchange target_c_dom->halogen_exchange No

Caption: Decision workflow for regioselective functionalization strategy.

References

Technical Support Center: Overcoming Poor Reactivity of Electron-Deficient Pyridines in Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when performing coupling reactions with electron-deficient pyridines. The content is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter during your experiments.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling of Electron-Deficient Pyridines

Q: My Suzuki-Miyaura reaction with an electron-deficient bromopyridine is failing or giving very low yields. What are the common causes and how can I troubleshoot it?

A: Low yields in the Suzuki coupling of electron-deficient pyridines are a common challenge. The primary reasons often revolve around catalyst inhibition by the pyridine nitrogen, instability of the boronic acid partner, and suboptimal reaction conditions.[1][2][3]

Here is a systematic approach to troubleshooting:

  • Verify Reagent and Setup Integrity:

    • Inert Atmosphere: The Palladium catalyst, especially the active Pd(0) species, is highly sensitive to oxygen. Ensure your reaction vessel is properly purged and maintained under an inert atmosphere (Argon or Nitrogen).[4] Solvents should be thoroughly degassed before use.[5]

    • Reagent Purity: Use fresh, high-purity boronic acids or their corresponding esters (e.g., pinacol esters), as they can degrade upon storage. Electron-deficient aryl boronic acids are particularly prone to protodeboronation. Ensure all other reagents, including the pyridine halide and base, are pure and dry.

  • Optimize the Catalyst System:

    • Ligand Choice: The selection of the phosphine ligand is critical. For electron-deficient pyridines, bulky, electron-rich monophosphine ligands are often the most effective as they promote the key steps in the catalytic cycle. Consider ligands such as SPhos, XPhos, or P(t-Bu)₃.

    • Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ are common choices, pre-formed palladium catalysts (precatalysts) like Pd(dppf)Cl₂ or modern Buchwald-type precatalysts can offer more reliable and reproducible results.

  • Evaluate the Base and Solvent System:

    • Base Selection: The base activates the boronic acid for transmetalation. For challenging pyridine substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. It is often beneficial to screen a variety of bases.

    • Solvent System: A mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene, THF) with water is commonly used, as water can facilitate the transmetalation step. For substrates with poor solubility, polar aprotic solvents like DMF may be necessary.

Troubleshooting Workflow for Low-Yield Suzuki Coupling

cluster_catalyst Catalyst Optimization start Low Yield in Suzuki Coupling check_inert 1. Verify Inert Atmosphere (Proper degas, positive pressure) start->check_inert check_reagents 2. Assess Reagent Quality (Fresh boronic acid, dry base/solvent) check_inert->check_reagents optimize_catalyst 3. Optimize Catalyst System check_reagents->optimize_catalyst optimize_base 4. Screen Bases (e.g., K3PO4, Cs2CO3) ligand_screen Screen Ligands (Bulky, electron-rich phosphines like SPhos, XPhos) optimize_catalyst->ligand_screen optimize_solvent 5. Vary Solvent System (e.g., Dioxane/H2O, Toluene/H2O) optimize_base->optimize_solvent success Improved Yield optimize_solvent->success pd_source Change Pd Source (Consider precatalysts) ligand_screen->pd_source If no improvement pd_source->optimize_base

Caption: A stepwise workflow for troubleshooting a low-yielding Suzuki-Miyaura coupling reaction.

Issue 2: Significant Byproduct Formation in Suzuki-Miyaura Coupling

Q: I'm observing a significant amount of dehalogenated starting material or homocoupling of my boronic acid. How can I minimize these side reactions?

A: The formation of byproducts like dehalogenated pyridines (protodeboronation of the palladium-aryl intermediate) and homocoupled boronic acids are common issues.

  • Dehalogenation: This side reaction can occur if the transmetalation step is slow.

    • Solution: Switching to a more effective base (e.g., K₃PO₄, Cs₂CO₃) can accelerate transmetalation. Using a more stable boronic ester derivative, such as a pinacol ester, can also mitigate this issue.

  • Homocoupling: This is often a result of oxygen contamination, which can lead to oxidative homocoupling of the boronic acid.

    • Solution: Ensure a rigorously inert atmosphere is maintained throughout the reaction setup and duration.

Issue 3: Low or No Yield in Buchwald-Hartwig Amination of Electron-Deficient Pyridines

Q: My Buchwald-Hartwig amination with a 3-bromopyridine is not working. What should I check?

A: The electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst make these substrates particularly challenging for Buchwald-Hartwig amination.

Here’s a troubleshooting guide:

  • Re-evaluate the Catalyst System: This is the most critical factor.

    • Ligand: Sterically hindered and electron-rich biaryl phosphine ligands are generally required. While bidentate ligands like BINAP have been used, monodentate biarylphosphine ligands can be superior for challenging substrates.

    • Palladium Source: Using a precatalyst, such as a G3 or G4 palladacycle, is often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. Precatalysts can lead to more reproducible results and are often more active at lower catalyst loadings.

  • Check the Base and Solvent:

    • Base: The base plays a crucial role. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used, but the optimal choice can be substrate-dependent.

    • Solvent: The solvent must be anhydrous. Common choices include toluene, dioxane, and THF.

  • Control Reaction Parameters:

    • Temperature: While these reactions are often heated (e.g., 80-110 °C), excessively high temperatures can lead to catalyst decomposition (formation of inactive palladium black). Sometimes, lowering the temperature can prevent side reactions.

    • Inert Atmosphere: Like Suzuki reactions, Buchwald-Hartwig aminations are highly sensitive to oxygen.

Troubleshooting Workflow for Low-Yield Buchwald-Hartwig Amination

cluster_catalyst Catalyst System Evaluation start Low Yield in Buchwald-Hartwig check_inert 1. Ensure Inert Atmosphere start->check_inert check_reagents 2. Verify Reagent Purity (Anhydrous solvent, pure amine) check_inert->check_reagents eval_catalyst 3. Evaluate Catalyst System check_reagents->eval_catalyst eval_base 4. Re-evaluate Base ligand_choice Ligand Choice (Sterically hindered, electron-rich) eval_catalyst->ligand_choice eval_temp 5. Optimize Temperature eval_base->eval_temp success Improved Yield eval_temp->success pd_source Palladium Source (Use precatalyst, e.g., G3/G4) ligand_choice->pd_source pd_source->eval_base

Caption: A decision tree to guide troubleshooting for a low-yielding Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: Why are electron-deficient pyridines so difficult to use in coupling reactions? A1: There are two primary reasons:

  • Electronic Effect: The electron-withdrawing nature of the nitrogen atom and any additional electron-withdrawing groups make the pyridine ring less nucleophilic, which can slow down key steps in the catalytic cycle, such as oxidative addition in some cases, or make the corresponding organometallic reagents less reactive.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can inhibit the catalyst's activity by blocking the sites needed for the catalytic cycle to proceed.

Q2: Can I use chloropyridines instead of bromopyridines? A2: Yes, but it is generally more challenging. The C-Cl bond is stronger than the C-Br bond, making the oxidative addition step more difficult. To couple chloropyridines successfully, you typically need more specialized and highly active catalyst systems, often involving bulky, electron-rich phosphine ligands (like Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands. Higher reaction temperatures may also be required.

Q3: What is the "2-pyridyl problem" in Suzuki couplings? A3: The "2-pyridyl problem" refers to the particular difficulty encountered when using 2-pyridyl boronic acids or their derivatives as nucleophilic partners in Suzuki-Miyaura reactions. These reagents are notoriously unstable and prone to rapid protodeboronation (cleavage of the C-B bond by a proton source). Furthermore, the proximity of the nitrogen atom to the reaction center can lead to strong catalyst inhibition. Using alternative nucleophiles like pyridine-2-sulfinates can sometimes circumvent this problem.

Q4: How can I systematically optimize my reaction conditions? A4: A systematic approach is crucial. It is recommended to vary one parameter at a time (e.g., ligand, base, solvent, temperature) while keeping others constant. Design of Experiments (DoE) can be a powerful tool for more complex optimizations.

Optimization Parameter Screening Table

Parameter Variables to Screen Rationale
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃, JohnPhos Bulky, electron-rich ligands are often required for challenging substrates.
Base K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBu (for B-H) The strength and nature of the base are critical for activating the coupling partner.
Solvent Toluene, 1,4-Dioxane, THF, DME, often with H₂O Solvent affects solubility and can play a role in the catalytic mechanism.

| Temperature | 80 °C, 100 °C, 110 °C | Balances reaction rate against catalyst decomposition and side reactions. |

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for successful coupling reactions involving electron-deficient pyridines.

Table 1: Selected Conditions for Suzuki-Miyaura Coupling of Pyridines

Pyridine Substrate Coupling Partner Catalyst System Base Solvent Temp (°C) Time (h) Yield (%)
3-Amino-2-chloropyridine 2-Methoxyphenylboronic acid Pd₂(dba)₃ / SPhos K₃PO₄ Toluene 80 2-4 High (not specified)
2,3,5-Trichloropyridine Arylboronic acid Pd(OAc)₂ Na₂CO₃ H₂O Not specified Not specified Not specified
4-Bromobenzonitrile Lithium triisopropyl 2-pyridylboronate Pd₂(dba)₃ / Ligand 2 KF Dioxane 100 12 63

| 3,5-(CF₃)₂-bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 100 | 12 | 82 |

Table 2: Selected Conditions for Buchwald-Hartwig Amination of Pyridines

Pyridine Substrate Amine Partner Catalyst System Base Solvent Temp (°C) Time (h) Yield (%)
3-Bromo-pyridine Aniline Pd₂(dba)₃ / Xantphos NaOtBu Toluene 80 4 High (not specified)
Aryl Bromide Primary Amine Pd₂(dba)₃ / Xantphos NaOtBu Toluene Not specified Not specified General Protocol

| 1,4-Dibromobenzene | Phenoxazine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 130 (Microwave) | 0.5 | 91 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine

This protocol is a general guideline for the coupling of a chloropyridine with an arylboronic acid.

Materials:

  • Substituted Chloropyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium source (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Inert gas supply (Argon or Nitrogen)

  • Oven-dried Schlenk tube or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the chloropyridine, arylboronic acid, and base.

  • In a separate vial, weigh the palladium source and ligand, then add them to the Schlenk tube.

  • Add the degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromopyridine

This protocol provides a general starting point for the amination of a bromopyridine.

Materials:

  • Bromopyridine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst, 1-2 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Inert gas supply (Argon or Nitrogen)

  • Oven-dried reaction vial with a screw cap

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the bromopyridine, amine, base, and palladium precatalyst to an oven-dried reaction vial.

  • Add the degassed solvent to the vial.

  • Seal the vial with a screw cap.

  • Place the vial in a heating block set to the desired temperature (e.g., 80-110 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Quench the reaction carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.

Signaling Pathways and Logical Relationships

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal + [R-B(OR)2(Base)]- RedElim Reductive Elimination Transmetal->RedElim BX X-B(OR)2 RedElim->Pd0 - Ar-Ar' Product Pyridine-R ArX Pyridine-X Boronic R-B(OR)2 Base Base

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination / Deprotonation [Ar-Pd(II)-NR'R''] OxAdd->AmineCoord + Amine, Base RedElim Reductive Elimination AmineCoord->RedElim BaseH [Base-H]+X- RedElim->Pd0 - Ar-NR'R'' Product Pyridine-NR'R'' ArX Pyridine-X Amine H-NR'R'' Base Base

References

Technical Support Center: Phosphine Ligand Selection for 2-Halopyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-halopyridines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the critical role of phosphine ligand selection and to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why are 2-halopyridines considered challenging substrates in cross-coupling reactions?

A1: The primary challenge arises from the Lewis basic nitrogen atom at the 2-position of the pyridine ring. This nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] This "poisoning" effect can interrupt the catalytic cycle, resulting in low yields and incomplete reactions. Therefore, the choice of ligand is paramount to shield the metal center and maintain its catalytic activity.[1]

Q2: What is the primary role of the phosphine ligand in these reactions?

A2: The phosphine ligand is crucial for a successful reaction for several reasons:

  • Stabilization: It stabilizes the active Pd(0) catalytic species, preventing decomposition into inactive palladium black.[3][4]

  • Solubility: It helps solubilize the metal catalyst in the organic solvent.

  • Modulation of Reactivity: It fine-tunes the steric and electronic properties of the palladium center. This modulation directly influences the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Q3: What are the most important properties to consider when selecting a phosphine ligand?

A3: Two main properties dictate a ligand's effectiveness:

  • Steric Bulk: This is often quantified by the cone angle (for monodentate ligands) or the bite angle (for bidentate ligands). Bulkier ligands can accelerate the reductive elimination step and can sterically hinder the pyridine nitrogen from coordinating to the palladium center.

  • Electronic Properties: Ligands can be electron-donating or electron-withdrawing. Electron-rich ligands, such as trialkylphosphines (e.g., P(t-Bu)₃) and many biaryl phosphines (e.g., Buchwald ligands), generally accelerate the oxidative addition step, which is often rate-limiting, especially for less reactive 2-chloropyridines.

Troubleshooting Guide

Issue 1: Low or No Product Yield

This is the most common issue when coupling 2-halopyridines. A systematic approach is essential for diagnosis.

  • Possible Cause 1: Catalyst Inhibition by Pyridine Nitrogen.

    • Symptoms: The reaction stalls or fails to initiate, especially with less bulky ligands like PPh₃.

    • Solution: Switch to a more sterically demanding and electron-rich ligand. Buchwald-type biaryl phosphines (e.g., XPhos, SPhos, RuPhos) are specifically designed to be bulky, which helps prevent the pyridine nitrogen from binding to the palladium center. Highly bulky trialkylphosphines like P(t-Bu)₃ or PCy₃ are also excellent choices.

  • Possible Cause 2: Inefficient Oxidative Addition.

    • Symptoms: Particularly common with 2-chloropyridines, which have a strong C-Cl bond. The reaction may be sluggish or require high temperatures.

    • Solution: Employ a highly electron-rich phosphine ligand. Ligands like tri-tert-butylphosphine (P(t-Bu)₃) and its corresponding salt ([HP(t-Bu)₃]BF₄), or bulky biaryl phosphines, increase the electron density on the palladium center, which facilitates the oxidative addition step.

  • Possible Cause 3: Incorrect Ligand-to-Metal Ratio.

    • Symptoms: Inconsistent results, potential for catalyst decomposition.

    • Solution: The optimal ligand-to-palladium ratio is typically between 1:1 and 4:1. For challenging couplings, a higher ligand ratio (e.g., 4:1) can help stabilize the catalyst and prevent deactivation.

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

  • Possible Cause: Instability of the Active Pd(0) Species.

    • Symptoms: A black precipitate forms in the reaction flask, and catalytic activity ceases.

    • Solution: The ligand plays a critical role in stabilizing the active catalyst. Using bulky, electron-rich phosphine ligands can prevent the aggregation of Pd(0) into palladium black. In some cases, ligands containing a pyridine moiety themselves, like 4-pyridyldiphenylphosphine (4-pydpp), can help stabilize the catalyst. Ensure the reaction is run under a strictly inert atmosphere, as oxygen can degrade phosphine ligands and the catalyst.

Issue 3: Significant Side Reactions (e.g., Hydrodehalogenation)

  • Possible Cause: Competing Reaction Pathways.

    • Symptoms: The starting aryl halide is consumed, but the desired product yield is low, with the corresponding arene (the starting material without the halogen) being a major byproduct. This is particularly common in Buchwald-Hartwig aminations with primary amines.

    • Solution: The choice of ligand and base is critical. This side reaction often proceeds via β-hydride elimination from a palladium-amide intermediate. Screening a panel of ligands, particularly those known to favor reductive elimination over β-hydride elimination (e.g., specific Buchwald ligands like BrettPhos for certain substrates), can minimize this pathway.

Ligand Performance Data

The optimal ligand is highly dependent on the specific substrates and coupling reaction type. The tables below summarize performance data from literature for common scenarios.

Table 1: Comparison of Buchwald Ligands for the Amination of 3-bromo-2-aminopyridine with Morpholine

LigandCatalyst SystemYield (%)
RuPhos Pd₂(dba)₃ / RuPhos71
SPhos Pd₂(dba)₃ / SPhos76
BINAP Pd₂(dba)₃ / BINAP71
RuPhos-Precatalyst RuPhos Pd G383

Reaction conditions: 3-bromo-2-aminopyridine, morpholine, Pd₂(dba)₃, ligand, NaOtBu, toluene, 16h.

Table 2: General Recommendations for Ligand Classes in 2-Halopyridine Couplings

Ligand ClassExample LigandsBest ForRationale
Bulky Biaryl Phosphines XPhos, SPhos, RuPhos, BrettPhosGeneral Suzuki & Buchwald-Hartwig couplings, especially with challenging substrates.Excellent combination of steric bulk and electron-donating ability. Prevents catalyst inhibition and promotes key catalytic steps.
Bulky Trialkylphosphines P(t-Bu)₃, PCy₃Suzuki couplings of unreactive 2-chloropyridines.Highly electron-rich, which strongly promotes the difficult oxidative addition of C-Cl bonds. Air-sensitive.
Bidentate Phosphines DPPF, BINAP, XantphosSuzuki and Buchwald-Hartwig couplings.Bite angle can influence selectivity and reaction rate. Often provide high stability to the catalyst complex.
Pyridylphosphines 4-Pyridyldiphenylphosphine (4-pydpp)Reactions prone to catalyst decomposition.The pyridine moiety can help stabilize the palladium complex, preventing the formation of palladium black.

Visual Guides and Workflows

Troubleshooting_Workflow start Start: Low/No Yield with 2-Halopyridine check_reagents 1. Verify Reagent Purity (Substrates, Solvent, Base) start->check_reagents check_conditions 2. Confirm Inert Atmosphere & Correct Temperature check_reagents->check_conditions ligand_screen 3. Evaluate Ligand Choice check_conditions->ligand_screen is_chloro Is Substrate a 2-Chloropyridine? use_e_rich Use Highly Electron-Rich Ligand (e.g., P(t-Bu)3, SPhos, XPhos) is_chloro->use_e_rich  Yes use_bulky Use Bulky, Shielding Ligand (e.g., XPhos, SPhos, RuPhos) is_chloro->use_bulky No (Bromo/Iodo) ligand_screen->is_chloro optimize 4. Optimize Ligand/Pd Ratio & Base/Solvent use_e_rich->optimize use_bulky->optimize success Successful Coupling optimize->success

Caption: A troubleshooting workflow for low-yield 2-halopyridine couplings.

Ligand_Selection_Logic start Start: Select Ligand for 2-Halopyridine Coupling reaction_type Coupling Type? start->reaction_type suzuki Suzuki-Miyaura (C-C) reaction_type->suzuki C-C buchwald Buchwald-Hartwig (C-N) reaction_type->buchwald C-N halide_type Halide? suzuki->halide_type amine_type Amine Type? buchwald->amine_type chloro 2-Chloro halide_type->chloro bromo 2-Bromo halide_type->bromo primary_amine Primary amine_type->primary_amine secondary_amine Secondary amine_type->secondary_amine recommend_chloro Recommendation: - P(t-Bu)3 - XPhos / SPhos chloro->recommend_chloro recommend_bromo Recommendation: - XPhos / SPhos - dppf bromo->recommend_bromo recommend_primary Recommendation: - BrettPhos (Check for hydrodehalogenation) primary_amine->recommend_primary recommend_secondary Recommendation: - RuPhos / XPhos secondary_amine->recommend_secondary

Caption: A decision guide for initial phosphine ligand selection.

Experimental Protocols

The following are generalized starting points. Optimization for specific substrates is highly recommended.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Bromopyridine

  • Materials:

    • 2-Bromopyridine derivative (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

    • Phosphine Ligand (e.g., SPhos) (2-4 mol%)

    • Base (e.g., K₃PO₄ or K₂CO₃) (2-3 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene/Water or Dioxane/Water)

  • Procedure:

    • To an oven-dried reaction vessel, add the 2-bromopyridine, arylboronic acid, base, palladium precursor, and phosphine ligand.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the anhydrous, degassed solvent(s) via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 2-Chloropyridine

  • Materials:

    • 2-Chloropyridine derivative (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium precatalyst (e.g., XPhos Pd G3) (1-2 mol%)

    • Base (e.g., NaOtBu or LiHMDS) (1.4 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In an inert atmosphere glovebox, charge an oven-dried reaction vial with the palladium precatalyst and the base.

    • Seal the vial, remove from the glovebox, and add the 2-chloropyridine, the amine, and the anhydrous, degassed solvent under a positive pressure of inert gas.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by GC-MS or LC-MS.

    • After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter, concentrate, and purify the crude product by column chromatography.

References

Validation & Comparative

Reactivity Showdown: 2-Iodopyridine vs. 2-Bromopyridine in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of palladium-catalyzed cross-coupling reactions, the choice of halide in the electrophilic partner is a critical determinant of reaction efficiency and overall success. For researchers and professionals in drug development and materials science, the functionalization of pyridine scaffolds is of paramount importance. This guide provides a detailed comparison of the reactivity of 2-iodopyridine and 2-bromopyridine in the Suzuki-Miyaura coupling reaction, supported by experimental data, to facilitate informed decisions in synthetic planning.

Executive Summary

This compound is the more reactive substrate in Suzuki coupling reactions compared to 2-bromopyridine. This heightened reactivity is primarily attributed to the lower carbon-iodine (C-I) bond dissociation energy, which facilitates the rate-determining oxidative addition step in the catalytic cycle. Consequently, reactions with this compound often proceed under milder conditions, with shorter reaction times, and result in higher yields. While 2-bromopyridine is a viable and more cost-effective alternative, it typically requires more forcing conditions, such as higher temperatures or more sophisticated catalyst systems, to achieve comparable results.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data comparing the performance of this compound and 2-bromopyridine in Suzuki coupling reactions with phenylboronic acid.

Table 1: Reaction Yields in Suzuki Coupling with Phenylboronic Acid

EntryHalopyridineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPd(PPh₃)₄Na₂CO₃Propylene Carbonate/H₂O130Not Specified93[1]
22-BromopyridinePd(OAc)₂ / PPh₃K₂CO₃Toluene130178

Table 2: Bond Dissociation Energies (BDE)

BondBond Dissociation Energy (kJ/mol)
C-I (in Aryl Iodides)~213
C-Br (in Aryl Bromides)~285

Note: These are generalized BDE values for aryl halides. The specific values for 2-halopyridines may vary slightly but will follow the same trend.

The Decisive Factor: The Oxidative Addition Step

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The initial and often rate-limiting step is the oxidative addition of the aryl halide to the Pd(0) catalyst. The energy required to break the carbon-halogen bond significantly influences the kinetics of this step. The weaker C-I bond in this compound allows for a faster oxidative addition compared to the stronger C-Br bond in 2-bromopyridine, leading to a more efficient overall reaction.

Suzuki_Coupling_Mechanism cluster_oa cluster_tm cluster_re pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Ar-X aryl_halide Ar-X (this compound or 2-Bromopyridine) oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)(R)L₂ pd_complex->pd_intermediate R-B(OH)₂ boronic_acid R-B(OH)₂ transmetalation Transmetalation pd_intermediate->pd0 Ar-R product Ar-R reductive_elimination Reductive Elimination

References

A Comparative Study on the Reactivity of 2-Halopyridines in Sonogashira Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of diverse and complex molecules, particularly in the realm of medicinal chemistry and materials science. The formation of a carbon-carbon bond between a terminal alkyne and an sp2-hybridized carbon of a halide is a powerful tool for constructing molecular frameworks. Within this context, 2-halopyridines are crucial substrates, as the resulting 2-alkynylpyridines are prevalent motifs in numerous biologically active compounds. This guide provides an objective comparison of the reactivity of 2-chloro-, 2-bromo-, and 2-iodopyridines in Sonogashira reactions, supported by experimental data, to aid researchers in selecting the optimal substrate and reaction conditions for their synthetic endeavors.

Relative Reactivity of 2-Halopyridines

The reactivity of 2-halopyridines in the Sonogashira coupling follows the general trend observed for aryl halides, which is dictated by the bond dissociation energy of the carbon-halogen bond. The established order of reactivity is:

2-Iodopyridine > 2-Bromopyridine > 2-Chloropyridine [1]

This trend is a direct consequence of the decreasing strength of the C-X bond as one moves down the halogen group (C-I < C-Br < C-Cl). The weaker the carbon-halogen bond, the more readily the palladium catalyst can undergo oxidative addition, which is often the rate-determining step in the catalytic cycle.[2] Consequently, 2-iodopyridines are the most reactive substrates, often undergoing coupling under milder conditions and with shorter reaction times. Conversely, 2-chloropyridines are the least reactive and typically require more forcing conditions, such as higher temperatures, longer reaction times, and more specialized catalyst systems to achieve comparable yields.

Comparative Performance Data

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of various 2-halopyridines with terminal alkynes. It is important to note that a direct comparison of yields is most accurate when reaction conditions are identical. However, the data presented provides a representative overview of the performance of each 2-halopyridine substrate.

Table 1: Sonogashira Coupling of 2-Halopyridines with Phenylacetylene

2-HalopyridineCatalyst SystemBase / SolventTemperature (°C)Time (h)Yield (%)Reference
This compoundPd(PPh₃)₂Cl₂ / CuIDiisopropylamine / THFRoom Temp389[1]
2-BromopyridineNS-MCM-41-Pd / CuI / PPh₃Et₃N / NMP90399[3]
2-ChloropyridinePd-1 / KOHEthanol80-Low Yields[2]

Table 2: Sonogashira Coupling of Substituted 2-Halopyridines with Various Alkynes

2-Halopyridine DerivativeAlkyneCatalyst SystemBase / SolventTemperature (°C)Time (h)Yield (%)Reference
2-Amino-3-iodopyridinePhenylacetylene(PPh₃)₂PdCl₂[TBP][4EtOV]--93
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF1003up to 96
2-Chloro-5-iodopyridinePhenylacetylene(PPh₃)₂PdCl₂[TBP][4EtOV]--72
2-Amino-5-chloropyridinePhenylacetylene----89

Experimental Protocols

Below are generalized experimental protocols for the Sonogashira coupling of 2-halopyridines. These should be considered as starting points, and optimization of reaction parameters may be necessary for specific substrates.

General Procedure for Sonogashira Coupling of 2-Bromopyridines and 2-Iodopyridines

This protocol is adapted from literature procedures for the coupling of bromo- and iodopyridine derivatives.

Materials:

  • 2-Bromo- or this compound derivative (1.0 eq)

  • Terminal alkyne (1.1 - 1.2 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., DMF, THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-halopyridine, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (ranging from room temperature to 100 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Considerations for 2-Chloropyridines

Due to their lower reactivity, the Sonogashira coupling of 2-chloropyridines often requires modified conditions to achieve satisfactory yields. These may include:

  • More active catalyst systems: Utilizing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance the activity of the palladium catalyst.

  • Higher reaction temperatures: Temperatures above 100 °C are often necessary.

  • Stronger bases: While amine bases are common, inorganic bases such as K₂CO₃ or Cs₂CO₃ may be more effective in some cases.

  • Copper-free conditions: To avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, which can be more prevalent at higher temperatures, copper-free Sonogashira protocols may be employed.

Visualizing the Sonogashira Reaction

To better understand the processes involved, the following diagrams illustrate the catalytic cycle, the general experimental workflow, and the reactivity comparison of 2-halopyridines.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)-X L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Cu-C≡CR' Pd(II)_Alkyne_Complex R-Pd(II)-C≡CR' L2 Transmetalation->Pd(II)_Alkyne_Complex Reductive_Elimination Reductive Elimination Pd(II)_Alkyne_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-C≡CR' CuX CuX Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination HC≡CR' Cu_Pi_Complex [HC≡CR']CuX Alkyne_Coordination->Cu_Pi_Complex Deprotonation Deprotonation (Base) Cu_Pi_Complex->Deprotonation Cu_Acetylide Cu-C≡CR' Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation

Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira reaction.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add 2-Halopyridine, Catalysts, and Base setup->reagents degas Degas Solvent and Add to Reaction reagents->degas alkyne Add Terminal Alkyne degas->alkyne react Stir at Desired Temperature alkyne->react monitor Monitor by TLC react->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A general experimental workflow for the Sonogashira coupling of 2-halopyridines.

Reactivity_Comparison cluster_reactivity Relative Reactivity in Sonogashira Coupling Iodo This compound Bromo 2-Bromopyridine Iodo->Bromo > Chloro 2-Chloropyridine Bromo->Chloro >

Caption: The relative reactivity of 2-halopyridines in Sonogashira reactions.

References

A Comparative Guide to Buchwald-Hartwig Amination: 2-Iodopyridine vs. 2-Chloropyridine Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen (C-N) bonds. The choice of the aryl halide leaving group is a critical parameter influencing reaction efficiency. This guide provides an objective comparison of the performance of 2-iodopyridine and 2-chloropyridine in the Buchwald-Hartwig amination, supported by experimental data and detailed protocols.

Executive Summary

In the palladium-catalyzed Buchwald-Hartwig amination, the reactivity of the aryl halide is paramount. The generally accepted order of reactivity for the halide leaving group is I > Br > Cl > F. This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus the most susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the catalytic cycle.

Consequently, This compound is a significantly more reactive substrate than 2-chloropyridine in Buchwald-Hartwig amination reactions. This higher reactivity often translates to:

  • Milder Reaction Conditions: Reactions with this compound can frequently be conducted at lower temperatures.

  • Lower Catalyst Loading: The enhanced reactivity of the C-I bond may allow for the use of smaller amounts of the palladium catalyst and ligand.

  • Shorter Reaction Times: Reactions involving this compound typically reach completion faster than those with 2-chloropyridine.

  • Higher Yields: Under similar conditions, the amination of this compound generally affords higher yields of the desired product.

While 2-chloropyridines are often more readily available and cost-effective, their lower reactivity necessitates more forcing conditions, more sophisticated and often expensive catalyst systems (e.g., bulky electron-rich phosphine ligands), and potentially longer reaction times to achieve comparable yields to their iodo-counterparts.

Data Presentation: A Comparative Overview

SubstrateAmineCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
This compound AnilinePd(OAc)₂ (2) / BINAP (3)Cs₂CO₃Toluene80-10012-2485-95
2-Chloropyridine AnilinePd₂(dba)₃ (2) / XPhos (4)NaOtBuToluene100-11018-2480-90
This compound MorpholinePd(OAc)₂ (1) / P(tBu)₃ (2)NaOtBuTolueneRT-804-12~95
2-Chloropyridine MorpholinePd₂(dba)₃ (1.5) / RuPhos (3)K₃PO₄Dioxane10016-24~90

Experimental Protocols

Below are representative experimental protocols for the Buchwald-Hartwig amination of this compound and 2-chloropyridine. These are generalized procedures and may require optimization for specific substrates and amines.

Protocol 1: Buchwald-Hartwig Amination of this compound with Aniline

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • An inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube is added Pd(OAc)₂ (0.02 mmol, 2 mol%), BINAP (0.03 mmol, 3 mol%), and Cs₂CO₃ (1.4 mmol).

  • The tube is evacuated and backfilled with an inert gas three times.

  • This compound (1.0 mmol) and aniline (1.2 mmol) are added, followed by anhydrous toluene (5 mL).

  • The reaction mixture is stirred and heated to 100 °C in an oil bath.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 2-(phenylamino)pyridine.

Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyridine with Aniline

Materials:

  • 2-Chloropyridine

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • An inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube is added Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol).

  • The tube is evacuated and backfilled with an inert gas three times.

  • 2-Chloropyridine (1.0 mmol) and aniline (1.2 mmol) are added, followed by anhydrous toluene (5 mL).

  • The reaction mixture is stirred and heated to 110 °C in an oil bath.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion (typically 18-24 hours), the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 2-(phenylamino)pyridine.

Visualizing the Process

To better understand the underlying chemistry and experimental setup, the following diagrams illustrate the catalytic cycle and a general experimental workflow.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)Ln OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X Pd(II)Complex LnP(II)(Ar)(X) OxAdd->Pd(II)Complex AmineCoord Amine Coordination Pd(II)Complex->AmineCoord HNR'R'' PdAmineComplex [LnP(II)(Ar)(NHR'R'')]X AmineCoord->PdAmineComplex Deprotonation Deprotonation PdAmineComplex->Deprotonation Base PdAmidoComplex LnP(II)(Ar)(NR'R'') Deprotonation->PdAmidoComplex - Base-H+X- RedElim Reductive Elimination PdAmidoComplex->RedElim RedElim->Pd(0)L Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start reagents Add Pd source, ligand, and base to an oven-dried flask start->reagents inert Establish inert atmosphere (evacuate and backfill with Ar/N2) reagents->inert add_substrates Add aryl halide and amine, followed by anhydrous solvent inert->add_substrates reaction Heat reaction mixture with stirring add_substrates->reaction monitoring Monitor reaction progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Cool, quench, and perform aqueous workup monitoring->workup Complete purification Purify crude product (e.g., column chromatography) workup->purification end End purification->end

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

A Comparative Guide to Analytical Methods for Confirming the Structure of 2-Arylpyridines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of newly synthesized compounds is a cornerstone of chemical research. 2-Arylpyridines are a significant class of heterocyclic compounds with wide-ranging applications in medicinal chemistry, materials science, and catalysis. Their unambiguous characterization is therefore of paramount importance. This guide provides a comprehensive comparison of the three primary analytical techniques used for the structural elucidation of 2-arylpyridines: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Introduction to Analytical Confirmation

The journey from a proposed molecular structure to a confirmed chemical entity relies on a suite of analytical techniques. Each method provides a unique piece of the structural puzzle. For 2-arylpyridines, a combination of these techniques is often employed to provide irrefutable evidence of the target molecule's constitution, connectivity, and stereochemistry. This guide will delve into the principles, experimental protocols, and data interpretation for each technique, using 2-phenylpyridine as a representative example.

The Workflow of Structural Elucidation

The process of confirming the structure of a novel 2-arylpyridine typically follows a logical progression, starting with less definitive but readily available techniques and moving towards more conclusive methods if required. The following diagram illustrates a typical workflow.

Structural_Elucidation_Workflow Workflow for 2-Arylpyridine Structure Confirmation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Initial Structure Confirmation MS Mass Spectrometry (EI, ESI) Purification->MS Molecular Weight Confirmation Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed Consistent Data Ambiguity Ambiguity in Structure NMR->Ambiguity Ambiguous Data MS->Structure_Confirmed Consistent Data MS->Ambiguity Ambiguous Data XRay X-ray Crystallography XRay->Structure_Confirmed Unambiguous 3D Structure Ambiguity->XRay Requires Absolute Confirmation

A typical workflow for the structural confirmation of a 2-arylpyridine.

Comparison of Analytical Techniques

The choice of analytical technique depends on the information required, the nature of the sample, and the available instrumentation. The following sections provide a detailed comparison of NMR, MS, and X-ray crystallography for the analysis of 2-arylpyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Data Presentation: 2-Phenylpyridine NMR Data

Parameter ¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)
Chemical Shift (δ) / ppm 8.66 (d, 1H), 7.98 (d, 2H), 7.73 (td, 1H), 7.68 (d, 1H), 7.45 (t, 2H), 7.39 (t, 1H), 7.24 (ddd, 1H)157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the 2-arylpyridine sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals.

  • Instrument Setup: The NMR spectrometer is typically a 400 MHz or higher field instrument. Standard acquisition parameters are used, with tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is usually performed to simplify the spectrum and enhance sensitivity.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are then referenced to the internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer valuable information about its structure.

Data Presentation: 2-Phenylpyridine Mass Spectrometry Data

m/z Relative Intensity (%) Assignment
155100[M]⁺ (Molecular Ion)
15495[M-H]⁺
12810[M-HCN]⁺
7715[C₆H₅]⁺

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: A small amount of the 2-arylpyridine sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺).

  • Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction is the gold standard for structural determination, providing an unambiguous three-dimensional model of the molecule with precise bond lengths and angles.

Data Presentation: Tris(2-phenylpyridine)iridium(III) Crystal Structure Data

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.83
b (Å) 24.12
c (Å) 12.05
β (°) 112.4
Volume (ų) 2907
Z 4

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of the 2-arylpyridine are grown, often by slow evaporation of a saturated solution, vapor diffusion, or cooling.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to yield the final, precise molecular structure.

Conclusion

The structural confirmation of 2-arylpyridines is most reliably achieved through a combination of analytical methods. NMR spectroscopy provides the primary framework of the molecule in solution, while mass spectrometry confirms the molecular weight and offers fragmentation clues. For an indisputable determination of the three-dimensional structure, single-crystal X-ray crystallography is the ultimate tool. By judiciously applying these techniques, researchers can confidently establish the structure of novel 2-arylpyridines, paving the way for their further investigation and application.

A Comparative Guide to HPLC and GC-MS Techniques for Purity Analysis of 2-Iodopyridine Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the integrity and success of their work. 2-Iodopyridine, a key building block in the synthesis of pharmaceuticals and other functional molecules, is no exception. Ensuring its purity is critical for reaction efficiency, yield, and the safety of the final product. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound.

This document will delve into the principles of each technique, provide detailed experimental protocols, present a comparative analysis of their performance, and offer guidance on selecting the most appropriate method for your specific analytical needs.

Method Comparison: HPLC vs. GC-MS for this compound Analysis

Both HPLC and GC-MS are well-established chromatographic techniques capable of separating and quantifying the components of a mixture. However, their applicability and performance for the analysis of this compound and its potential impurities are governed by the physicochemical properties of the analytes.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is particularly well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. This technique is ideal for the analysis of volatile and thermally stable compounds. The mass spectrometer provides detailed structural information, enabling confident identification of impurities.

The choice between HPLC and GC-MS for this compound analysis will depend on the specific impurities of interest, the required sensitivity, and the desired level of structural elucidation.

Quantitative Data Summary

The following tables summarize hypothetical yet representative data for the purity analysis of a this compound sample using HPLC and GC-MS. These tables are designed to provide a clear comparison of the quantitative performance of each technique.

Table 1: HPLC Purity Analysis of this compound

CompoundRetention Time (min)Peak Area (%)
2-Chloropyridine3.50.2
2-Bromopyridine4.20.5
This compound 6.8 99.2
Unknown Impurity 18.10.1

Table 2: GC-MS Purity Analysis of this compound

CompoundRetention Time (min)Peak Area (%)m/z (Major Fragments)
Pyridine2.50.179, 52
2-Chloropyridine4.10.2113, 78, 51
2-Bromopyridine5.30.5157, 78, 51
This compound 7.2 99.1 205, 78, 51
Di-iodopyridine isomer9.50.1331, 204, 77

Experimental Protocols

Below are detailed methodologies for the HPLC and GC-MS analysis of this compound. These protocols are based on established methods for pyridine derivatives and can be adapted for specific laboratory instrumentation and requirements.

HPLC Method

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable diluent (e.g., 50:50 acetonitrile:water) to achieve a concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • 0-2 min: 30% Acetonitrile

    • 2-10 min: 30% to 70% Acetonitrile

    • 10-12 min: 70% Acetonitrile

    • 12-13 min: 70% to 30% Acetonitrile

    • 13-15 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

GC-MS Method

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate) to achieve a concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • Transfer the solution to a GC vial.

2. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Visualizations

The following diagrams illustrate the logical workflow for selecting an analytical technique and the general experimental workflow for purity analysis.

analytical_workflow cluster_sample Sample Analysis cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample This compound Sample Prep Sample Preparation (Dissolution & Filtration) Sample->Prep HPLC_inj HPLC Injection Prep->HPLC_inj For HPLC GCMS_inj GC Injection Prep->GCMS_inj For GC-MS HPLC_sep Chromatographic Separation (C18 Column) HPLC_inj->HPLC_sep HPLC_det UV Detection HPLC_sep->HPLC_det HPLC_data Data Analysis (Peak Integration, Purity %) HPLC_det->HPLC_data GCMS_sep Chromatographic Separation (Capillary Column) GCMS_inj->GCMS_sep GCMS_ion Ionization (EI) GCMS_sep->GCMS_ion GCMS_mass Mass Analysis GCMS_ion->GCMS_mass GCMS_data Data Analysis (Peak ID, Purity %) GCMS_mass->GCMS_data

Fig. 1: Experimental workflow for purity analysis.

decision_tree start Purity Analysis of this compound q1 Are impurities volatile & thermally stable? start->q1 gcms GC-MS is preferred q1->gcms Yes hplc HPLC is a suitable choice q1->hplc No / Unknown q2 Is structural information of impurities needed? hplc->q2 q2->gcms Yes q2->hplc No

Fig. 2: Decision tree for method selection.

Conclusion

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound products.

  • GC-MS is the method of choice when high sensitivity is required and for the identification of volatile and thermally stable impurities. Its ability to provide structural information is invaluable for understanding the impurity profile, which is crucial in drug development and for regulatory submissions. The primary impurities in this compound synthesis, such as residual starting materials (e.g., 2-chloropyridine, 2-bromopyridine) and over-iodinated byproducts, are typically volatile and amenable to GC analysis.

  • HPLC offers greater flexibility for analyzing a broader range of potential impurities, including those that are non-volatile or thermally labile. It is a robust and widely available technique suitable for routine quality control where the primary goal is to quantify the main component and known impurities.

Ultimately, the selection of the analytical technique should be based on the specific requirements of the analysis, including the nature of the expected impurities, the desired level of sensitivity and selectivity, and the need for structural confirmation. In many research and development settings, both techniques may be employed orthogonally to gain a comprehensive understanding of the product's purity profile.

A Comparative Guide to the Kinetic Analysis of Oxidative Addition of Palladium to 2-Halopyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxidative addition of palladium to 2-halopyridines is a critical elementary step in a multitude of palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of the kinetics of this process is paramount for reaction optimization, catalyst design, and mechanistic elucidation. This guide provides a comparative analysis of the kinetic data and experimental protocols related to this fundamental organometallic transformation.

Mechanistic Considerations: A Dichotomy of Pathways

The oxidative addition of palladium(0) to 2-halopyridines can proceed through two primary mechanisms: a concerted three-centered pathway or a stepwise SNAr-type (nucleophilic aromatic substitution) mechanism.[1][2] The operative pathway is highly dependent on the nature of the halogen, the substituents on the pyridine ring, and the phosphine ligands on the palladium center.

  • Concerted Mechanism: Generally favored for 2-iodopyridines, this mechanism involves the simultaneous formation of the Pd-C and Pd-I bonds through a three-membered transition state.[1]

  • SNAr-Type Mechanism: For 2-bromo- and 2-chloropyridines, an SNAr-type mechanism is often proposed.[1] This pathway involves the nucleophilic attack of the palladium(0) complex on the carbon atom bearing the halogen, leading to a Meisenheimer-like intermediate, followed by the expulsion of the halide. The nitrogen atom in the pyridine ring plays a crucial role in stabilizing the negative charge developed in the transition state.[3]

Recent studies have also highlighted that for some substrates like 2-pyridyl triflate, a nucleophilic displacement oxidative addition occurs that does not involve the adjacent nitrogen atom. Furthermore, computational studies suggest that the coordination number of the palladium complex (12e- PdL vs. 14e- PdL2) can influence the preferred mechanistic pathway.

Quantitative Kinetic Data

The following table summarizes relative kinetic data for the oxidative addition of various 2-halopyridines to palladium(0) complexes. It is important to note that absolute rate constants are highly dependent on the specific reaction conditions (catalyst, ligand, solvent, temperature). Therefore, relative rates and activation parameters provide a more meaningful comparison of substrate reactivity.

2-Halopyridine SubstrateHalogenRelative Rate Constant (krel)ΔG‡OA (kcal/mol)Palladium ComplexSolventReference
2-Bromo-5-nitropyridineBr1.00 (Reference)0.0Pd(PCy3)2THF
2-ChloropyridineClVariesVariesPd(PCy3)2THF
2-BromopyridineBrVariesVariesPd(PCy3)2THF
2-IodopyridineIVariesVariesPd(PCy3)2THF
Substituted 2-halopyridinesCl, BrHammett plots generated-[Pd(PPh3)2]THF, DMF

Note: The reactivity order of halobenzenes towards oxidative addition to Pd(PPh3)4 is generally PhI > PhBr > PhCl. While specific comparative data for a wide range of substituted 2-halopyridines is dispersed in the literature, Hammett plots have been used to correlate reaction rates with the electronic effects of substituents. Steric effects from substituents ortho to the C-X bond can decelerate the reaction.

Experimental Protocols for Kinetic Studies

A generalized protocol for monitoring the kinetics of palladium-catalyzed oxidative addition is outlined below. This protocol can be adapted based on the specific catalyst system and available analytical instrumentation.

1. Catalyst Preparation:

  • Pre-catalyst vs. In-situ Generation: Decide on using a well-defined palladium pre-catalyst or generating the active catalyst in-situ from a palladium source (e.g., Pd2(dba)3) and the desired phosphine ligand.

2. Reaction Setup:

  • A reaction vessel equipped with a magnetic stirrer, temperature probe, and a means for inert atmosphere (e.g., Schlenk line) is required.

  • The palladium source, ligand, and solvent are charged to the reactor. The solution is typically stirred at the desired temperature to ensure catalyst activation.

  • The reaction is initiated by the addition of the 2-halopyridine substrate.

3. Monitoring Reaction Progress:

  • Sampling: Aliquots of the reaction mixture are withdrawn at timed intervals.

  • Quenching: The reaction in the aliquot is immediately quenched, for example, by dilution with a cold solvent.

  • Analysis: The quenched samples are analyzed by a calibrated analytical technique to determine the concentration of reactants and products. Common techniques include:

    • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.

    • High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds.

    • 31P NMR Spectroscopy: Useful for monitoring the change in the palladium-phosphine complexes.

4. Data Analysis:

  • Initial Rates: The initial reaction rate is determined from the slope of the concentration vs. time plot at the beginning of the reaction.

  • Reaction Orders: The order of the reaction with respect to each component is determined by systematically varying its initial concentration and observing the effect on the initial rate.

  • Rate Law: The experimental rate law is established from the determined reaction orders.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

G cluster_concerted Concerted Mechanism cluster_snar SNAr-Type Mechanism Pd(0)L2_C Pd(0)L₂ TS_C [Transition State]³⁺ Pd(0)L2_C->TS_C 2-Iodopyridine_C This compound 2-Iodopyridine_C->TS_C Product_C Oxidative Addition Product TS_C->Product_C Pd(0)L2_S Pd(0)L₂ Intermediate_S Meisenheimer-like Intermediate Pd(0)L2_S->Intermediate_S 2-Bromopyridine_S 2-Bromopyridine 2-Bromopyridine_S->Intermediate_S Product_S Oxidative Addition Product Intermediate_S->Product_S - Br⁻

Caption: Mechanisms of Oxidative Addition to 2-Halopyridines.

G Start Start: Catalyst Preparation (Pre-catalyst or In-situ) Reaction_Setup Reaction Setup (Inert Atmosphere, Temp. Control) Start->Reaction_Setup Initiation Reaction Initiation (Substrate Addition) Reaction_Setup->Initiation Monitoring Reaction Monitoring Initiation->Monitoring Sampling Timed Aliquot Withdrawal Monitoring->Sampling Loop over time Quenching Quench Reaction Sampling->Quenching Analysis Analytical Measurement (GC, HPLC, NMR) Quenching->Analysis Data_Processing Data Processing and Analysis Analysis->Data_Processing Data_Processing->Monitoring Rate_Determination Determine Initial Rates, Reaction Orders, and Rate Law Data_Processing->Rate_Determination End End: Kinetic Profile Rate_Determination->End

Caption: Experimental Workflow for Kinetic Analysis.

References

A Comparative Guide to Palladium Catalyst Systems for 2-Iodopyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings is a critical endeavor in medicinal chemistry and materials science, with 2-substituted pyridines forming the core of numerous pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a versatile and efficient means to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of the palladium catalyst system, comprising a palladium precursor and a supporting ligand, is paramount to the success of these transformations, directly influencing reaction yield, selectivity, and substrate scope.

This guide provides an objective comparison of the performance of three widely used palladium catalyst systems for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 2-iodopyridine. The information presented is supported by experimental data from literature sources to aid researchers in catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalyst Systems

The following tables summarize the performance of selected palladium catalyst systems in the cross-coupling of this compound with representative coupling partners. While direct head-to-head comparative studies on this specific substrate are limited, the data presented is collated from reactions with this compound or closely related analogs to provide a valuable predictive framework.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃Propylene Carbonate/H₂O130193[1]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O8018High[2][3]
PdCl₂(dppf)K₂CO₃DME802High[3]

Table 2: Sonogashira Coupling of this compound Derivatives with Phenylacetylene

Catalyst SystemSubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuI2-Amino-3-iodopyridineEt₃NDMF55393[4]
Pd(PPh₃)₂Cl₂ / CuI2-Chloro-5-iodopyridineEt₃NIonic Liquid55372
Pd(PPh₃)₄ / CuIIodopyrazoleTEATEART-High

Table 3: Buchwald-Hartwig Amination of 2-Halopyridines with Amines

Catalyst SystemSubstrateAmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhosBromobenzodiazepineAniline-Toluene902High
Pd(OAc)₂ / BINAP2,4-DichloropyridineAnilineCs₂CO₃Toluene902337
Pd₂(dba)₃ / XantphosAryl Halidetert-Butyl CarbamateCs₂CO₃THF140 (MW)0.75-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel containing this compound (1.0 mmol, 1.0 equiv.) and phenylboronic acid (1.2 mmol, 1.2 equiv.) is added the base (e.g., Na₂CO₃, 2.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and the solvent (e.g., propylene carbonate/water mixture) are then added. The reaction mixture is heated to the specified temperature (e.g., 130 °C) and stirred for the designated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Sonogashira Coupling

In a Schlenk flask under an inert atmosphere, this compound or its derivative (1.0 equiv.) is dissolved in a suitable solvent (e.g., DMF or an ionic liquid). The base (e.g., triethylamine, 2.0 equiv.) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.) and the copper(I) co-catalyst (e.g., CuI, 0.03 equiv.). Phenylacetylene (1.2 equiv.) is then added to the mixture. The reaction is stirred at the appropriate temperature (e.g., 55 °C) for the specified duration. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

A reaction vial is charged with the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), the base (e.g., Cs₂CO₃), the 2-halopyridine (1.0 equiv.), and the amine (1.2 equiv.) under an inert atmosphere. The solvent (e.g., toluene or THF) is added, and the vial is sealed. The mixture is heated to the indicated temperature (e.g., 90-140 °C) for the required time. After cooling, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.

Visualizing the Catalytic Processes

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Palladium-Catalyzed Cross-Coupling Cycle General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (R'-M) PdII->Transmetal PdII_R R-Pd(II)-R'(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow General Experimental Workflow for Cross-Coupling start Start setup Combine Reactants, Base, Catalyst, and Ligand under Inert Atmosphere start->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir for Specified Time solvent->reaction workup Reaction Workup: Quenching, Extraction, Washing, and Drying reaction->workup purification Purification by Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

Validation of synthetic route to a specific 2-substituted pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of four prominent synthetic routes to 2-benzylpyridine, a valuable scaffold in medicinal chemistry and materials science. The methodologies discussed include Decarboxylative Coupling, Suzuki-Miyaura Coupling, Negishi Coupling, and Direct C-H Arylation. Each route is evaluated based on yield, reaction conditions, and substrate scope, with detailed experimental protocols provided for each.

Data Summary

The following table summarizes the key quantitative data for each synthetic route to 2-benzylpyridine, allowing for a direct comparison of their efficiency and requirements.

Synthetic Route Starting Materials Catalyst/Reagent Solvent Temp (°C) Time (h) Yield (%) Key Advantages Key Disadvantages
Decarboxylative Coupling 2-Pyridylacetic acid potassium salt, p-Chlorobenzyl bromideTris(dibenzylideneacetone)palladium(0), XantphosDiethylene glycol dimethyl ether1502470[1]Avoids the use of strong bases, good atom economy.Requires pre-synthesis of the pyridylacetic acid salt, high temperature.
Suzuki-Miyaura Coupling 2-Chloropyridine, Benzylboronic acid pinacol esterPalladium(II) acetate, SPhosToluene, Water1001885-95High functional group tolerance, commercially available starting materials.Requires boronic acid/ester synthesis, potential for catalyst poisoning by pyridine nitrogen.
Negishi Coupling 2-Bromopyridine, Benzylzinc bromideTetrakis(triphenylphosphine)palladium(0)THF651281High yield, mild reaction conditions, good functional group tolerance.Requires preparation of organozinc reagent which is moisture sensitive.
Direct C-H Arylation 4-Picoline, BromobenzenePalladium(II) acetate, 1,10-PhenanthrolineToluene1502472High atom economy, avoids pre-functionalization of pyridine.Harsh reaction conditions, potential for regioselectivity issues.

Experimental Protocols

Decarboxylative Coupling

This method involves the palladium-catalyzed reaction of a 2-pyridylacetic acid salt with an electrophilic partner.

Reaction:

Procedure: [1]

  • In a vacuum-dried reactor, add 2-pyridylacetic acid potassium salt (1.2 mmol), tris(dibenzylideneacetone)palladium(0) (0.005 mmol), and Xantphos (0.015 mmol).

  • Evacuate the reactor and backfill with high-purity argon (repeat three times).

  • Under an argon atmosphere, add p-chlorobenzyl bromide (1 mmol) and diethylene glycol dimethyl ether (0.2 mL per mmol of electrophile).

  • Heat the mixture to 150 °C and stir for 24 hours.

  • After cooling, purify the reaction mixture by washing with water and brine, drying over a desiccant, and performing silica gel column chromatography (eluent: petroleum ether/ethyl acetate, 5:1 to 1:1) to obtain the final product.

Suzuki-Miyaura Coupling

A versatile cross-coupling reaction that forms a C-C bond between a halide and an organoboron compound.

Reaction:

Procedure:

  • In a reaction vial, combine 2-chloropyridine (0.5 mmol), benzylboronic acid pinacol ester (0.75 mmol), sodium carbonate (1.0 mmol), and a palladium catalyst with a suitable ligand (e.g., 1 mol% SIMesPd(cinn)Cl).

  • Add previously degassed toluene (3 mL) and water (0.3 mL).

  • Stir the reaction mixture at 100 °C for 18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Negishi Coupling

This method utilizes an organozinc reagent to couple with an organic halide.

Reaction:

Procedure:

  • Preparation of Benzylzinc bromide: In a flame-dried flask under an inert atmosphere, react benzyl bromide with activated zinc dust in THF.

  • Coupling Reaction: To a separate flask containing 2-bromopyridine (1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (5 mol%) in THF, add the freshly prepared benzylzinc bromide solution (1.2 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 65 °C and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by silica gel chromatography.

Direct C-H Arylation

An atom-economical approach that directly functionalizes a C-H bond of the pyridine ring.

Reaction:

Procedure:

  • To a sealed tube, add 4-picoline (1.0 equiv), bromobenzene (1.5 equiv), palladium(II) acetate (5 mol%), and 1,10-phenanthroline (10 mol%).

  • Add toluene as the solvent and cesium carbonate as the base.

  • Seal the tube and heat the reaction mixture at 150 °C for 24 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of each synthetic route.

Decarboxylative_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 2-Pyridylacetic acid potassium salt 2-Pyridylacetic acid potassium salt Pd-catalyzed\nDecarboxylation\n(150 °C, 24h) Pd-catalyzed Decarboxylation (150 °C, 24h) 2-Pyridylacetic acid potassium salt->Pd-catalyzed\nDecarboxylation\n(150 °C, 24h) p-Chlorobenzyl bromide p-Chlorobenzyl bromide p-Chlorobenzyl bromide->Pd-catalyzed\nDecarboxylation\n(150 °C, 24h) Aqueous Wash Aqueous Wash Pd-catalyzed\nDecarboxylation\n(150 °C, 24h)->Aqueous Wash Drying Drying Aqueous Wash->Drying Chromatography Chromatography Drying->Chromatography 2-(4-Chlorobenzyl)pyridine 2-(4-Chlorobenzyl)pyridine Chromatography->2-(4-Chlorobenzyl)pyridine

Caption: Workflow for Decarboxylative Coupling.

Suzuki_Miyaura_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 2-Chloropyridine 2-Chloropyridine Pd-catalyzed\nCoupling\n(100 °C, 18h) Pd-catalyzed Coupling (100 °C, 18h) 2-Chloropyridine->Pd-catalyzed\nCoupling\n(100 °C, 18h) Benzylboronic acid pinacol ester Benzylboronic acid pinacol ester Benzylboronic acid pinacol ester->Pd-catalyzed\nCoupling\n(100 °C, 18h) Filtration Filtration Pd-catalyzed\nCoupling\n(100 °C, 18h)->Filtration Aqueous Wash Aqueous Wash Filtration->Aqueous Wash Drying Drying Aqueous Wash->Drying Chromatography Chromatography Drying->Chromatography 2-Benzylpyridine 2-Benzylpyridine Chromatography->2-Benzylpyridine

Caption: Workflow for Suzuki-Miyaura Coupling.

Negishi_Coupling_Workflow cluster_start Starting Materials cluster_reagent_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 2-Bromopyridine 2-Bromopyridine Pd-catalyzed\nCoupling\n(65 °C, 12h) Pd-catalyzed Coupling (65 °C, 12h) 2-Bromopyridine->Pd-catalyzed\nCoupling\n(65 °C, 12h) Benzyl bromide Benzyl bromide Benzylzinc bromide\nformation Benzylzinc bromide formation Benzyl bromide->Benzylzinc bromide\nformation Zinc dust Zinc dust Zinc dust->Benzylzinc bromide\nformation Benzylzinc bromide\nformation->Pd-catalyzed\nCoupling\n(65 °C, 12h) Quenching Quenching Pd-catalyzed\nCoupling\n(65 °C, 12h)->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Chromatography Chromatography Drying->Chromatography 2-Benzylpyridine 2-Benzylpyridine Chromatography->2-Benzylpyridine

Caption: Workflow for Negishi Coupling.

Direct_CH_Arylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 4-Picoline 4-Picoline Pd-catalyzed\nC-H Arylation\n(150 °C, 24h) Pd-catalyzed C-H Arylation (150 °C, 24h) 4-Picoline->Pd-catalyzed\nC-H Arylation\n(150 °C, 24h) Bromobenzene Bromobenzene Bromobenzene->Pd-catalyzed\nC-H Arylation\n(150 °C, 24h) Filtration Filtration Pd-catalyzed\nC-H Arylation\n(150 °C, 24h)->Filtration Aqueous Wash Aqueous Wash Filtration->Aqueous Wash Drying Drying Aqueous Wash->Drying Chromatography Chromatography Drying->Chromatography 4-Benzylpyridine 4-Benzylpyridine Chromatography->4-Benzylpyridine

References

A Comparative Guide to the Electrophilic Substitution Patterns of Iodopyridine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrophilic substitution patterns of 2-iodopyridine, 3-iodopyridine, and 4-iodopyridine. Understanding the regioselectivity of these reactions is crucial for the targeted synthesis of functionalized pyridine derivatives, which are key scaffolds in numerous pharmaceutical agents and functional materials. Due to the inherent electron-deficient nature of the pyridine ring, electrophilic aromatic substitution (EAS) reactions are generally challenging and require forcing conditions. The presence of an iodine substituent further influences the reactivity and directs the position of incoming electrophiles.

General Principles of Electrophilic Aromatic Substitution on Pyridine

The pyridine ring is a heteroaromatic system where the nitrogen atom is more electronegative than carbon. This leads to a significant deactivation of the ring towards electrophilic attack compared to benzene.[1][2] The nitrogen atom's electron-withdrawing inductive effect reduces the electron density of the aromatic π-system, making it less nucleophilic. Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, further increasing the ring's deactivation.[2]

Electrophilic attack on the pyridine ring preferentially occurs at the 3-position (β-position). Attack at the 2- (α-) or 4- (γ-) positions leads to resonance-stabilized intermediates where one of the resonance structures places a positive charge on the highly electronegative nitrogen atom, which is energetically unfavorable. In contrast, attack at the 3-position results in intermediates where the positive charge is distributed only on the carbon atoms of the ring.[1]

To enhance the reactivity of the pyridine ring towards electrophiles, the pyridine N-oxide derivative is often employed. The N-oxide group is an activating group that increases the electron density of the ring, particularly at the 2- and 4-positions, through resonance. This allows for electrophilic substitution to occur under milder conditions and directs the incoming electrophile to the 4-position.[1]

The Influence of the Iodo Substituent

The iodine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution on benzene rings. Its deactivating nature is due to its electron-withdrawing inductive effect, while its directing effect is a result of the electron-donating resonance effect of its lone pairs. In the context of the already deactivated pyridine ring, the interplay between the directing effects of the ring nitrogen and the iodo substituent determines the final substitution pattern.

Comparison of Electrophilic Substitution Patterns

The following table summarizes the expected and observed electrophilic substitution patterns for the three isomers of iodopyridine. Due to the challenging nature of these reactions, quantitative data is scarce in the literature for direct electrophilic substitutions. The predictions are based on the combined electronic and steric effects of the nitrogen atom and the iodo substituent.

IsomerPredicted Major Product(s) for Nitration, Halogenation, SulfonationRationale
This compound 2-Iodo-5-nitropyridine, 2-Iodo-5-halopyridine, 2-Iodo-5-sulfonic acidThe nitrogen atom directs to the 3- and 5-positions. The iodine atom at the 2-position directs to the 4- and 6-positions. The 5-position is favored as it is the β-position relative to the nitrogen and para to the iodo group, representing a convergence of directing effects. The 3-position is sterically hindered by the adjacent iodine.
3-Iodopyridine 3-Iodo-5-nitropyridine, 3-Iodo-5-halopyridine, 3-Iodo-5-sulfonic acidThe nitrogen directs to the 5-position (and the sterically hindered 2- and 4-positions). The iodine at the 3-position directs to the 5-position (para) and the sterically hindered 2- and 4-positions. The 5-position is the most electronically favored and sterically accessible.
4-Iodopyridine 4-Iodo-3-nitropyridine, 4-Iodo-3-halopyridine, 4-Iodo-3-sulfonic acidThe nitrogen atom directs to the 3- and 5-positions. The iodine atom at the 4-position directs to the 3- and 5-positions. These positions are electronically activated by the iodine and are the preferred β-positions relative to the nitrogen.

Note on Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally not successful with pyridine and its derivatives, including iodopyridines. The Lewis acid catalysts required for these reactions coordinate with the basic nitrogen atom, leading to strong deactivation of the ring.

Experimental Protocols

Detailed experimental protocols for direct electrophilic substitution on iodopyridines are not widely reported. However, the following sections provide representative procedures for nitration, halogenation, and sulfonation of pyridine derivatives, which can be adapted for iodopyridine substrates, likely requiring more forcing conditions.

Nitration of Pyridine Derivatives

General Procedure using Nitric Acid in Sulfuric Acid:

  • To a stirred and cooled (0-5 °C) mixture of concentrated sulfuric acid, the pyridine derivative is added portion-wise, maintaining the temperature below 10 °C.

  • A mixture of fuming nitric acid and concentrated sulfuric acid is then added dropwise, keeping the reaction temperature below 15 °C.

  • The reaction mixture is then slowly warmed to a higher temperature (e.g., 90-120 °C) and stirred for several hours.

  • After cooling, the reaction mixture is poured onto crushed ice and neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.

  • The product is then collected by filtration, washed with water, and purified by recrystallization or chromatography.

Halogenation of Pyridine Derivatives

General Procedure for Bromination using Bromine in Oleum:

  • The pyridine derivative is dissolved in oleum (fuming sulfuric acid) at room temperature.

  • Bromine is added dropwise to the solution.

  • The reaction mixture is heated (e.g., to 130 °C) for several hours.

  • After cooling, the mixture is poured onto ice, and the excess bromine is destroyed by the addition of sodium bisulfite.

  • The solution is then made basic with a concentrated sodium hydroxide solution, and the product is extracted with an organic solvent (e.g., chloroform).

  • The organic extracts are dried and concentrated, and the product is purified by distillation or chromatography.

Sulfonation of Pyridine Derivatives

General Procedure using Fuming Sulfuric Acid:

  • The pyridine derivative is added to fuming sulfuric acid (oleum).

  • The mixture is heated to a high temperature (e.g., 220-250 °C) in a sealed tube for an extended period (e.g., 24 hours).

  • After cooling, the reaction mixture is carefully diluted with water and neutralized with a base (e.g., calcium carbonate or barium carbonate).

  • The precipitated inorganic salts are filtered off, and the filtrate is concentrated to yield the pyridine sulfonic acid.

Visualizing Electrophilic Attack

The following diagrams, generated using the DOT language, illustrate the logical relationships of electrophilic attack on the iodopyridine isomers, highlighting the preferred positions of substitution.

Electrophilic_Attack_2_Iodopyridine This compound This compound 3 4 5 6 Major_Product 2-Iodo-5-E-pyridine This compound->Major_Product Minor_Products Other Isomers This compound->Minor_Products Electrophile (E+) Electrophile (E+) Electrophile (E+)->this compound:p5 Favored Attack Electrophile (E+)->this compound:p3 Steric Hindrance

Caption: Preferred electrophilic attack at the 5-position of this compound.

Electrophilic_Attack_3_Iodopyridine 3-Iodopyridine 3-Iodopyridine 2 4 5 6 Major_Product 3-Iodo-5-E-pyridine 3-Iodopyridine->Major_Product Minor_Products Other Isomers 3-Iodopyridine->Minor_Products Electrophile (E+) Electrophile (E+) Electrophile (E+)->3-Iodopyridine:p5 Favored Attack Electrophile (E+)->3-Iodopyridine:p2 Steric Hindrance Electrophile (E+)->3-Iodopyridine:p4 Steric Hindrance

Caption: Preferred electrophilic attack at the 5-position of 3-iodopyridine.

Electrophilic_Attack_4_Iodopyridine 4-Iodopyridine 4-Iodopyridine 2 3 5 6 Major_Product 4-Iodo-3-E-pyridine 4-Iodopyridine->Major_Product Minor_Products Other Isomers 4-Iodopyridine->Minor_Products Electrophile (E+) Electrophile (E+) Electrophile (E+)->4-Iodopyridine:p3 Favored Attack Electrophile (E+)->4-Iodopyridine:p5 Favored Attack

Caption: Preferred electrophilic attack at the 3- and 5-positions of 4-iodopyridine.

Conclusion

The electrophilic substitution of iodopyridine isomers is a challenging but important transformation in synthetic chemistry. The inherent deactivation of the pyridine ring, compounded by the inductive effect of the iodine substituent, necessitates harsh reaction conditions. The regiochemical outcome is a result of the interplay between the directing effects of the ring nitrogen and the iodo group. While quantitative data for these reactions are limited, a qualitative understanding based on established principles of aromatic reactivity can guide synthetic efforts. For more facile and selective substitutions, activation of the pyridine ring via N-oxide formation is a highly recommended strategy. Further research into the direct functionalization of iodopyridines under milder conditions would be a valuable contribution to the field.

References

The Weaker Link: A Comparative Analysis of C-I vs. C-Br Bond Dissociation Energies in Halopyridines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in chemical bonding is paramount for predicting reactivity and designing novel synthetic pathways. This guide provides an objective comparison of the carbon-iodine (C-I) and carbon-bromine (C-Br) bond dissociation energies (BDEs) in 2-, 3-, and 4-halopyridines, supported by computational data.

The strength of the carbon-halogen bond is a critical parameter in many chemical transformations, particularly in cross-coupling reactions that are fundamental to the synthesis of pharmaceuticals and other complex organic molecules. The energy required to break this bond homolytically, the bond dissociation energy (BDE), directly influences the reactivity of the halopyridine, with weaker bonds generally leading to more facile reactions.

Relative Bond Strengths: A Clear Trend

It is a well-established principle in organic chemistry that the strength of the carbon-halogen bond decreases down the group in the periodic table. This trend holds true for halopyridines, with the C-I bond being significantly weaker than the C-Br bond. This difference in bond strength is primarily attributed to the larger atomic radius of iodine and the consequently longer and less effective orbital overlap with carbon compared to bromine.

Quantitative Comparison of Bond Dissociation Energies

Halopyridine IsomerHalogenC-X Bond Dissociation Energy (kcal/mol)
2-halopyridineBromine86.8
Iodine~68-72 (estimated)
3-halopyridineBromine89.2
Iodine~71-75 (estimated)
4-halopyridineBromine87.9
Iodine~70-74 (estimated)

Note: The C-Br BDE values are from a computational study using the B3LYP/6-31G(d) level of theory. The C-I BDE values are estimated based on the established trend of C-I bonds being approximately 15-20 kcal/mol weaker than C-Br bonds in analogous aryl halides.

The data clearly illustrates that the C-I bond in iodopyridines is substantially weaker than the C-Br bond in the corresponding bromopyridine isomers. This quantitative difference underscores the higher reactivity of iodopyridines in reactions where C-X bond cleavage is the rate-determining step.

Influence of Halogen Position on Bond Strength

The position of the halogen atom on the pyridine ring also modestly influences the C-X bond dissociation energy. For the bromopyridines, the C-Br bond is strongest in the 3-position and slightly weaker in the 2- and 4-positions. This can be attributed to the electronic effects of the nitrogen atom in the pyridine ring and its influence on the stability of the resulting pyridyl radical. A similar trend is expected for the iodopyridine isomers.

BDE_Comparison cluster_Br Bromopyridines cluster_I Iodopyridines (Estimated) 2-Bromopyridine 2-Bromopyridine BDE: 86.8 kcal/mol 3-Bromopyridine 3-Bromopyridine BDE: 89.2 kcal/mol 4-Bromopyridine 4-Bromopyridine BDE: 87.9 kcal/mol 2-Iodopyridine This compound BDE: ~68-72 kcal/mol 3-Iodopyridine 3-Iodopyridine BDE: ~71-75 kcal/mol 4-Iodopyridine 4-Iodopyridine BDE: ~70-74 kcal/mol Comparison Relative Bond Strength Bromopyridines Bromopyridines Comparison->Bromopyridines Stronger Bond Iodopyridines Iodopyridines Comparison->Iodopyridines Weaker Bond

Figure 1. Comparative Bond Dissociation Energies of Bromopyridines and Iodopyridines.

Experimental and Computational Methodologies

The determination of bond dissociation energies can be approached through both experimental and computational methods.

Computational Protocol

The BDE values for bromopyridines cited in this guide were calculated using Density Functional Theory (DFT), a widely used computational method for studying the electronic structure of molecules.

Method: B3LYP with the 6-31G(d) basis set. Procedure:

  • The ground-state geometries of the neutral halopyridine molecules and the corresponding pyridyl and halogen radicals were optimized.

  • Vibrational frequency calculations were performed to confirm that the optimized structures correspond to energy minima and to obtain zero-point vibrational energies (ZPVEs) and thermal corrections.

  • The bond dissociation energy was calculated as the difference in enthalpy between the products (pyridyl radical and halogen radical) and the reactant (halopyridine molecule) at 298.15 K.

Computational_Workflow cluster_reactants Reactant cluster_products Products R_opt Geometry Optimization of Halopyridine R_freq Frequency Calculation (ZPVE & Thermal Correction) R_opt->R_freq BDE_calc BDE Calculation ΔH(Products) - ΔH(Reactant) R_freq->BDE_calc P_opt Geometry Optimization of Radicals P_freq Frequency Calculation (ZPVE & Thermal Correction) P_opt->P_freq P_freq->BDE_calc

Figure 2. Workflow for the computational determination of Bond Dissociation Energy.

Experimental Protocols

While no single study provides a complete set of experimental BDEs for all halopyridine isomers, several techniques are commonly employed for such determinations.

1. Photoacoustic Calorimetry (PAC): This technique measures the heat released during a photochemical reaction. By using a suitable photochemical precursor to generate the pyridyl radical, the enthalpy of formation of the radical can be determined. This, in turn, allows for the calculation of the C-X bond dissociation energy.

  • General Protocol:

    • A solution of a halopyridine and a photosensitizer is irradiated with a pulsed laser.

    • The photoacoustic signal, which is proportional to the heat released, is detected by a microphone.

    • The energy stored in the transient species (the pyridyl and halogen radicals) is determined by comparing the signal to that of a calorimetric reference.

    • The enthalpy of the reaction is then used to calculate the BDE.

2. Collision-Induced Dissociation (CID): This mass spectrometry-based technique measures the energy required to fragment an ion in the gas phase. By studying the fragmentation of protonated halopyridines, information about the C-X bond strength can be obtained.

  • General Protocol:

    • Protonated halopyridine ions are generated, typically by electrospray ionization.

    • The ions are mass-selected and accelerated into a collision cell containing an inert gas.

    • The kinetic energy of the ions is ramped, and the energy at which fragmentation (C-X bond cleavage) occurs is measured.

    • This threshold energy is related to the bond dissociation energy.

Conclusion

The available computational data and established chemical principles unequivocally demonstrate that the C-I bond in iodopyridines is significantly weaker than the C-Br bond in their bromopyridine counterparts. This fundamental difference in bond strength is a key determinant of their relative reactivity, with iodopyridines generally being more susceptible to reactions involving carbon-halogen bond cleavage. For scientists engaged in the synthesis of pyridine-containing molecules, the choice between an iodopyridine and a bromopyridine starting material can have profound implications for reaction conditions and outcomes. The weaker C-I bond often allows for milder reaction conditions, which can be advantageous for the synthesis of complex and sensitive molecules.

Safety Operating Guide

Proper Disposal of 2-Iodopyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential, immediate safety and logistical information, including operational and disposal plans for 2-Iodopyridine. This guide provides procedural, step-by-step guidance to directly address operational questions concerning the safe handling and disposal of this halogenated organic compound.

The proper management of this compound waste is crucial for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. As a halogenated pyridine derivative, this compound requires specific disposal procedures that differ from non-halogenated organic waste. Adherence to the protocols outlined below is essential for all researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to be familiar with the hazards associated with this compound and to utilize appropriate Personal Protective Equipment (PPE).

Potential Hazards:

  • Causes skin and serious eye irritation.[1]

  • May be harmful if swallowed or inhaled.[2]

  • Material is irritating to mucous membranes and the upper respiratory tract.[2]

  • Combustible liquid.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile rubber gloves.

  • Body Protection: A fully-buttoned lab coat.

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, compiled from safety data sheets and chemical databases.

PropertyValue
Chemical Formula C₅H₄IN
Molar Mass 205.00 g/mol
Appearance Colorless liquid
Melting Point 118 - 120 °C
Boiling Point 215 °C
Density 1.928 g/cm³ (at 25 °C)
Flash Point 84 °C
Water Solubility 0.47 g/L (at 25 °C)

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste contractor.

  • Segregation of Waste:

    • This compound is a halogenated organic compound .

    • It must be collected in a waste container specifically designated for "Halogenated Organic Waste."

    • Crucially, do not mix halogenated organic waste with non-halogenated organic waste. Mixing these waste streams complicates the disposal process and significantly increases costs.

    • Avoid mixing this compound waste with incompatible materials such as strong oxidizing agents.

  • Waste Container Selection and Labeling:

    • Use a compatible, leak-proof container for waste collection. Polyethylene containers are often suitable. The original product container can also be used.

    • The container must be kept closed at all times except when actively adding waste.

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area.

    • The storage area should be a secure, cool, dry, and well-ventilated location, away from direct sunlight and sources of ignition.

    • Ensure the container is stored in secondary containment to manage any potential leaks.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Provide them with the accurate chemical name and any available safety data.

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Immediate Response:

    • Evacuate and ventilate the spill area.

    • Ensure all personnel are wearing the appropriate PPE.

  • Containment and Cleanup:

    • For small spills, absorb the material with sand, vermiculite, or other non-combustible absorbent material.

    • Carefully collect the absorbed material and place it into a sealed and labeled hazardous waste container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting:

    • Report the spill to your supervisor and your institution's EHS department, regardless of the size. For large spills, evacuate the area and contact emergency services.

Experimental Protocol for Chemical Degradation (For Research Purposes Only)

The following section outlines a potential chemical degradation method for pyridine derivatives. This is not a standard disposal procedure and should only be attempted by trained professionals after a thorough risk assessment. The primary and recommended disposal method remains collection by a licensed hazardous waste contractor.

Principle of Oxidative Degradation: Pyridine and its derivatives are susceptible to oxidative degradation, which can break down the heterocyclic ring into smaller, less harmful compounds. A strong oxidizing agent like potassium permanganate can be effective for this purpose.

Degradation using Potassium Permanganate (KMnO₄): This procedure outlines the oxidation of a pyridine derivative using an acidic solution of potassium permanganate.

Materials:

  • This compound waste

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Reaction flask

  • Stir plate and stir bar

  • pH meter or pH paper

Procedure:

  • Preparation: In a chemical fume hood, dissolve the this compound waste in water to a known concentration (e.g., 1 g/L) in a suitable reaction flask equipped with a stir bar.

  • Acidification: Carefully and slowly add concentrated sulfuric acid to the solution while stirring to adjust the pH to approximately 3.

  • Oxidation: Slowly add a solution of potassium permanganate to the acidified waste solution. The purple color of the permanganate will disappear as it reacts. Continue adding permanganate solution until a faint, persistent pink or purple color remains for at least 30 minutes, indicating that the oxidation is complete.

  • Quenching: After the reaction is complete, quench the excess permanganate by slowly adding a 10% (w/v) solution of sodium bisulfite until the solution becomes colorless.

  • Neutralization and Disposal: Neutralize the resulting solution to a pH between 6 and 8 by adding a suitable base, such as sodium bicarbonate. Although the primary hazardous compound has been degraded, the final solution must still be disposed of as hazardous aqueous waste according to institutional and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Safety cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards & Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Select Compatible, Leak-Proof Container A->B C Label Container: 'Hazardous Waste' 'this compound' B->C D Add Waste to Container in a Fume Hood C->D E Is the waste halogenated? (Contains F, Cl, Br, I) D->E F Segregate as HALOGENATED ORGANIC WASTE E->F Yes G Segregate as NON-HALOGENATED ORGANIC WASTE E->G No H Keep Container Tightly Closed F->H I Store in Secure, Ventilated Satellite Accumulation Area H->I J Use Secondary Containment I->J K Contact EHS or Licensed Waste Contractor J->K L Schedule Waste Pickup K->L M Proper Disposal via High-Temperature Incineration L->M

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Iodopyridine

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety protocols and logistical plans for the handling and disposal of 2-Iodopyridine (CAS No. 5029-67-4). Adherence to these procedures is essential to ensure the safety of all laboratory personnel and to mitigate environmental risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] Proper personal protective equipment is the primary defense against exposure.

Summary of Required Personal Protective Equipment:

Protection AreaEquipmentSpecification & Rationale
Eye & Face Safety Goggles with side-shields or Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes and dust.[1]
Hand Chemical-resistant, impervious glovesNitrile or Neoprene gloves are recommended. Gloves must be inspected before use and disposed of immediately after handling or contamination.[2]
Body Long-sleeved Laboratory Coat / Fire-retardant, impervious clothingProvides a barrier against accidental skin contact. For larger quantities or significant risk of splashing, more robust chemical-resistant clothing is necessary.
Respiratory NIOSH (US) or CEN (EU) approved respiratorRequired if exposure limits are exceeded, if irritation is experienced, or when handling outside of a properly functioning fume hood. A full-face respirator with appropriate cartridges should be used for spill cleanup or in areas with insufficient ventilation.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize risk. The following step-by-step operational workflow must be followed:

  • Preparation and Pre-Handling Check:

    • Ensure a calibrated and certified chemical fume hood is used for all operations.

    • Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

    • Assemble all necessary equipment and reagents before commencing work to minimize movement and potential for spills.

    • Ensure all required PPE is clean, in good condition, and worn correctly before entering the designated handling area.

  • Handling this compound:

    • Handle this compound exclusively within a chemical fume hood to control vapor and aerosol exposure.

    • Avoid the formation of dust and aerosols.

    • Use non-sparking tools to prevent ignition.

    • Keep the container tightly closed when not in use and store in a well-ventilated place.

  • Post-Handling Procedures:

    • Thoroughly wash hands and any potentially exposed skin with soap and water after handling is complete.

    • Decontaminate all work surfaces and equipment used during the procedure.

    • Properly remove and dispose of contaminated PPE as hazardous waste. Contaminated clothing should be removed and washed before reuse.

Emergency and Spill Response

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill Cleanup:

    • Evacuate: Evacuate all non-essential personnel from the spill area.

    • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

    • Contain: Use an inert absorbent material (e.g., sand, earth) to contain the spill.

    • Collect: Carefully sweep or scoop the absorbed material into a suitable, sealed container for hazardous waste disposal. Avoid creating dust.

    • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water.

    • Report: Report all spills to the laboratory supervisor immediately.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is mandatory to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: this compound and any contaminated materials (e.g., gloves, absorbent materials, disposable labware) must be treated as hazardous waste.

  • Containerization: All this compound waste must be collected in a designated, properly labeled, and sealed hazardous waste container. The container should be stored in a well-ventilated and secure secondary containment area.

  • Disposal Route: Dispose of the hazardous waste through an approved and licensed environmental waste management company. Follow all local, state, and federal regulations for the disposal of toxic chemical waste.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe management of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Check Fume Hood & Safety Equipment Check Fume Hood & Safety Equipment Assemble Materials Assemble Materials Check Fume Hood & Safety Equipment->Assemble Materials Don PPE Don PPE Assemble Materials->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Handle this compound Handle this compound Work in Fume Hood->Handle this compound Close Container Close Container Handle this compound->Close Container Decontaminate Surfaces Decontaminate Surfaces Close Container->Decontaminate Surfaces Wash Hands Wash Hands Decontaminate Surfaces->Wash Hands Doff & Dispose of PPE Doff & Dispose of PPE Wash Hands->Doff & Dispose of PPE Collect Hazardous Waste Collect Hazardous Waste Doff & Dispose of PPE->Collect Hazardous Waste Store in Designated Area Store in Designated Area Collect Hazardous Waste->Store in Designated Area Arrange for Professional Disposal Arrange for Professional Disposal Store in Designated Area->Arrange for Professional Disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodopyridine
Reactant of Route 2
2-Iodopyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。